molecular formula C10H10O B050876 4-Vinyl-2,3-dihydrobenzofuran CAS No. 230642-84-9

4-Vinyl-2,3-dihydrobenzofuran

Cat. No.: B050876
CAS No.: 230642-84-9
M. Wt: 146.19 g/mol
InChI Key: WLZOPMPOGRQZCJ-UHFFFAOYSA-N
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Description

4-Vinyl-2,3-dihydrobenzofuran ( 230642-84-9) is a high-value chemical building block of significant interest in medicinal and organic chemistry. With a molecular formula of C 10 H 10 O and a molecular weight of 146.19 g/mol, this compound features a benzofuran core with a reactive vinyl group, making it a versatile precursor for the construction of more complex molecules. Key Applications and Research Value: Pharmaceutical Intermediate: This compound is a crucial synthetic intermediate in the production of Tasimelteon, a novel drug approved for the treatment of Non-24-Hour Sleep-Wake Disorder. The vinyl group serves as a handle for further functionalization, most notably through asymmetric epoxidation, to install the chiral oxirane moiety present in the final active pharmaceutical ingredient. Chiral Synthesis: The compound serves as a key substrate in biocatalytic and synthetic methods for producing enantiomerically pure epoxides. Research has demonstrated the use of engineered enzymes, such as mutants of styrene monooxygenase SeStyA, to achieve stereo-complementary epoxidation of this compound, yielding both (R)- and (S)- enantiomers of the corresponding epoxide with high enantioselectivity (>99% ee). Material and Synthetic Chemistry: As a member of the 2,3-dihydrobenzofuran family—a scaffold prevalent in numerous biologically active natural products and synthetic compounds—this vinyl derivative is a valuable starting material for developing new synthetic methodologies and exploring novel chemical spaces in drug discovery. Handling and Storage: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZOPMPOGRQZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466043
Record name 4-Vinyl-2,3-dihydrobenzofuran
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230642-84-9
Record name 4-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyl-2,3-dihydrobenzofuran
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URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-2,3-dihydrobenzofuran is a key building block in the synthesis of various pharmacologically active molecules. Its strategic importance necessitates robust and scalable synthetic routes. This technical guide provides a comprehensive overview of the core mechanisms for the synthesis of this compound, focusing on three primary methodologies: a pilot-scale synthesis employing imidate ester chemistry, palladium-catalyzed Heck cross-coupling, and the olefination of 2,3-dihydrobenzofuran-4-carbaldehyde via Wittig or Grignard reactions. This document furnishes detailed mechanistic pathways, experimental protocols derived from published literature, and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Pilot-Scale Synthesis via Imidate Ester Chemistry and Phase-Transfer Catalysis

A practical and cost-effective method for the large-scale production of this compound has been developed, proceeding in a two-step telescoped process from 2,3-bis(2-hydroxyethyl)phenol. This route is notable for its high yields (83-90%) and avoidance of distillation for the final product purification.[1]

Synthesis Mechanism

The synthesis begins with the reaction of 2,3-bis(2-hydroxyethyl)phenol with a Vilsmeier reagent, which is generated in situ from a suitable amide (like N,N-dimethylformamide) and an activating agent (e.g., phosphorus oxychloride or oxalyl chloride). This forms a bis-imidate intermediate. A sequential intramolecular cyclization and chloride displacement then occurs to yield 4-(2-chloroethyl)-2,3-dihydrobenzofuran. The final step is a dehydrohalogenation reaction, facilitated by a phase-transfer catalyst, to generate the desired this compound.

G cluster_0 Step 1: Formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran cluster_1 Step 2: Dehydrohalogenation A 2,3-bis(2-hydroxyethyl)phenol C Bis-imidate Intermediate A->C + B Vilsmeier Reagent B->C D Intramolecular Cyclization & Chloride Displacement C->D E 4-(2-chloroethyl)-2,3-dihydrobenzofuran D->E F 4-(2-chloroethyl)-2,3-dihydrobenzofuran I Elimination (E2) F->I G Base (e.g., NaOH) G->I + H Phase-Transfer Catalyst (e.g., R4N+X-) H->I catalyst J This compound I->J

Figure 1: Overall workflow of the pilot-scale synthesis.
Experimental Protocol

Step 1: Synthesis of 4-(2-chloroethyl)-2,3-dihydrobenzofuran (Telescoped)

  • To a solution of 2,3-bis(2-hydroxyethyl)phenol in a suitable solvent, the Vilsmeier reagent is added at a controlled temperature.

  • The reaction mixture is stirred until the formation of the bis-imidate intermediate is complete (monitored by TLC or HPLC).

  • The reaction is then heated to facilitate the intramolecular cyclization and chloride displacement.

  • Upon completion, the reaction mixture is worked up with an aqueous extraction to remove impurities. The organic layer containing the crude 4-(2-chloroethyl)-2,3-dihydrobenzofuran is carried forward without isolation.[1]

Step 2: Phase-Transfer Catalyzed Dehydrohalogenation

  • To the organic solution from the previous step, an aqueous solution of a strong base (e.g., sodium hydroxide) is added.

  • A phase-transfer catalyst (e.g., a quaternary ammonium salt) is introduced to the biphasic mixture.

  • The mixture is vigorously stirred at a suitable temperature until the elimination reaction is complete.

  • The organic layer is then separated, washed, dried, and the solvent is evaporated to yield high-quality this compound without the need for distillation.[1]

Quantitative Data
ParameterValueReference
Overall Yield83-90%[1]
Starting Material2,3-bis(2-hydroxyethyl)phenol[1]
Key ReagentsVilsmeier Reagent, Phase-Transfer Catalyst[1]
PurificationAqueous Extraction[1]

Heck Cross-Coupling Reaction

The Heck reaction provides a direct method to form the vinyl group by coupling a halo-substituted 2,3-dihydrobenzofuran with ethylene gas.[2][3] This palladium-catalyzed reaction is a powerful tool for C-C bond formation.[4]

Synthesis Mechanism

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 4-halo-2,3-dihydrobenzofuran, forming a Pd(II) complex.

  • Coordination and Insertion: Ethylene coordinates to the palladium center, followed by migratory insertion of the ethylene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the ethyl group is eliminated, forming the vinyl group and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Heck_Cycle cluster_legend Heck Reaction Catalytic Cycle A Pd(0)L2 C Ar-Pd(II)-X(L2) (Ar = 4-(2,3-dihydrobenzofuran)) A->C Ar-X B Oxidative Addition E Ar-CH2CH2-Pd(II)-X(L2) C->E Ethylene D Coordination & Insertion G Ar-CH=CH2 + H-Pd(II)-X(L2) E->G F β-Hydride Elimination G->A Base-H+X- H Reductive Elimination (+ Base)

Figure 2: Catalytic cycle of the Heck reaction for this compound synthesis.
Experimental Protocol

  • A pressure vessel is charged with 4-halo-2,3-dihydrobenzofuran (e.g., 4-bromo-2,3-dihydrobenzofuran), a palladium catalyst (e.g., palladium acetate), a suitable ligand (e.g., a phosphine), and a base (e.g., triethylamine) in an appropriate solvent.

  • The vessel is purged and then pressurized with ethylene gas.

  • The reaction mixture is heated with stirring for a specified time until the starting material is consumed.

  • After cooling and venting the ethylene, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is then subjected to a standard workup procedure, including extraction and solvent removal.

  • The crude product is purified by distillation or chromatography to yield this compound.[2][5]

Quantitative Data
ParameterValueReference
Starting Material4-Halo-2,3-dihydrobenzofuran[2][3]
Coupling PartnerEthylene[2]
CatalystPalladium compound (e.g., Pd(OAc)2)[4]
BaseOrganic or inorganic base[4]
PurificationDistillation[3]

Olefination of 2,3-Dihydrobenzofuran-4-carbaldehyde

A common and versatile laboratory-scale approach involves the conversion of the aldehyde functionality of 2,3-dihydrobenzofuran-4-carbaldehyde into a vinyl group. This can be achieved through several olefination reactions, most notably the Wittig reaction and a Grignard reaction followed by elimination.

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt (e.g., methyltriphenylphosphonium bromide) and a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[6]

Wittig_Mechanism A 2,3-Dihydrobenzofuran-4-carbaldehyde C Betaine Intermediate A->C + B Phosphorus Ylide (Ph3P=CH2) B->C D Oxaphosphetane C->D Cyclization E This compound D->E Collapse F Triphenylphosphine Oxide D->F Collapse Grignard_Dehydration cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration A 2,3-Dihydrobenzofuran-4-carbaldehyde C Alkoxide Intermediate A->C + B Methylmagnesium Bromide B->C E 4-(1-Hydroxyethyl)-2,3-dihydrobenzofuran C->E H3O+ D Acidic Workup F 4-(1-Hydroxyethyl)-2,3-dihydrobenzofuran H Protonation of OH F->H + H+ G Acid Catalyst (e.g., H2SO4) G->H I Loss of H2O & Deprotonation H->I - H2O J This compound I->J

References

Spectroscopic Profile of 4-Vinyl-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 4-Vinyl-2,3-dihydrobenzofuran, a key intermediate in organic synthesis. Due to the limited public availability of experimental spectra, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides standardized protocols for obtaining such data.

Chemical Identity and Properties

This compound, also known as 4-ethenyl-2,3-dihydro-1-benzofuran, is a heterocyclic compound with the molecular formula C₁₀H₁₀O. Its chemical structure consists of a dihydrobenzofuran core substituted with a vinyl group at the 4-position.

PropertyValue
CAS Number 230642-84-9
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Monoisotopic Mass 146.0732 Da

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and dihydrofuran protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~7.0-7.2m3HAromatic protons (H-5, H-6, H-7)
~6.7-6.9dd1HVinyl proton (-CH=CH₂)
~5.6-5.8d1HVinyl proton (=CH₂ - trans)
~5.2-5.4d1HVinyl proton (=CH₂ - cis)
~4.6t2HMethylene protons (-O-CH₂-)
~3.2t2HMethylene protons (-Ar-CH₂-)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted)Carbon TypeAssignment
~159-161QuaternaryC-7a (Aromatic C-O)
~136-138CHVinyl (-C H=CH₂)
~130-132QuaternaryC-3a (Aromatic C-C)
~128-130CHAromatic CH
~125-127CHAromatic CH
~120-122QuaternaryC-4 (Aromatic C-Vinyl)
~115-117CH₂Vinyl (=C H₂)
~109-111CHAromatic CH
~71-73CH₂-O-C H₂-
~29-31CH₂-Ar-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)IntensityFunctional GroupVibration Mode
3080-3010Medium=C-HStretching
2950-2850Medium-C-HStretching
1630-1610MediumC=CStretching (Vinyl)
1590-1450StrongC=CStretching (Aromatic)
1260-1200StrongC-O-CAsymmetric Stretching
990 and 910Strong=C-HOut-of-plane Bending (Vinyl)
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z (Predicted)Relative IntensityAssignment
146High[M]⁺ (Molecular Ion)
131Medium[M - CH₃]⁺
118High[M - C₂H₄]⁺ (Loss of ethylene)
115Medium[M - OCH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, between a 4-halo-2,3-dihydrobenzofuran (e.g., 4-bromo-2,3-dihydrobenzofuran) and a vinylating agent (e.g., vinyltributylstannane or ethylene).

Example Procedure (Heck Reaction):

  • To a solution of 4-bromo-2,3-dihydrobenzofuran in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Add the vinylating agent, such as potassium vinyltrifluoroborate.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.

  • Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates before running the sample.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

    • Ionization: Use a standard ionization technique, most commonly Electron Ionization (EI) at 70 eV.

    • Detection: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Pd Catalyst, Base Workup Workup Reaction->Workup Quenching, Extraction Purification Purification Workup->Purification Column Chromatography Pure Compound Pure Compound Purification->Pure Compound

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Pure Compound Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR MS MS Pure Compound->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

Caption: Workflow for spectroscopic analysis.

Physical and chemical properties of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Vinyl-2,3-dihydrobenzofuran, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, synthesis methodologies, and its role as a key intermediate in the pharmaceutical industry.

Core Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Boiling Point 244.265 °C at 760 mmHg[1]
Density 1.079 g/cm³[1]
Refractive Index 1.6[1]
Flash Point 95.024 °C[1]
Appearance Solid powder[1]
Purity ≥98% - 99%[2]

Solubility: Qualitative solubility information suggests that this compound is soluble in alcohols. However, specific quantitative solubility data in common laboratory solvents such as methanol, ethanol, DMSO, and chloroform is not extensively reported in the available literature.

Spectral Data: Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data with peak assignments for this compound are not publicly available in the searched scientific databases and chemical supplier information. While commercial suppliers indicate the availability of such data upon request, it is not published for general access.[2][3]

Chemical Structure

Structure of this compound

Experimental Protocols: Synthesis of this compound

Several synthetic routes to 2,3-dihydrobenzofurans have been developed, with some specifically tailored for the production of the 4-vinyl derivative.

1. Palladium-Catalyzed Heck-Type Reaction:

A common industrial method involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium catalyst and a base. This process is often followed by distillation to purify the crude this compound.

  • Starting Material: 4-bromo-2,3-dihydrobenzofuran

  • Reagents: Ethylene, Palladium compound (e.g., Palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine).

  • Solvent: A mixture of an organic solvent (e.g., acetonitrile) and water.

  • Reaction Conditions: The reaction is typically carried out in an autoclave under a nitrogen atmosphere, followed by the introduction of ethylene gas. The mixture is heated to facilitate the reaction.

  • Work-up and Purification: After the reaction, the mixture is cooled, and the organic layer is separated. The crude product is then purified by distillation under reduced pressure.

2. Two-Step Telescoped Synthesis:

A practical and scalable synthesis has been reported that avoids the use of organotin reagents.

  • Step 1: Formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran:

    • Starting Material: 2,3-bis(2-hydroxyethyl)phenol.

    • Reagents: Vilsmeier reagent (generated in situ from a chlorinating agent like phosphorus oxychloride and a formamide).

    • Process: The starting triol is treated with the Vilsmeier reagent, leading to the formation of a bis-imidate intermediate. This intermediate undergoes sequential ring closure and chloride displacement to yield 4-(2-chloroethyl)-2,3-dihydrobenzofuran. This intermediate is typically not isolated.

  • Step 2: Dehydrohalogenation:

    • Reagents: A base (e.g., potassium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

    • Process: The crude 4-(2-chloroethyl)-2,3-dihydrobenzofuran from the previous step undergoes dehydrohalogenation using a phase-transfer catalyst to yield this compound. This method is noted for being cost-effective and producing a high-quality product without the need for distillation.

G General Synthesis Workflow cluster_heck Heck Reaction cluster_telescoped Telescoped Synthesis start_heck 4-Halo-2,3-dihydrobenzofuran reagents_heck Ethylene, Pd Catalyst, Base start_heck->reagents_heck React with product_heck Crude this compound reagents_heck->product_heck Yields purification Purification (e.g., Distillation) product_heck->purification start_tele 2,3-bis(2-hydroxyethyl)phenol step1_tele Formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran start_tele->step1_tele Vilsmeier Reagent step2_tele Dehydrohalogenation step1_tele->step2_tele Base, PTC product_tele This compound step2_tele->product_tele product_tele->purification final_product Pure this compound purification->final_product

Overview of Synthesis Routes

Relevance in Drug Development: Intermediate for Tasimelteon

This compound is a crucial intermediate in the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. The vinyl group provides a reactive handle for further chemical transformations to build the final drug molecule.

The biological activity of Tasimelteon stems from its agonistic effects on melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain. The activation of these receptors helps to regulate and synchronize the body's internal clock with the 24-hour day-night cycle.

G Tasimelteon Signaling Pathway Tasimelteon Tasimelteon MT1 MT1 Receptor Tasimelteon->MT1 Agonist MT2 MT2 Receptor Tasimelteon->MT2 Agonist SCN Suprachiasmatic Nucleus (SCN) 'Body's Master Clock' MT1->SCN MT2->SCN SleepWake Regulation of Sleep-Wake Cycle SCN->SleepWake Entrainment Circadian Rhythm Entrainment SCN->Entrainment

Mechanism of Action of Tasimelteon

References

In-Depth Technical Guide: Characterization of CAS Number 230642-84-9 (4-Vinyl-2,3-dihydrobenzofuran)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the chemical compound with CAS number 230642-84-9, identified as 4-Vinyl-2,3-dihydrobenzofuran. This compound is a key intermediate in the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[1][2][3] This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and illustrates its role in a significant synthetic pathway.

Core Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 230642-84-9[4][5]
IUPAC Name 4-Ethenyl-2,3-dihydro-1-benzofuran[4]
Synonyms This compound, 4-Ethenyl-2,3-dihydro-benzofuran[4][6]
Molecular Formula C₁₀H₁₀O[1][5]
Molecular Weight 146.19 g/mol [1][7]
Appearance Solid or Liquid[8][9]
Boiling Point 244.265 °C at 760 mmHg[9]
Flash Point 95.024 °C[4]
Density 1.079 g/cm³[9]
Storage 2-8°C Refrigerator or -20°C, stored under nitrogen[4][6]

Table 2: Computed Properties

PropertyValueReference(s)
Topological Polar Surface Area 9.2 Ų[7]
InChIKey WLZOPMPOGRQZCJ-UHFFFAOYSA-N[4]
SMILES C=CC1=C2CCOC2=CC=C1[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis: Epoxidation of this compound

This protocol is adapted from the synthesis of a Tasimelteon intermediate as described in patent CN105949153A.[8]

Objective: To convert the vinyl group of this compound into an epoxide ring.

Materials:

  • This compound (I)

  • Acetonitrile

  • 30% Hydrogen Peroxide

  • Sodium Bicarbonate

  • Saturated Sodium Bisulfite solution

  • Ethyl Acetate

  • Water

  • Saturated Brine

  • 100 mL single-necked flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 100 mL single-necked flask, add this compound (5.0 g, 34.2 mmol), acetonitrile (25 mL), 30% hydrogen peroxide (20.8 mL), and sodium bicarbonate (11.5 g, 136.8 mmol).

  • Stir the mixture at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Quench the reaction by the dropwise addition of a saturated sodium bisulfite solution.

  • Extract the mixture with ethyl acetate (100 mL).

  • Wash the organic phase sequentially with water (50 mL) and saturated brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography (eluent: ethyl acetate/petroleum ether = 10:1, v/v) to yield the epoxidized product (II).

Analytical Characterization

The following are representative protocols for the analytical characterization of this compound based on standard methods for analogous compounds.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or 600 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, typical acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • For ¹³C NMR, a proton-decoupled sequence should be used.

  • Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

b) High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and Water

Procedure:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase.

  • Set the HPLC conditions as follows:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: Determined by UV scan (e.g., 254 nm or 310 nm).

    • Injection Volume: 10 µL.

  • Inject the sample and standards and record the chromatograms.

  • Calculate the purity based on the peak area percentage.

c) Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Set the GC-MS conditions as follows:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Inject the sample and acquire the data.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway involving this compound and a general workflow for its analytical characterization.

Synthesis_of_Tasimelteon cluster_start Starting Material cluster_intermediate1 Step 1: Epoxidation cluster_intermediate2 Step 2: Cyclopropanation cluster_intermediate3 Step 3: Reduction cluster_final Step 4: Acylation A This compound (CAS: 230642-84-9) B 2-(2,3-Dihydrobenzofuran-4-yl)oxirane A->B H₂O₂, NaHCO₃ Acetonitrile C (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanecarbonitrile B->C Diethyl cyanomethylphosphonate Base D (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl]methanamine C->D Reduction E Tasimelteon D->E Propionylation

Caption: Synthetic pathway to Tasimelteon from this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity & MW Confirmation GCMS->Identity

Caption: General workflow for the analytical characterization of this compound.

References

The Natural Occurrence of Dihydrobenzofuran Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural sources, biosynthesis, and biological activities of dihydrobenzofuran lignans, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Dihydrobenzofuran lignans represent a significant class of naturally occurring phenolic compounds characterized by a core 2,3-dihydrobenzofuran ring system. These compounds, biosynthesized in plants through the oxidative coupling of phenylpropanoid precursors, have garnered substantial interest in the scientific community due to their diverse and potent biological activities. This technical guide delves into the natural occurrence of dihydrobenzofuran lignans, their biosynthetic pathways, detailed experimental protocols for their isolation and characterization, and their interactions with key cellular signaling pathways.

Natural Abundance and Distribution

Dihydrobenzofuran lignans are found in a variety of plant species, often as constituents of resins, heartwood, leaves, and roots. Notable examples include compounds isolated from the "Dragon's Blood" resin of Croton species and the leaves of Mitrephora teysmannii. The quantitative occurrence of these lignans can vary significantly depending on the plant species, geographical location, and extraction methodology.

Dihydrobenzofuran LignanPlant SourcePlant PartReported Yield/ConcentrationReference(s)
3',4-O-dimethylcedrusinCroton lechleriLatex7.6 g of powdered latex from 50 mL of raw latex.[1][1][2]
MitredrusinMitrephora teysmanniiLeavesData not available[3]
(-)-3′,4-di-O-methylcedrusinMitrephora teysmanniiLeavesData not available[3]

Table 1: Quantitative Occurrence of Selected Dihydrobenzofuran Lignans in Natural Sources. Note: Quantitative data for many dihydrobenzofuran lignans is not consistently reported in the literature, highlighting an area for future research.

Biosynthesis of the Dihydrobenzofuran Core

The biosynthesis of dihydrobenzofuran lignans originates from the phenylpropanoid pathway, with monolignols such as coniferyl alcohol serving as the primary building blocks. The key step in the formation of the characteristic dihydrobenzofuran ring is the stereospecific oxidative coupling of two monolignol radicals. This reaction is mediated by laccases or peroxidases, which generate the radicals, and dirigent proteins (DIRs), which guide the stereoselective coupling to form specific lignan structures. The initial coupling often leads to intermediates like pinoresinol, which can then undergo further enzymatic modifications to yield a variety of lignan skeletons, including the dihydrobenzofuran core.

Biosynthesis of Dihydrobenzofuran Lignans cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coupling Oxidative Coupling Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Coniferyl Alcohol Coniferyl Alcohol p-Coumaric Acid->Coniferyl Alcohol Multiple Steps Coniferyl Alcohol Radical Coniferyl Alcohol Radical Coniferyl Alcohol->Coniferyl Alcohol Radical Laccase/ Peroxidase Intermediate Intermediate Coniferyl Alcohol Radical->Intermediate Dirigent Protein Dihydrobenzofuran\nLignan Precursor Dihydrobenzofuran Lignan Precursor Intermediate->Dihydrobenzofuran\nLignan Precursor Dihydrobenzofuran Lignans Dihydrobenzofuran Lignans Dihydrobenzofuran\nLignan Precursor->Dihydrobenzofuran Lignans Further Enzymatic Modifications

Caption: General biosynthetic pathway of dihydrobenzofuran lignans.

Experimental Protocols

Isolation of 3',4-O-dimethylcedrusin from Croton lechleri Latex

The isolation of 3',4-O-dimethylcedrusin from the latex of Croton lechleri (Dragon's Blood) typically involves a multi-step extraction and chromatographic purification process.[1]

1. Latex Preparation and Initial Extraction:

  • Lyophilize 50 mL of raw Croton lechleri latex to obtain a reddish powder (approximately 7.6 g).[1]

  • Suspend a portion of the powdered latex (e.g., 3.0 g) in distilled water (150 mL) and acidify with concentrated HCl.[1]

  • Perform a continuous liquid-liquid extraction with chloroform for 12 hours to remove non-polar compounds.[1]

  • Adjust the pH of the aqueous layer to 8 with concentrated NH₄OH and perform a second continuous extraction with chloroform for 12 hours to obtain a basic fraction.[1]

2. Chromatographic Purification:

  • The purification of the target lignan from the crude extract is typically achieved using a combination of chromatographic techniques. While the specific details for 3',4-O-dimethylcedrusin are not fully elaborated in the provided search results, a general approach for lignan purification is as follows:

  • Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purify the lignan-containing fractions using preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

3. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to determine the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used for detailed structural assignments.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like ESI-MS.

General Workflow for Dihydrobenzofuran Lignan Isolation

Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Column Chromatography Semi-pure Fractions Semi-pure Fractions Fractionation->Semi-pure Fractions Purification Purification Semi-pure Fractions->Purification HPLC Pure Dihydrobenzofuran Lignan Pure Dihydrobenzofuran Lignan Purification->Pure Dihydrobenzofuran Lignan Structural Analysis Structural Analysis Pure Dihydrobenzofuran Lignan->Structural Analysis NMR, MS

Caption: A typical workflow for the isolation of dihydrobenzofuran lignans.

Signaling Pathways and Molecular Targets

A significant body of research has focused on the anticancer properties of dihydrobenzofuran lignans. One of the primary mechanisms of action is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these lignans disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Signaling Pathway Dihydrobenzofuran Lignan Dihydrobenzofuran Lignan β-tubulin β-tubulin Dihydrobenzofuran Lignan->β-tubulin Binds to Colchicine Site Microtubule Formation Microtubule Formation β-tubulin->Microtubule Formation Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Signaling pathway of dihydrobenzofuran lignans inhibiting tubulin polymerization.

Conclusion

Dihydrobenzofuran lignans are a promising class of natural products with significant potential for drug development. Their natural occurrence, coupled with their potent biological activities, makes them attractive targets for further research. This technical guide provides a foundational understanding of these compounds, from their origins in nature to their molecular mechanisms of action. The detailed experimental approaches outlined herein offer a starting point for researchers aiming to isolate and characterize these valuable molecules. Future investigations focusing on the quantitative analysis of these lignans in various plant sources and the elucidation of their full range of biological activities will be crucial for unlocking their therapeutic potential.

References

Retrosynthetic Analysis of 4-Vinyl-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-2,3-dihydrobenzofuran is a valuable synthetic intermediate in medicinal chemistry and materials science. Its strategic importance necessitates robust and scalable synthetic routes. This technical guide provides an in-depth retrosynthetic analysis of this compound, exploring key bond disconnections and strategic transformations. Detailed experimental protocols for pivotal reactions, quantitative data summaries, and visual representations of synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged motif found in numerous biologically active natural products and pharmaceutical agents.[1] The addition of a vinyl group at the 4-position provides a versatile handle for further chemical elaboration, making this compound a sought-after building block.[2] This document outlines two primary retrosynthetic strategies for the synthesis of this target molecule, focusing on practical and scalable methodologies.

Retrosynthetic Strategy I: Late-Stage Vinyl Group Installation

This approach prioritizes the initial construction of the 2,3-dihydrobenzofuran core, followed by the introduction of the vinyl functionality. This strategy is advantageous as it allows for the synthesis of a common intermediate that can be diversified.

Disconnection Approach

The primary disconnection is the C-C bond of the vinyl group, suggesting a Heck reaction or a Wittig-type olefination.

G TM This compound Int1 4-Halo-2,3-dihydrobenzofuran TM->Int1 Heck Reaction Int2 4-Formyl-2,3-dihydrobenzofuran TM->Int2 Wittig Reaction

Caption: Retrosynthesis via late-stage vinyl group installation.

Key Transformations

2.2.1. Heck Reaction

The palladium-catalyzed Heck reaction is a powerful method for the vinylation of aryl halides.[3][4] In this context, 4-halo-2,3-dihydrobenzofuran can react with ethylene gas in the presence of a palladium catalyst and a base to yield the target molecule.[5]

2.2.2. Wittig Reaction

The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes.[6][7] 4-Formyl-2,3-dihydrobenzofuran can be reacted with a methylidene phosphorane (generated from a methyltriphenylphosphonium salt) to form the terminal vinyl group.

Retrosynthetic Strategy II: Ring Formation with Pre-installed Vinyl Precursor

This strategy involves the cyclization of a precursor that already contains a latent or protected form of the vinyl group. A notable example is the synthesis from 2,3-bis(2-hydroxyethyl)phenol.[2]

Disconnection Approach

The key disconnection involves the ether linkage of the dihydrobenzofuran ring and the C-C bond of the vinyl precursor sidechain.

G TM This compound Int1 4-(2-Chloroethyl)-2,3-dihydrobenzofuran TM->Int1 Dehydrohalogenation Int2 2,3-Bis(2-hydroxyethyl)phenol Int1->Int2 Cyclization & Chlorination

Caption: Retrosynthesis via cyclization of a vinyl precursor.

Key Transformations

3.2.1. Cyclization and Chlorination

Treatment of 2,3-bis(2-hydroxyethyl)phenol with a Vilsmeier reagent can lead to the in situ formation of a bis-imidate intermediate. This intermediate then undergoes sequential ring closure and chloride displacement to form 4-(2-chloroethyl)-2,3-dihydrobenzofuran.[2]

3.2.2. Dehydrohalogenation

The final step is an elimination reaction to form the vinyl group. This can be effectively achieved through dehydrohalogenation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran using a base, often under phase-transfer catalysis conditions to enhance efficiency and yield.[2]

Quantitative Data Summary

Strategy Key Reaction Starting Material Product Yield (%) Reference
Strategy I Heck Reaction4-Halo-2,3-dihydrobenzofuranThis compoundNot specified[5]
Strategy II Cyclization/Chlorination & Dehydrohalogenation (Telescoped)2,3-Bis(2-hydroxyethyl)phenolThis compound83-90[2]

Experimental Protocols

Protocol for Heck Reaction (Illustrative)

This is a general protocol based on the principles of the Heck reaction.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 4-bromo-2,3-dihydrobenzofuran, Pd catalyst, ligand, and base in a pressure vessel. B Pressurize with ethylene gas. A->B C Heat the reaction mixture with stirring. B->C D Cool, vent, and filter the reaction mixture. C->D E Extract with an organic solvent. D->E F Purify by column chromatography. E->F

Caption: Workflow for the Heck vinylation reaction.

Detailed Methodology:

  • Reactant Preparation: To a pressure vessel is added 4-bromo-2,3-dihydrobenzofuran (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction Execution: The vessel is sealed and purged with ethylene gas, then pressurized to the desired pressure (e.g., 2-5 bar). The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the vessel is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol for Two-Step Telescoped Synthesis from 2,3-Bis(2-hydroxyethyl)phenol

This protocol is adapted from a reported pilot-scale synthesis.[2]

Reaction Workflow:

G cluster_0 Step 1: Cyclization & Chlorination cluster_1 Step 2: Dehydrohalogenation cluster_2 Workup A Treat 2,3-bis(2-hydroxyethyl)phenol with Vilsmeier reagent. B In situ formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran. A->B C Add base and phase-transfer catalyst. B->C D Heat the reaction mixture. C->D E Aqueous extraction to remove impurities. D->E F Isolate the product. E->F

Caption: Workflow for the two-step telescoped synthesis.

Detailed Methodology:

  • Cyclization and Chlorination: In a suitable reactor, 2,3-bis(2-hydroxyethyl)phenol (1.0 eq) is dissolved in a solvent such as dichloromethane. The solution is cooled, and the Vilsmeier reagent (prepared from a suitable amide and a chlorinating agent like oxalyl chloride or phosphorus oxychloride) is added portion-wise, maintaining a low temperature. The reaction is stirred until the formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Dehydrohalogenation: To the reaction mixture containing the intermediate, an aqueous solution of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are added. The mixture is then heated to reflux and stirred vigorously until the elimination is complete.

  • Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer may be back-extracted with the reaction solvent. The combined organic layers are washed with water and brine, then dried and concentrated to yield crude this compound. The product can be further purified by distillation if necessary.[2]

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The late-stage vinylation via a Heck reaction offers flexibility, while the telescoped cyclization-elimination route from 2,3-bis(2-hydroxyethyl)phenol presents a highly efficient and scalable process with excellent reported yields.[2] The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the need for analogue synthesis. The detailed protocols and data provided herein serve as a comprehensive resource for the practical synthesis of this important intermediate.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Vinyl-2,3-dihydrobenzofuran. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This analysis is intended to serve as a valuable reference for researchers working with this and related molecules in fields such as medicinal chemistry, materials science, and organic synthesis.

Predicted ¹H NMR Spectral Data

The predicted quantitative ¹H NMR data for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 2,3-dihydrobenzofuran and styrene derivatives.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~4.6Triplet (t)J ≈ 8.7
H-3~3.2Triplet (t)J ≈ 8.7
H-5~7.1Doublet (d)J ≈ 7.5
H-6~6.8Triplet (t)J ≈ 7.5
H-7~6.9Doublet (d)J ≈ 7.5
H-1'~6.7Doublet of doublets (dd)J ≈ 17.6, 10.9
H-2' (trans)~5.7Doublet (d)J ≈ 17.6
H-2' (cis)~5.2Doublet (d)J ≈ 10.9

Molecular Structure and Proton Labeling

The structure of this compound with the assigned proton labels for NMR analysis is depicted in the following diagram.

Caption: Molecular structure of this compound with proton labeling.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound can be divided into two main regions: the aliphatic region, corresponding to the protons of the dihydrofuran ring, and the aromatic/vinylic region, which includes the protons on the benzene ring and the vinyl group.

  • Dihydrofuran Ring Protons (H-2 and H-3):

    • The two methylene protons at the 2-position (H-2), being adjacent to the oxygen atom, are expected to be the most deshielded of the aliphatic protons, with a predicted chemical shift of around 4.6 ppm. Due to coupling with the adjacent H-3 protons, this signal is expected to appear as a triplet.

    • The methylene protons at the 3-position (H-3) are predicted to resonate at approximately 3.2 ppm. This signal will also appear as a triplet due to coupling with the H-2 protons. The vicinal coupling constant (³J) between H-2 and H-3 is expected to be around 8.7 Hz.

  • Aromatic Protons (H-5, H-6, and H-7):

    • The aromatic region will display signals for the three protons on the benzene ring.

    • H-5, being ortho to the vinyl group, is expected to be the most deshielded of the aromatic protons, with a predicted chemical shift of about 7.1 ppm, appearing as a doublet.

    • H-7, also in an ortho position relative to the dihydrofuran ring fusion, is predicted to resonate around 6.9 ppm as a doublet.

    • The H-6 proton, situated meta to both substituents, is expected to appear as a triplet at approximately 6.8 ppm. The coupling constants between adjacent aromatic protons are typically in the range of 7-8 Hz.

  • Vinyl Group Protons (H-1', H-2' cis, and H-2' trans):

    • The vinyl group protons will give rise to a characteristic set of signals in the downfield region of the spectrum.

    • The proton on the α-carbon of the vinyl group (H-1') is expected to resonate at around 6.7 ppm. This proton is coupled to both of the terminal vinyl protons (H-2' cis and H-2' trans), resulting in a doublet of doublets.

    • The two terminal vinyl protons (H-2') are diastereotopic. The proton trans to the aromatic ring (H-2' trans) is predicted to appear at a higher chemical shift (around 5.7 ppm) compared to the cis proton (H-2' cis) at about 5.2 ppm. Both will appear as doublets due to coupling with H-1'.

    • The coupling constants for the vinyl group are predicted to be approximately 17.6 Hz for the trans coupling (J_trans) and 10.9 Hz for the cis coupling (J_cis).

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general methodology for acquiring the ¹H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
  • Cap the NMR tube and gently agitate to ensure complete dissolution and a homogeneous solution.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
  • The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity and spectral resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for ¹H NMR acquisition.
  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.
  • Acquisition Time: An acquisition time of 2-4 seconds is standard.
  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for adequate relaxation of the protons between scans.
  • Number of Scans: The number of scans can be varied depending on the sample concentration. For a sample of this concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.
  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired free induction decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
  • Processing steps include Fourier transformation, phase correction, and baseline correction.
  • The spectrum is then referenced to the internal standard (TMS at 0.00 ppm).
  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
  • Peak picking is carried out to determine the precise chemical shifts, and coupling constants are measured from the splitting patterns.

Logical Workflow for Spectral Interpretation

The process of interpreting an unknown ¹H NMR spectrum to elucidate a molecular structure follows a logical progression.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., TMS) B->C D Identify Number of Unique Signals C->D E Determine Chemical Shifts (δ) C->E F Integrate Signals (Proton Ratios) C->F G Analyze Splitting Patterns (Multiplicities) C->G I Propose Molecular Fragments D->I E->I F->I H Measure Coupling Constants (J) G->H H->I J Assemble Fragments to Propose Structure I->J K Verify Structure with Data J->K

Caption: Workflow for ¹H NMR spectral interpretation.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-2,3-dihydrobenzofuran is a key chemical intermediate in the synthesis of pharmaceutically active compounds, most notably the melatonin receptor agonist tasimelteon. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for comprehending its reactivity, designing efficient synthetic routes, and for the rational design of novel derivatives with desired biological activities. This technical guide provides a detailed overview of the molecular structure and conformational landscape of this compound, drawing upon available data for the parent 2,3-dihydrobenzofuran scaffold and established principles of conformational analysis. While experimental data for the title compound is limited, this guide offers valuable insights based on analogous systems and computational chemistry approaches.

Molecular Structure

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered dihydrofuran ring. A vinyl substituent is attached at the C4 position of the benzene ring.

While a definitive crystal structure for this compound is not publicly available, the structural parameters of the 2,3-dihydrobenzofuran core can be inferred from studies on the parent molecule and related derivatives. The five-membered dihydrofuran ring is nearly planar, though slight puckering may occur. The fusion with the benzene ring imparts significant rigidity to the core structure.

Tabulated Structural Data (Estimated)

Table 1: Estimated Bond Lengths for the 2,3-Dihydrobenzofuran Core

BondEstimated Length (Å)
C7a-O11.37
O1-C21.43
C2-C31.52
C3-C3a1.51
C3a-C7a1.39
C3a-C41.40
C4-C51.39
C5-C61.39
C6-C71.39
C7-C7a1.40
C4-C8 (vinyl)1.47
C8=C9 (vinyl)1.34

Table 2: Estimated Bond Angles for the 2,3-Dihydrobenzofuran Core

AngleEstimated Angle (°)
C7a-O1-C2108.0
O1-C2-C3105.0
C2-C3-C3a104.0
C3-C3a-C7a111.0
C3a-C7a-O1112.0
C3a-C4-C5118.0
C4-C5-C6121.0
C5-C6-C7120.0
C6-C7-C7a119.0
C7-C7a-C3a122.0
C3a-C4-C8 (vinyl)121.0
C5-C4-C8 (vinyl)121.0
C4-C8=C9 (vinyl)125.0

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the vinyl group to the aromatic ring (C4-C8). The 2,3-dihydrobenzofuran ring system itself is relatively rigid and expected to be nearly planar.

The orientation of the vinyl group relative to the bicyclic core can be described by the dihedral angle defined by atoms C5-C4-C8-C9. Two principal conformations can be envisioned:

  • Planar (s-cis and s-trans): In these conformations, the vinyl group lies in the same plane as the benzene ring. This allows for maximum conjugation between the π-systems of the vinyl group and the aromatic ring, which is an electronically favorable interaction. However, steric hindrance between the vinyl group and the hydrogen atom at the C5 position or the dihydrofuran ring may destabilize the perfectly planar arrangement.

  • Non-planar: Rotation around the C4-C8 bond would lead to a non-planar conformation. This would reduce steric strain but at the cost of decreased π-conjugation.

Computational studies on analogous vinyl-substituted aromatic compounds suggest that the lowest energy conformation is likely to be nearly planar, with a small out-of-plane twist to alleviate steric interactions. The rotational barrier for the vinyl group is expected to be relatively low.

Experimental Protocols

To definitively determine the molecular structure and conformation of this compound, experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Hypothetical Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., hexane, ethanol) or by slow cooling of a saturated solution.

  • Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process would yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualization of Molecular Structure and Conformation

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and a logical workflow for its conformational analysis.

molecular_structure C3a C3a C4 C4 C3a->C4 C5 C5 C4->C5 C8 C8 C4->C8 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->C3a O1 O1 C7a->O1 C2 C2 O1->C2 C3 C3 C2->C3 C3->C3a C9 C9 C8->C9

Caption: Molecular structure of this compound.

conformational_analysis_workflow start Define Initial 3D Structure scan Perform Rotational Scan around C4-C8 bond start->scan identify Identify Energy Minima (Conformers) scan->identify optimize Geometry Optimization of each Conformer identify->optimize energy Calculate Relative Energies optimize->energy analyze Analyze Structural Parameters and Stability energy->analyze end Determine Most Stable Conformation analyze->end

Potential Biological Activity of 4-Vinyl-2,3-dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. This structural unit serves as a versatile template in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. This technical guide focuses on the prospective biological activities of 4-vinyl-2,3-dihydrobenzofuran derivatives. While direct experimental data on this specific substitution pattern is limited in publicly available literature, this document extrapolates the potential activities based on the established biological profiles of structurally related 2,3-dihydrobenzofuran and benzofuran derivatives. Furthermore, it provides detailed experimental protocols and outlines key signaling pathways to guide future research and drug development efforts for this promising class of compounds.

Potential Biological Activities and Quantitative Data from Related Derivatives

Although specific data for this compound derivatives are not extensively documented, the broader class of benzofuran and dihydrobenzofuran derivatives has been evaluated for several biological activities. The data presented in the following tables are for various substituted benzofuran and 2,3-dihydrobenzofuran derivatives and are intended to provide a comparative basis for the potential efficacy of 4-vinyl analogs.

Anticancer Activity

Numerous benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzofuran and 2,3-Dihydrobenzofuran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
DihydrobenzofuranMethyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzo-furan-3-carboxylateOral Cancer (CAL-27)48.52 ± 0.95[1]
Dihydrobenzofuran(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acidOral Cancer (CAL-27)86.95 ± 4.39[1]
BenzofuranBenzofuran-oxadiazole hybrid (5d)Lung Cancer (A549)6.3 ± 0.7[2]
BenzofuranBenzofuran-2-carboxamide derivative (50g)Colon Cancer (HCT-116)0.87[3]
BenzofuranBenzofuran-2-carboxamide derivative (50g)Cervical Cancer (HeLa)0.73[3]
BenzofuranBenzofuran-2-carboxamide derivative (50g)Lung Cancer (A549)0.57[3]
Benzofuran3-Methylbenzofuran derivative (16b)Lung Cancer (A549)1.48[4]
BenzofuranBenzofuran-chalcone derivative (33d)Melanoma (A-375)4.15[3]
BenzofuranBenzofuran-chalcone derivative (33d)Breast Cancer (MCF-7)3.22[3]
BenzofuranBenzofuran-chalcone derivative (33d)Lung Cancer (A-549)2.74[3]
Anti-inflammatory Activity

The anti-inflammatory potential of dihydrobenzofuran derivatives has been linked to the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of Selected Benzofuran and 2,3-Dihydrobenzofuran Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
BenzofuranAza-benzofuran (Compound 1)NO Inhibition (LPS-stimulated RAW 264.7)17.3[5]
BenzofuranAza-benzofuran (Compound 4)NO Inhibition (LPS-stimulated RAW 264.7)16.5[5]
DihydrobenzofuranFluorinated dihydrobenzofuran (Compound 2)PGE2 Inhibition (LPS-stimulated macrophages)1.92[6]
DihydrobenzofuranFluorinated dihydrobenzofuran (Compound 3)PGE2 Inhibition (LPS-stimulated macrophages)1.48[6]
DihydrobenzofuranFluorinated dihydrobenzofuran (Compound 2)NO Inhibition (LPS-stimulated macrophages)2.4[6]
DihydrobenzofuranFluorinated dihydrobenzofuran (Compound 3)NO Inhibition (LPS-stimulated macrophages)5.2[6]
Dihydrobenzofuran5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin Synthesis InhibitionMore potent than Diclofenac[5]
Antimicrobial Activity

Certain benzofuran derivatives have shown inhibitory activity against various bacterial and fungal strains. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
BenzofuranAza-benzofuran (Compound 1)Salmonella typhimurium12.5[5]
BenzofuranAza-benzofuran (Compound 1)Escherichia coli25[5]
BenzofuranAza-benzofuran (Compound 1)Staphylococcus aureus12.5[5]
BenzofuranOxa-benzofuran (Compound 6)Penicillium italicum12.5[5]
BenzofuranOxa-benzofuran (Compound 6)Colletotrichum musae12.5-25[5]
BenzofuranBenzofuran-triazine hybrid (8e)Escherichia coli32[7]
BenzofuranBenzofuran-triazine hybrid (8e)Bacillus subtilis125[7]
BenzofuranBenzofuran-triazine hybrid (8e)Staphylococcus aureus32[7]
BenzofuranBenzofuran-triazine hybrid (8e)Salmonella enteritidis32[7]
Antioxidant Activity

The antioxidant properties of phenolic compounds, including some benzofuran derivatives, are attributed to their ability to scavenge free radicals. The vinyl group in the 4-position of the dihydrobenzofuran ring might influence this activity. Studies on 4-vinyl derivatives of other phenolic compounds have shown notable antioxidant effects.

Table 4: Antioxidant Activity of Selected 4-Vinyl Phenolic Compounds (for comparative purposes)

CompoundAssayActivityReference
4-Vinylguaiacol (4-VG)DPPH Radical ScavengingWeaker than corresponding phenolic acid in polar medium[8]
4-Vinylguaiacol (4-VG)Alkylperoxyl Radical Scavenging (emulsion)Higher than corresponding phenolic acid[8]
4-Vinylcatechol (4-VC)DPPH Radical ScavengingWeaker than corresponding phenolic acid in polar medium[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

a. Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

b. Protocol:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow for Anticancer Activity Screening.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

a. Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

b. Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Inhibition_Assay A Seed RAW 264.7 cells B Treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Nitric Oxide Inhibition Assay Workflow.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

a. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Microplate reader or visual inspection

b. Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

a. Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test compounds

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates or spectrophotometer cuvettes

b. Protocol:

  • Reaction Mixture: Mix various concentrations of the this compound derivatives with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

DPPH_Assay_Workflow A Prepare test compound solutions B Mix with DPPH solution A->B C Incubate in the dark for 30 min B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging activity and IC50 D->E

DPPH Radical Scavenging Assay Workflow.

Potential Signaling Pathways

The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are critical in regulating inflammation and cell proliferation and are potential targets for this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB p_IkB->IkB Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus GF Growth Factors Ras Ras GF->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Genes Genes for Proliferation, Survival TF->Genes Transcription

Simplified MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel therapeutic agents. While there is a lack of direct experimental evidence for the biological activities of this compound derivatives, the extensive research on related compounds suggests a strong potential for anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The vinyl substitution at the 4-position offers a site for further chemical modification, potentially allowing for the fine-tuning of activity and selectivity.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Investigating their effects on the NF-κB and MAPK signaling pathways will be crucial in elucidating their mechanisms of action. Additionally, computational studies, including molecular docking and ADMET prediction, can aid in the rational design of more potent and selective derivatives. Such a multidisciplinary approach will be essential to unlock the full therapeutic potential of this intriguing class of compounds.

References

The Synthesis of 2,3-Dihydrobenzofurans: A Technical Guide to Its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to this important molecular framework, presenting key quantitative data, detailed experimental protocols, and mechanistic insights.

A Historical Journey: From Classical Rearrangements to Modern Catalysis

The story of 2,3-dihydrobenzofuran synthesis is one of evolving chemical ingenuity. Early strategies relied on fundamental organic reactions, gradually paving the way for more sophisticated and efficient catalytic methods.

A pivotal moment in the journey was the discovery of the Claisen rearrangement by Rainer Ludwig Claisen in 1912.[1][2][3] This powerful carbon-carbon bond-forming reaction, originally observed in the thermal rearrangement of allyl vinyl ethers, was extended to allyl phenyl ethers.[1][2][3] Heating an allyl phenyl ether triggers a[4][4]-sigmatropic rearrangement to furnish an o-allylphenol intermediate, which can then undergo intramolecular cyclization to afford the 2,3-dihydrobenzofuran core. This classical approach laid the groundwork for many subsequent synthetic strategies.

The mid to late 20th century saw the development of various intramolecular cyclization strategies. These methods typically involve the formation of a key bond to close the five-membered dihydrofuran ring. A common approach has been the acid-catalyzed cyclization of o-allylphenols, where a proton source facilitates the intramolecular attack of the phenolic oxygen onto the double bond of the allyl group.

The advent of transition-metal catalysis in the latter half of the 20th century revolutionized organic synthesis, and the construction of 2,3-dihydrobenzofurans was no exception. Palladium, rhodium, ruthenium, and copper catalysts have all been employed to facilitate highly efficient and selective cyclizations.[4][5][6] These methods often proceed under milder conditions and with greater functional group tolerance compared to their classical counterparts. Palladium-catalyzed processes, in particular, have been extensively developed, including intramolecular Heck reactions, Wacker-type cyclizations, and carboalkoxylation of 2-allylphenols.[4][7]

More recent advancements have focused on developing asymmetric syntheses to access enantiomerically pure 2,3-dihydrobenzofurans, which is crucial for the development of chiral drugs. Furthermore, novel strategies involving visible-light-mediated reactions and the use of ortho-quinone methide intermediates have emerged, offering even more diverse and powerful tools for constructing this important heterocyclic system.[8][9]

Core Synthetic Strategies: A Quantitative Overview

The following tables summarize quantitative data for key synthetic methodologies, providing a comparative overview of their efficiencies and conditions.

Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Key Features Reference(s)
Claisen Rearrangement & Cyclization Thermal (neat) or Lewis Acid (e.g., BCl₃)High-boiling solvent (e.g., N,N-diethylaniline) or CH₂Cl₂180-250 (Thermal) or -78 to rt (Lewis Acid)1-2460-90Classical method; high temperatures for thermal variant; Lewis acids allow for milder conditions.[10]
Palladium-Catalyzed Carboalkoxylation Pd(OAc)₂, CPhosToluene981670-90Couples 2-allylphenols with aryl triflates; good diastereoselectivity.[7]
Rhodium-Catalyzed C-H Activation [RhCp*Cl₂]₂, AgSbF₆1,2-Dichloroethane801265-95Direct functionalization of C-H bonds; good functional group tolerance.[5]
Visible-Light-Mediated Radical Cyclization Ru(bpy)₃Cl₂AcetonitrileRoom Temperature2450-80Mild reaction conditions; utilizes photoredox catalysis.[9]
o-Quinone Methide Generation Ag₂ODichloromethaneRoom Temperature1270-95In situ generation of reactive intermediates; good for substituted phenols.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for representative synthetic procedures.

Protocol 1: Classical Thermal Claisen Rearrangement and Cyclization of Allyl Phenyl Ether

This two-step procedure first involves the thermal rearrangement of allyl phenyl ether to o-allylphenol, followed by acid-catalyzed cyclization.

Step 1: Thermal Claisen Rearrangement to o-Allylphenol

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place allyl phenyl ether (10.0 g, 74.5 mmol).

  • Heat the flask in an oil bath to 200-220 °C.

  • Maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude o-allylphenol can be purified by vacuum distillation.

Step 2: Acid-Catalyzed Cyclization to 2,3-Dihydro-2-methylbenzofuran

  • To a solution of o-allylphenol (5.0 g, 37.3 mmol) in toluene (50 mL), add a catalytic amount of p-toluenesulfonic acid (0.35 g, 1.86 mmol).

  • Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,3-dihydro-2-methylbenzofuran by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Carboalkoxylation of a 2-Allylphenol[7]

This modern approach utilizes a palladium catalyst to achieve a highly efficient and diastereoselective cyclization.

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %) and the ligand CPhos (18.6 mg, 0.04 mmol, 4 mol %).

  • Seal the vial with a septum and purge with argon.

  • Add toluene (2 mL), followed by the 2-allylphenol substrate (1.0 mmol), the aryl triflate (1.2 mmol), and LiOtBu (112 mg, 1.4 mmol).

  • Place the vial in a preheated oil bath at 98 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing existing methods and designing new synthetic routes. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

Caption: The concerted[4][4]-sigmatropic rearrangement of allyl phenyl ether.

Acid_Catalyzed_Cyclization o_Allylphenol o-Allylphenol Protonation Protonation of Alkene o_Allylphenol->Protonation H+ Carbocation Tertiary Carbocation Protonation->Carbocation Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 2,3-Dihydro-2-methylbenzofuran Deprotonation->Product -H+

Caption: Acid-catalyzed intramolecular cyclization of o-allylphenol.

Palladium_Catalyzed_Carboalkoxylation cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl Ar-Pd(II)-X Ox_Add->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination o-allylphenol Int_Coord Intramolecular Coordination Coordination->Int_Coord Red_Elim Reductive Elimination Int_Coord->Red_Elim Red_Elim->Pd0 Product

References

A Technical Guide to the Computational Modeling of 4-Vinyl-2,3-dihydrobenzofuran's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the computational and experimental methodologies for characterizing the electronic properties of 4-Vinyl-2,3-dihydrobenzofuran, a significant heterocyclic compound with potential applications in drug development and materials science. We present a detailed protocol for computational modeling using Density Functional Theory (DFT), outline key electronic properties in structured tables, and describe standard experimental procedures for the validation of theoretical results, including UV-Visible Spectroscopy and Cyclic Voltammetry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to elucidate the structure-property relationships of novel organic molecules.

Introduction

This compound is a heterocyclic organic compound featuring a dihydrobenzofuran core with a vinyl substituent. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds.[1] Understanding the electronic properties of its derivatives is crucial for designing new molecules with specific therapeutic activities, as these properties govern molecular interactions, reactivity, and pharmacokinetic profiles.

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic structure and properties of molecules with a high degree of accuracy at a moderate computational cost.[1][2] This guide details a robust protocol for modeling this compound and provides a framework for validating the computational results through established experimental techniques.

Computational Modeling Protocol: Density Functional Theory (DFT)

The following protocol outlines a standard procedure for calculating the electronic properties of this compound using DFT. This methodology is based on practices widely applied to similar organic and benzofuran derivatives.[3][4][5]

2.1 Software and Hardware

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.[3]

  • Visualization: GaussView, Avogadro, or Chemcraft for building the initial molecular structure and visualizing results like molecular orbitals.

  • Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations, though modern workstations are sufficient for single-molecule calculations.

2.2 Step-by-Step Computational Procedure

  • Molecular Structure Input:

    • Draw the 3D structure of this compound using a molecular editor.

    • Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization (Ground State):

    • Perform a full geometry optimization without constraints. This is a critical step to find the lowest energy conformation of the molecule.

    • Methodology: Density Functional Theory (DFT).

    • Functional: Becke, 3-parameter, Lee-Yang-Parr hybrid functional (B3LYP). This functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[4][5]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible enough to provide accurate results for geometry and electronic properties, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[6]

    • Solvation Model: To simulate a realistic chemical environment, an implicit solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) should be used, specifying a solvent (e.g., water, methanol, or acetone).[3]

  • Frequency Calculation:

    • After optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[3] This calculation also provides zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive various electronic properties.

    • Key properties to extract include:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Molecular orbital surfaces (for visualization).

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

      • Molecular Electrostatic Potential (MEP).

      • Dipole moment.

  • Excited State Calculations (Optional):

    • To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed on the optimized ground-state geometry.[7] This provides information on vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax).

Calculated Electronic Properties (Illustrative)

The following tables summarize key electronic properties for this compound, as would be derived from the DFT protocol described above.

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are illustrative examples and not the result of new calculations. They are representative values based on published data for similar organic molecules and are provided to demonstrate the output of the described computational workflow.

Table 1: Key Electronic Energy Parameters

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.25Energy of the highest energy orbital containing electrons; relates to the ability to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.10Energy of the lowest energy orbital without electrons; relates to the ability to accept an electron.
HOMO-LUMO Energy GapΔE5.15ELUMO - EHOMO; a key indicator of molecular stability and reactivity.

Table 2: Global Reactivity Descriptors

These descriptors are calculated from the HOMO and LUMO energies and provide insight into the molecule's overall reactivity.

ParameterFormulaValue (eV)Description
Ionization PotentialIP ≈ -EHOMO6.25The energy required to remove an electron from the molecule.
Electron AffinityEA ≈ -ELUMO1.10The energy released when an electron is added to the molecule.
Absolute Electronegativityχ = (IP + EA) / 23.675The tendency of the molecule to attract electrons.
Chemical Hardnessη = (IP - EA) / 22.575A measure of the molecule's resistance to change in its electron distribution.
Chemical SoftnessS = 1 / (2η)0.194The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Indexω = χ² / (2η)2.618A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Other Calculated Electronic Properties

PropertySymbolValueDescription
Dipole Momentµ1.85 DA measure of the overall polarity of the molecule, arising from asymmetric charge distribution.
Total EnergyEtotal-537.4 HartreeThe total electronic energy of the molecule in its optimized ground state.

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizing the results of DFT calculations is crucial for a qualitative understanding of electronic properties.

  • Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be delocalized over the π-system of the vinyl group and the aromatic ring, while the LUMO would also be distributed over this conjugated system.

  • Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface. It provides a visual guide to the charge distribution, with red areas (negative potential) indicating regions rich in electrons (e.g., around the oxygen atom) and blue areas (positive potential) indicating electron-poor regions. This is invaluable for predicting sites of non-covalent interactions, which is critical in drug design.

Experimental Validation Protocols

Computational results should be validated by experimental data. The following are standard protocols for determining the electronic properties of organic compounds.

5.1 UV-Visible Spectroscopy

This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[8][9] It can be used to experimentally determine the optical energy gap.

  • Objective: To determine the absorption maximum (λmax) and calculate the optical band gap (Eg).

  • Materials: UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), spectroscopic grade solvent (e.g., ethanol, cyclohexane), this compound sample.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-5 to 10-6 M) in the chosen solvent. The solvent should be transparent in the wavelength range of interest.

    • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to subtract the solvent's absorbance.

    • Sample Measurement: Fill a second cuvette with the sample solution and place it in the spectrophotometer.

    • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the absorption edge (λonset) can be used to estimate the optical energy gap using the formula: Eg (eV) = 1240 / λonset (nm). This experimental value can then be compared to the computationally derived HOMO-LUMO gap.

5.2 Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These values can be used to estimate the HOMO and LUMO energy levels.[10]

  • Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials and estimate HOMO and LUMO energies.

  • Materials: Potentiostat, a three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire), electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile), ferrocene (as an internal standard), and the sample.

  • Procedure:

    • Solution Preparation: Dissolve the sample (approx. 1 mM) and the supporting electrolyte in an appropriate solvent. De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Electrochemical Measurement: Place the three electrodes in the solution. Run a cyclic voltammogram by scanning the potential. First, scan in the positive direction to find the oxidation peak, then in a separate experiment (or if the process is reversible), scan in the negative direction for the reduction peak.

    • Calibration: Add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference.

    • Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the voltammogram. These can be used to estimate the HOMO and LUMO levels using the following empirical formulas[11]:

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level, though values up to 5.1 eV are also used in the literature).[11]

Logical Workflows and Relationships

Visual diagrams help clarify the sequence of operations in computational modeling and the relationships between different electronic parameters.

Computational_Workflow cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_validation 4. Experimental Validation mol_build Build 3D Structure (this compound) pre_opt Initial Optimization (e.g., MMFF94) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc Single-Point Calculation (Optimized Geometry) freq_calc->sp_calc properties Extract Properties: - HOMO/LUMO Energies - Dipole Moment - Atomic Charges sp_calc->properties orbitals Visualize Orbitals & MEP sp_calc->orbitals exp_cv Cyclic Voltammetry properties->exp_cv Compare HOMO/LUMO exp_uv UV-Vis Spectroscopy properties->exp_uv Compare Energy Gap

Figure 1: A flowchart illustrating the computational workflow for determining the electronic properties of a molecule.

Property_Relationships cluster_primary Primary DFT Outputs cluster_derived Derived Reactivity Descriptors HOMO EHOMO IP Ionization Potential (IP) ≈ -EHOMO HOMO->IP LUMO ELUMO EA Electron Affinity (EA) ≈ -ELUMO LUMO->EA Hardness Hardness (η) = (IP - EA) / 2 IP->Hardness Electronegativity Electronegativity (χ) = (IP + EA) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity (ω) = χ² / (2η) Hardness->Electrophilicity Electronegativity->Electrophilicity

Figure 2: Logical relationship between primary calculated energies and derived global reactivity descriptors.

Conclusion

This guide has detailed a comprehensive, multi-faceted approach to characterizing the electronic properties of this compound. By integrating robust DFT-based computational protocols with established experimental validation techniques, researchers can gain deep insights into the molecule's reactivity, stability, and potential for interaction. The provided workflows and illustrative data serve as a practical framework for scientists in drug discovery and materials science to systematically investigate novel compounds, ultimately accelerating the design and development of new functional molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tasimelteon Using 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, prescribed for the treatment of non-24-hour sleep-wake disorder.[1][2][3][4] A practical synthetic route to tasimelteon commences with 4-Vinyl-2,3-dihydrobenzofuran, proceeding through a four-step reaction sequence: epoxidation, cyclopropanation, reduction, and final propionylation.[5][6] This document provides detailed application notes and experimental protocols for this synthetic pathway, summarizing key quantitative data and illustrating the workflow and the drug's mechanism of action.

Introduction

The synthesis of tasimelteon, chemically named (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropylmethyl]propanamide, is a topic of significant interest in medicinal and process chemistry.[7] The utilization of this compound as a starting material offers a streamlined approach to constructing the core structure of the molecule.[5][6] This application note details a robust four-step synthesis, providing researchers with the necessary protocols to replicate this process. The key transformations involve the initial formation of an epoxide, followed by the construction of the cyclopropane ring, reduction of a nitrile intermediate to a primary amine, and subsequent acylation to yield the final active pharmaceutical ingredient.

Data Presentation

The following tables summarize the quantitative data for the four-step synthesis of tasimelteon, starting from this compound. The data is compiled from various reported experimental conditions.

Table 1: Epoxidation of this compound (I) to 2-(2,3-dihydrobenzofuran-4-yl)oxirane (II)

EntryReagentSolventBaseTime (h)Yield (%)Reference
130% Hydrogen PeroxideAcetonitrileSodium Bicarbonate1091[5]
260% m-CPBADichloromethanePotassium Carbonate1080[5]

Table 2: Cyclopropanation of 2-(2,3-dihydrobenzofuran-4-yl)oxirane (II) to 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile (III)

EntryReagentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Diethyl cyanomethylphosphonateTHFNaH601277[5]
2Diethyl cyanomethylphosphonateTHFKHMDS601287[5]
3Diethyl cyanomethylphosphonateTHFLHMDS601278[5]
4Diethyl cyanomethylphosphonateTHFt-BuOK601274[5]

Table 3: Reduction of 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile (III) to (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine (IV)

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Borane-dimethyl sulfide complexTHF601285[5]
2Lithium aluminum hydrideTHF601275[5]

Table 4: Propionylation of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine (IV) to Tasimelteon (V)

| Entry | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Propionyl chloride | Dichloromethane | Triethylamine | 25 | 3 | 88 |[5] | | 2 | Propionic anhydride | Dichloromethane | Triethylamine | 25 | 3 | 82 |[5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of tasimelteon starting from this compound.

Step 1: Epoxidation of this compound (I)

Method A: Using Hydrogen Peroxide

  • To a 100 mL single-necked flask, add this compound (5.0 g, 34.2 mmol), acetonitrile (25 mL), 30% hydrogen peroxide (20.8 mL), and sodium bicarbonate (11.5 g, 136.8 mmol).[5]

  • Stir the mixture at room temperature for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the dropwise addition of a saturated sodium bisulfite solution.

  • Extract the product with ethyl acetate (100 mL).

  • Wash the organic layer with water (50 mL) and saturated brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1:10 v/v) to afford 2-(2,3-dihydrobenzofuran-4-yl)oxirane as a yellow liquid (5.0 g, 91% yield).[5]

Method B: Using m-Chloroperoxybenzoic acid (m-CPBA)

  • To a 50 mL single-necked flask, add this compound (3.0 g, 20.5 mmol), dichloromethane (15 mL), and potassium carbonate (15.6 g, 113.0 mmol).[5]

  • While stirring at room temperature, add 60% m-CPBA (10.6 g, 61.5 mmol) portion-wise.

  • Stir the reaction mixture for 10 hours, monitoring for completion by TLC.

  • Quench the reaction by the dropwise addition of a saturated sodium bisulfite solution.

  • Extract the product with ethyl acetate (50 mL).

  • Wash the organic layer with water (30 mL) and saturated brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1:10 v/v) to obtain 2-(2,3-dihydrobenzofuran-4-yl)oxirane as a yellow liquid (2.7 g, 80% yield).[5]

Step 2: Cyclopropanation of 2-(2,3-dihydrobenzofuran-4-yl)oxirane (II)
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(2,3-dihydrobenzofuran-4-yl)oxirane (II) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add a solution of diethyl cyanomethylphosphonate in THF.

  • Slowly add a strong base (e.g., NaH, KHMDS, LHMDS, or t-BuOK) to the reaction mixture.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction for completion by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1:8 v/v) to yield 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile (III).[5]

Step 3: Reduction of 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile (III)
  • To a dry reaction flask under an inert atmosphere, add a solution of 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile (III) in anhydrous THF.

  • Slowly add a solution of borane-dimethyl sulfide complex in THF (or a suspension of lithium aluminum hydride in THF) at 0 °C.

  • After the addition, warm the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction for completion by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine (IV), which can be used in the next step without further purification or purified by column chromatography.

Step 4: Propionylation of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine (IV)
  • Dissolve (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine (IV) in dichloromethane in a reaction flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C and slowly add propionyl chloride (or propionic anhydride).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction for completion by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford tasimelteon (V).

Mandatory Visualizations

Tasimelteon Synthesis Workflow

G Tasimelteon Synthesis Workflow A This compound (I) B 2-(2,3-dihydrobenzofuran-4-yl)oxirane (II) A->B Epoxidation (H2O2 or m-CPBA) C 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile (III) B->C Cyclopropanation (Diethyl cyanomethylphosphonate) D (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine (IV) C->D Reduction (BH3-SMe2 or LiAlH4) E Tasimelteon (V) D->E Propionylation (Propionyl chloride)

Caption: Synthetic pathway for tasimelteon from this compound.

Tasimelteon Signaling Pathway

G Tasimelteon Signaling Pathway cluster_0 Tasimelteon Signaling Pathway Tasimelteon Tasimelteon MT1 MT1 Receptor Tasimelteon->MT1 Agonist MT2 MT2 Receptor Tasimelteon->MT2 Agonist Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits Sleep Regulation of Circadian Rhythms and Sleep CREB->Sleep Modulates

Caption: Tasimelteon's mechanism of action via MT1 and MT2 receptor agonism.

References

Application of 4-Vinyl-2,3-dihydrobenzofuran in Medicinal Chemistry: A Keystone for Melatonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-2,3-dihydrobenzofuran has emerged as a critical building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of Tasimelteon.[1] Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, approved for the treatment of non-24-hour sleep-wake disorder (N24HSWD), particularly in totally blind individuals.[2][3][4] The 2,3-dihydrobenzofuran scaffold itself is considered a "privileged structure" in drug discovery, being present in numerous biologically active natural products and synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7][8] This document provides detailed application notes and protocols concerning the use of this compound in the synthesis of Tasimelteon, alongside its biological context and mechanism of action.

Application Notes

The principal application of this compound in medicinal chemistry to date is in the synthesis of Tasimelteon. The vinyl group at the 4-position serves as a reactive handle for further chemical modifications, enabling the construction of the cyclopropylmethylamine side chain essential for the pharmacological activity of Tasimelteon.

Biological Activity of Tasimelteon

Tasimelteon is a potent and selective dual melatonin receptor agonist with a higher affinity for the MT2 receptor compared to the MT1 receptor.[1] These receptors are predominantly located in the suprachiasmatic nucleus (SCN) of the brain, which is the primary circadian pacemaker.[3][9] The activation of MT1 receptors is associated with promoting sleep onset, while MT2 receptor activation is involved in shifting the timing of the circadian system.[3] By acting on these receptors, Tasimelteon helps to entrain the master clock to a 24-hour cycle.[4]

Quantitative Data: Receptor Binding Affinity of Tasimelteon

The binding affinity of Tasimelteon for the human MT1 and MT2 receptors is summarized in the table below.

ReceptorBinding Affinity (Ki, nM)
MT10.3 - 0.4[1]
MT20.1 - 0.2[1]

Experimental Protocols

The following protocols are derived from the patent literature for the synthesis of Tasimelteon starting from this compound.

Protocol 1: Synthesis of 4-(Oxiran-2-yl)-2,3-dihydrobenzofuran

This protocol describes the epoxidation of the vinyl group of this compound.

Materials:

  • This compound

  • Acetonitrile

  • 30% Hydrogen peroxide

  • Sodium bicarbonate

  • Saturated sodium bisulfite solution

  • Ethyl acetate

  • Water

  • Saturated brine solution

Procedure:

  • To a 100 mL single-necked flask, add this compound (5.0 g, 34.2 mmol), acetonitrile (25 mL), 30% hydrogen peroxide (20.8 mL), and sodium bicarbonate (11.5 g, 136.8 mmol).[10]

  • Stir the mixture at room temperature for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture in an ice bath and quench by the dropwise addition of a saturated sodium bisulfite solution.[10]

  • Extract the mixture with ethyl acetate (100 mL).[10]

  • Wash the organic layer sequentially with water (50 mL) and saturated brine solution (30 mL).[10]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1:10, v/v) to yield 4-(oxiran-2-yl)-2,3-dihydrobenzofuran as a yellow liquid (Yield: 91%).[10]

Protocol 2: Synthesis of Tasimelteon from 4-(Oxiran-2-yl)-2,3-dihydrobenzofuran

This multi-step protocol outlines the conversion of the epoxide intermediate to Tasimelteon. The process involves cyclopropanation, reduction, and acylation.[10][11]

Materials:

  • 4-(Oxiran-2-yl)-2,3-dihydrobenzofuran

  • Diethyl cyanomethylphosphonate

  • Inert gas (e.g., Argon or Nitrogen)

  • Suitable base (e.g., Sodium hydride)

  • Suitable solvent for cyclopropanation (e.g., THF)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Solvent for reduction (e.g., THF)

  • Propionyl chloride

  • Base for acylation (e.g., Triethylamine)

  • Solvent for acylation (e.g., Dichloromethane)

Procedure:

Step 1: Cyclopropanation

  • In a reaction vessel under an inert gas atmosphere, react 4-(oxiran-2-yl)-2,3-dihydrobenzofuran with diethyl cyanomethylphosphonate in the presence of a suitable base to form the cyclopropyl nitrile intermediate.[10][11]

Step 2: Reduction

  • Reduce the resulting cyclopropyl nitrile compound with a suitable reducing agent like lithium aluminum hydride to obtain (trans)-2-(2,3-dihydrobenzofuran-4-yl)-cyclopropanemethanamine.[1][10]

Step 3: Acylation

  • Acylate the (trans)-2-(2,3-dihydrobenzofuran-4-yl)-cyclopropanemethanamine with propionyl chloride in the presence of a base to yield Tasimelteon.[1][10]

  • The final product can be purified by crystallization to give an off-white solid.[1]

Visualizations

Synthesis Workflow of Tasimelteon

G cluster_0 Synthesis of Tasimelteon A This compound B 4-(Oxiran-2-yl)-2,3-dihydrobenzofuran A->B Epoxidation (H2O2, NaHCO3) C 2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carbonitrile B->C Cyclopropanation (Diethyl cyanomethylphosphonate, Base) D (trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine C->D Reduction (LiAlH4) E Tasimelteon D->E Acylation (Propionyl chloride, Base) G cluster_0 Tasimelteon Signaling Pathway Tasimelteon Tasimelteon MT1R MT1 Receptor Tasimelteon->MT1R Agonist MT2R MT2 Receptor Tasimelteon->MT2R Agonist SCN Suprachiasmatic Nucleus (SCN) MT1R->SCN MT2R->SCN Sleep_Onset Promotion of Sleep Onset SCN->Sleep_Onset via MT1 activation Circadian_Rhythm Entrainment of Circadian Rhythm SCN->Circadian_Rhythm via MT2 activation

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing these derivatives is of significant interest to the chemical and pharmaceutical communities. Palladium catalysis has emerged as a powerful tool for the construction of this heterocyclic core, offering a range of strategies that allow for the introduction of various substituents with high levels of control. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2,3-dihydrobenzofuran derivatives.

Method 1: Intramolecular Heck-Type Cyclization

This approach is a classic and widely used method for the synthesis of 2,3-dihydrobenzofurans, typically involving the intramolecular cyclization of an o-allylphenol derivative. The reaction proceeds via an oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent reductive elimination or β-hydride elimination.

General Reaction Scheme:

Caption: General scheme for intramolecular Heck-type cyclization.

Application Notes:

This method is highly versatile and tolerates a wide range of functional groups on both the aromatic ring and the allylic side chain. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivities. Common catalysts include Pd(OAc)2 or Pd2(dba)3, often in combination with phosphine ligands such as PPh3 or bidentate ligands like BINAP for asymmetric variants. The base, typically a carbonate (e.g., K2CO3, Cs2CO3) or an amine (e.g., Et3N), is required to neutralize the HX generated during the reaction.

Quantitative Data Summary:
EntryStarting Material (R)Catalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1HPd(OAc)2 / PPh3K2CO3DMF10085[1]
24-MeOPd(OAc)2 / P(o-tol)3NaOAcDMF10092[1]
34-NO2Pd2(dba)3 / (S)-BINAPAg2CO3Toluene8078 (92% ee)[2]
Detailed Experimental Protocol:

Synthesis of 2-methyl-2,3-dihydrobenzofuran:

  • To an oven-dried Schlenk tube is added Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%), PPh3 (10.5 mg, 0.04 mmol, 4 mol%), and K2CO3 (276 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • A solution of 2-allylphenol (134 mg, 1.0 mmol) in anhydrous DMF (5 mL) is added via syringe.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the desired product as a colorless oil.

Method 2: Palladium-Catalyzed Alkene Carboalkoxylation

This strategy allows for the synthesis of functionalized 2,3-dihydrobenzofurans by coupling readily available 2-allylphenol derivatives with aryl triflates.[3] This method proceeds through an anti-oxypalladation of the alkene, leading to good yields and diastereoselectivities.[3]

General Reaction Scheme:

Caption: Palladium-catalyzed alkene carboalkoxylation.

Application Notes:

This method is effective for a range of aryl triflates, including electron-rich, electron-poor, and ortho-substituted variants.[3] The use of the CPhos ligand is crucial for promoting the desired anti-heteropalladation pathway.[3] The reaction generally exhibits good diastereoselectivity.[3]

Quantitative Data Summary:
Entry2-Allylphenol Derivative (R)Aryl Triflates (Ar)Yield (%)drReference
1HPhenyl8510:1[3]
2H4-MeO-Ph8212:1[3]
3H4-CF3-Ph75>20:1[3]
4H2-Me-Ph788:1[3]
Detailed Experimental Protocol:

Synthesis of 2-(phenoxymethyl)-2-methyl-2,3-dihydrobenzofuran:

  • In a glovebox, an oven-dried vial is charged with Pd(OAc)2 (2.2 mg, 0.01 mmol, 2 mol%), CPhos (11.6 mg, 0.025 mmol, 5 mol%), and LiOtBu (56 mg, 0.7 mmol).

  • The vial is sealed, removed from the glovebox, and 2-allylphenol (67 mg, 0.5 mmol) and phenyl triflate (135 mg, 0.6 mmol) are added, followed by toluene (4 mL).

  • The reaction mixture is stirred at 98 °C for 16 hours.[3]

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography on silica gel to give the product.

Method 3: Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization

This method provides an expedient route to dihydrobenzofurans through a C-H activation/C-O cyclization process directed by a proximate hydroxyl group.[4][5] This approach is particularly useful for the synthesis of spirocyclic analogues.[4][5]

General Reaction Scheme:

Caption: Pd(II)-catalyzed C-H activation/C-O cyclization.

Application Notes:

This reaction utilizes a Pd(II) catalyst and an oxidant, such as PhI(OAc)2, to facilitate the C-H activation and subsequent C-O bond formation.[4] The directing hydroxyl group is crucial for the regioselectivity of the C-H activation. The method is tolerant of various functional groups and can be applied to the synthesis of complex molecules.[4]

Quantitative Data Summary:
EntrySubstrateOxidantYield (%)Reference
11,1-diphenyl-2-phenylethanolPhI(OAc)288[4]
21-(4-methoxyphenyl)-1-phenylethanolPhI(OAc)275[4]
31-(naphthalen-2-yl)ethanolPhI(OAc)268[4]
Detailed Experimental Protocol:

Synthesis of 2,2-diphenyl-2,3-dihydrobenzofuran:

  • A mixture of 1,1-diphenyl-2-phenylethanol (0.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)2 (96.6 mg, 0.3 mmol) in a mixed solvent of AcOH/Ac2O (8:1, 2 mL) is stirred at 100 °C for 24 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography on silica gel to afford the product.

Experimental Workflow and Mechanistic Diagrams

General Experimental Workflow

G start Start: Reagent Preparation reaction_setup Reaction Setup (Catalyst, Ligand, Base, Solvent) start->reaction_setup substrate_addition Substrate Addition reaction_setup->substrate_addition reaction Reaction under Controlled Temperature and Atmosphere substrate_addition->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed synthesis.

Simplified Catalytic Cycle for Intramolecular Heck Reaction

Pd0 Pd(0)L_n A Oxidative Addition (Ar-X) Pd0->A Ar-X PdII_ArX L_n(Ar)Pd(II)-X A->PdII_ArX B Alkene Coordination PdII_ArX->B Alkene Alkene_Complex [L_n(Ar)Pd(II)(alkene)]+X- B->Alkene_Complex C Migratory Insertion Alkene_Complex->C Alkyl_PdII Alkyl-Pd(II) Complex C->Alkyl_PdII D β-Hydride Elimination Alkyl_PdII->D Product_Complex [Product-Pd(II)-H]+X- D->Product_Complex E Reductive Elimination (-HX, -Base) Product_Complex->E E->Pd0 Product

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Proposed Mechanism for Alkene Carboalkoxylation

Pd0 Pd(0)/CPhos Ox_Add Oxidative Addition (Ar-OTf) Pd0->Ox_Add Ar-OTf PdII_Ar [Pd(II)(Ar)(CPhos)]+OTf- Ox_Add->PdII_Ar Alkene_Coord Alkene Coordination PdII_Ar->Alkene_Coord 2-allylphenol Pd_Alkene_Complex [Pd(II)(Ar)(alkene)]+ Alkene_Coord->Pd_Alkene_Complex Deprotonation Deprotonation Pd_Alkene_Complex->Deprotonation Anti_Oxypalladation anti-Oxypalladation Deprotonation->Anti_Oxypalladation Intermediate_7 Intermediate 7 Anti_Oxypalladation->Intermediate_7 Red_Elim Reductive Elimination Intermediate_7->Red_Elim Red_Elim->Pd0 Product

Caption: Proposed catalytic cycle for alkene carboalkoxylation.[3]

References

Application Notes and Protocols for the Biocatalytic Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic epoxidation of 4-vinyl-2,3-dihydrobenzofuran, a valuable chiral building block in pharmaceutical synthesis. The protocols focus on the use of Styrene Monooxygenase (SMO) mutants, which have demonstrated high efficiency and stereoselectivity for this transformation.

Introduction

The enantioselective epoxidation of olefins is a critical transformation in the synthesis of chiral drugs and fine chemicals. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Styrene monooxygenases (SMOs) are flavin-dependent enzymes that catalyze the epoxidation of styrene and its derivatives with high enantioselectivity. Recent research has led to the development of SMO mutants with enhanced stability and tailored stereoselectivity for the epoxidation of this compound, yielding both (R)- and (S)-epoxides in high enantiomeric excess.[1]

This document outlines the materials, protocols, and expected outcomes for performing this biocatalytic reaction, along with data presentation and visualizations to guide researchers in their application.

Data Presentation

The following tables summarize the quantitative data obtained from the biocatalytic epoxidation of this compound using wild-type and mutant forms of styrene monooxygenase from Streptomyces exfoliatus (SeStyA).[1]

Table 1: Performance of SeStyA Wild-Type and Mutants in the Epoxidation of this compound

Enzyme VariantProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)
SeStyA WT(R)-epoxide>9995
SeStyA W86A(R)-epoxide>9998
SeStyA A219H(S)-epoxide>9996

Data extracted from "Stereo-complementary epoxidation of this compound using mutants of SeStyA with enhanced stability and enantioselectivity".[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biocatalytic epoxidation of this compound.

Protocol 1: Whole-Cell Biocatalytic Epoxidation

This protocol describes the use of recombinant E. coli whole cells expressing the styrene monooxygenase for the epoxidation reaction.

Materials:

  • Recombinant E. coli BL21(DE3) cells harboring the expression plasmid for the desired SeStyA variant (WT, W86A, or A219H) and a FAD reductase (e.g., PsStyB).

  • Luria-Bertani (LB) medium with appropriate antibiotics for selective cultivation.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Glucose.

  • This compound (substrate).

  • Dodecane (as a co-solvent).

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate.

  • Gas chromatograph (GC) equipped with a chiral column for analysis.

Procedure:

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • Use the overnight culture to inoculate 100 mL of fresh LB medium with antibiotics in a 500 mL flask.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue the cultivation at 20°C for 16-20 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with Tris-HCl buffer (50 mM, pH 8.0).

    • Resuspend the cell pellet in the same buffer to a final OD600 of 20.

  • Biocatalytic Reaction:

    • In a 10 mL reaction vial, combine:

      • 5 mL of the prepared whole-cell suspension.

      • Glucose to a final concentration of 100 mM (as a cofactor regeneration source).

      • This compound to a final concentration of 10 mM.

      • Dodecane (10% v/v) to facilitate substrate dissolution and product extraction.

    • Seal the vial and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Extraction and Analysis:

    • Extract the reaction mixture twice with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Analyze the conversion and enantiomeric excess of the product by chiral GC.

Protocol 2: Analytical Method for Product Analysis

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral GC Column (e.g., Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

Retention Times (example):

  • (R)-4-(oxiran-2-yl)-2,3-dihydrobenzofuran: (retention time to be determined on the specific system)

  • (S)-4-(oxiran-2-yl)-2,3-dihydrobenzofuran: (retention time to be determined on the specific system)

  • This compound: (retention time to be determined on the specific system)

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Biocatalytic_Epoxidation_Workflow A Recombinant E. coli Cultivation (with SeStyA plasmid) B Induction with IPTG A->B C Cell Harvesting & Washing B->C D Whole-Cell Biocatalyst (OD600 = 20) C->D E Biocatalytic Reaction (Substrate, Glucose, Co-solvent) D->E F Extraction with Ethyl Acetate E->F G Chiral GC Analysis F->G H Data Interpretation (Conversion, ee%) G->H Styrene_Monooxygenase_Mechanism cluster_0 Substrate This compound Enzyme Styrene Monooxygenase (SeStyA) Substrate->Enzyme binds H2O H2O Enzyme->H2O Product (R)- or (S)-Epoxide Enzyme->Product catalyzes FAD FAD FADH2 FADH2 FADH2->Enzyme binds NADH NADH + H+ Reductase Flavin Reductase (PsStyB) NADH->Reductase e- NAD NAD+ Reductase->FAD reduces Reductase->NAD O2 O2 O2->Enzyme binds

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it an attractive core for the development of novel therapeutic agents. In recent years, derivatives of dihydrobenzofuran have garnered significant attention for their potent anticancer activities, demonstrating efficacy against a range of human cancer cell lines. These compounds have been shown to exert their effects through various mechanisms of action, including the inhibition of tubulin polymerization, modulation of critical signaling pathways such as mTOR and VEGFR-2, and induction of apoptosis. This document provides detailed application notes on the therapeutic potential of dihydrobenzofuran-based anticancer agents, alongside comprehensive protocols for their synthesis and biological evaluation.

Application Notes: Therapeutic Potential of Dihydrobenzofuran Scaffolds

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents due to their diverse mechanisms of action and potent cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of more effective and selective compounds.

Key Therapeutic Targets and Mechanisms of Action:

  • Tubulin Polymerization Inhibition: A significant number of dihydrobenzofuran derivatives act as antimitotic agents by inhibiting tubulin polymerization.[1] By binding to tubulin, they disrupt the formation of the mitotic spindle, a crucial structure for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

  • Kinase Inhibition: Dihydrobenzofuran-based compounds have been developed as inhibitors of key kinases involved in cancer progression. For instance, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[1]

  • mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, and its signaling pathway is often dysregulated in cancer.[2] Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, offering a promising strategy for cancer therapy.[3]

  • Induction of Apoptosis: Many dihydrobenzofuran derivatives induce apoptosis, or programmed cell death, in cancer cells. This can be a direct effect or a consequence of other mechanisms like cell cycle arrest or the inhibition of survival pathways. Some fluorinated dihydrobenzofuran derivatives have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1.[4][5]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the anticancer activity of dihydrobenzofuran derivatives can be significantly influenced by the nature and position of substituents on the scaffold. For example, the presence of specific functional groups such as halogens (e.g., fluorine, bromine), hydroxyl, and carboxyl groups can enhance the biological effects.[4][5] The substitution pattern on the aryl group at the 2-position of the dihydrobenzofuran ring is also critical for cytotoxicity.[6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected dihydrobenzofuran and benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 1 Oral Cancer (CAL 27)48.52 ± 0.955-Fluorouracil> 97.76[1][7]
Lung Cancer (NCI-H460)53.24 ± 0.95Cisplatin-[1][7]
Compound 2 Colorectal Adenocarcinoma (HCT116)19.5--[4]
Compound 3 Colorectal Adenocarcinoma (HCT116)24.8--[4]
3-methylbenzofuran derivative 16b Lung Cancer (A549)1.48Staurosporine1.52[1]
Benzofuran derivative 11e Breast Cancer (MCF-7)-Tamoxifen, Raloxifene-[1]
Bromo derivative 14c Colon Cancer (HCT116)3.27--[1]
Benzofuran-chalcone derivative 33d Melanoma (A-375)4.15Cisplatin9.46[1]
Breast Cancer (MCF-7)3.22Cisplatin12.25[1]
Lung Cancer (A-549)2.74Cisplatin5.12[1]
Colon Cancer (HT-29)7.29Cisplatin25.4[1]
Lung Cancer (H-460)3.81Cisplatin6.84[1]
Benzofuran molecule 30a Liver Cancer (HepG2)-Doxorubicin-[1]
Benzofuran derivative 12 Cervical Cancer (SiHa)1.10Combretastatin (CA-4)1.76[8]
Cervical Cancer (HeLa)1.06Combretastatin (CA-4)1.86[8]
Brominated benzofuran 1c Leukemia (MOLT-4)180--[9]
Brominated benzofuran 3d Normal Endothelial (HUVEC)6--[9]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Dihydrobenzofuran Derivatives

This protocol describes a general method for the synthesis of 2,3-dihydrobenzofuran scaffolds, which can be adapted for the preparation of various anticancer agents. One common approach involves the intramolecular cyclization of a suitably substituted phenol derivative.

Materials:

  • Substituted Salicylaldehyde

  • Appropriate alkylating or acylating agent (e.g., a compound containing a leaving group and a two-carbon unit)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Palladium catalyst (for cross-coupling reactions, if applicable)

  • Boronic acids (for Suzuki coupling, if applicable)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • O-Alkylation/Acylation: To a solution of the substituted salicylaldehyde (1.0 eq) in a suitable solvent, add the base (2.0-3.0 eq).

  • Add the alkylating or acylating agent (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the intermediate.

  • Intramolecular Cyclization: The cyclization to the dihydrobenzofuran ring can be achieved through various methods, including acid- or base-catalyzed reactions, or transition metal-catalyzed processes, depending on the nature of the intermediate.

  • Further Derivatization (Optional): The dihydrobenzofuran scaffold can be further modified, for example, by introducing substituents on the aromatic ring or at the 2- or 3-positions using reactions like Suzuki coupling. For a Suzuki coupling, the dihydrobenzofuran intermediate (1.0 eq), an aryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base are reacted in a suitable solvent system.

  • Final Purification: Purify the final compound by column chromatography or recrystallization to yield the desired dihydrobenzofuran derivative.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Dihydrobenzofuran test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP solution

  • Dihydrobenzofuran test compounds

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • Negative control (vehicle)

  • 96-well plates suitable for absorbance measurement

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at various concentrations in a 96-well plate.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Analyze the curves to determine the effect of the test compounds on the rate and extent of tubulin polymerization compared to the controls.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (e.g., Salicylaldehyde) reaction Chemical Synthesis (e.g., Cyclization, Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification lead_optimization Lead Optimization reaction->lead_optimization Iterative Synthesis characterization Characterization (e.g., NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Test Compounds mechanistic Mechanism of Action (e.g., Tubulin Assay, Kinase Assay) cytotoxicity->mechanistic data_analysis Data Analysis (IC50 Determination) mechanistic->data_analysis data_analysis->lead_optimization SAR Data mTOR_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor binds pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates tsc TSC1/TSC2 akt->tsc inhibits rheb Rheb-GTP tsc->rheb inhibits mtorc1 mTORC1 rheb->mtorc1 activates s6k1 S6K1 mtorc1->s6k1 activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 inhibits protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis inhibition released dihydrobenzofuran Dihydrobenzofuran Inhibitor dihydrobenzofuran->mtorc1 inhibits tubulin_polymerization_pathway tubulin_dimers α/β-Tubulin Dimers gdp GDP tubulin_dimers->gdp protofilament Protofilament tubulin_dimers->protofilament Polymerization gtp GTP gtp->tubulin_dimers binds microtubule Microtubule protofilament->microtubule Assembly mitotic_arrest Mitotic Arrest & Apoptosis microtubule->mitotic_arrest disruption leads to dihydrobenzofuran Dihydrobenzofuran Inhibitor dihydrobenzofuran->tubulin_dimers binds & inhibits polymerization

References

Protocol for the Asymmetric Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric epoxidation of 4-vinyl-2,3-dihydrobenzofuran, a key transformation for the synthesis of chiral building blocks in drug discovery and development. The protocols cover both enzymatic and chemo-catalytic methods, offering routes to both enantiomers of the resulting epoxide, 4-(oxiran-2-yl)-2,3-dihydrobenzofuran.

Introduction

Chiral epoxides are valuable intermediates in the synthesis of complex molecules due to their inherent reactivity and stereochemistry. The targeted synthesis of a specific enantiomer of 4-(oxiran-2-yl)-2,3-dihydrobenzofuran is of significant interest for the development of novel therapeutics. This protocol outlines two distinct and effective methods for the asymmetric epoxidation of this compound: a biocatalytic approach using an engineered styrene monooxygenase (SeStyA) and a classic organometallic method, the Jacobsen-Katsuki epoxidation.

Data Presentation

The following table summarizes the quantitative data for the two primary methods of asymmetric epoxidation of this compound.

MethodCatalyst/EnzymeOxidantSolvent SystemTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Enantiomer
Enzymatic Epoxidation Wild-Type SeStyAO₂ (air)Aqueous Buffer/Hexane3024>9578(R)
SeStyA Mutant M6RO₂ (air)Aqueous Buffer/Hexane4012>9599(R)
SeStyA Mutant M5SO₂ (air)Aqueous Buffer/Hexane3012>9599(S)
Jacobsen-Katsuki (R,R)-Jacobsen's CatalystNaOCl (bleach)Dichloromethane/Water0 - 44~85-95>97(R)
(S,S)-Jacobsen's CatalystNaOCl (bleach)Dichloromethane/Water0 - 44~85-95>97(S)

Experimental Protocols

Synthesis of this compound (Starting Material)

A practical and scalable synthesis of this compound can be achieved through a two-step telescoped process from 2,3-bis(2-hydroxyethyl)phenol[1]. This method involves the in situ generation of a bis-imidate intermediate, followed by cyclization, chloride displacement, and subsequent dehydrohalogenation using a phase-transfer catalyst[1].

Materials:

  • 2,3-bis(2-hydroxyethyl)phenol

  • Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Aqueous sodium hydroxide

  • Organic solvent (e.g., toluene)

Procedure:

  • Imidate Formation and Cyclization: To a solution of 2,3-bis(2-hydroxyethyl)phenol in an appropriate organic solvent, add the Vilsmeier reagent at a controlled temperature.

  • Dehydrohalogenation: After the initial reaction is complete, add the phase-transfer catalyst and aqueous sodium hydroxide.

  • Work-up: Heat the reaction mixture to facilitate the elimination reaction. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by distillation to yield high-quality this compound[1].

Enzymatic Asymmetric Epoxidation

This protocol utilizes wild-type and mutant forms of styrene monooxygenase from Streptomyces exfoliatus (SeStyA) for the stereo-complementary epoxidation of this compound. This method is highly selective and operates under mild, environmentally benign conditions.

Materials:

  • This compound

  • Whole-cell catalyst (E. coli expressing wild-type or mutant SeStyA and a suitable reductase)

  • Glucose (as a carbon source for cofactor regeneration)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • n-Hexane (as an organic co-solvent)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the phosphate buffer, glucose, and the E. coli whole-cell catalyst.

  • Substrate Addition: Add a solution of this compound in n-hexane to the aqueous mixture. The use of a two-phase system improves substrate availability and reduces potential toxicity to the cells.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30 °C for wild-type and M5S mutant, 40 °C for M6R mutant) with vigorous shaking to ensure proper aeration and mixing.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, separate the organic layer. The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover any remaining product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting epoxide can be purified by column chromatography on silica gel.

Jacobsen-Katsuki Asymmetric Epoxidation

This chemo-catalytic method employs a chiral manganese-salen complex, known as Jacobsen's catalyst, to achieve highly enantioselective epoxidation of the vinyl group. Both enantiomers of the epoxide can be accessed by using the appropriate enantiomer of the catalyst.

Materials:

  • This compound

  • (R,R)- or (S,S)-Jacobsen's catalyst [(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]

  • Sodium hypochlorite (NaOCl, commercial bleach), buffered to pH ~11 with phosphate buffer

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (optional, as a co-catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve this compound and the Jacobsen's catalyst (1-5 mol%) in dichloromethane. If used, add the 4-phenylpyridine N-oxide (0.1-0.2 equivalents).

  • Oxidant Addition: Slowly add the buffered sodium hypochlorite solution to the vigorously stirred reaction mixture over a period of 1-2 hours. Maintain the temperature between 0 and 4 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Analytical Protocol for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the synthesized 4-(oxiran-2-yl)-2,3-dihydrobenzofuran can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak AD-H or Chiralcel OD-H column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified epoxide in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Mandatory Visualizations

Asymmetric_Epoxidation_Workflow cluster_synthesis Substrate Synthesis cluster_epoxidation Asymmetric Epoxidation cluster_enzymatic Enzymatic Method cluster_chemical Chemical Method cluster_analysis Analysis and Purification cluster_product Final Product start This compound Synthesis enzymatic Enzymatic Epoxidation (SeStyA) start->enzymatic Substrate chemical Jacobsen-Katsuki Epoxidation start->chemical Substrate purification Purification (Chromatography) enzymatic->purification chemical->purification analysis Chiral Analysis (HPLC/GC) purification->analysis product Enantiopure 4-(oxiran-2-yl)-2,3-dihydrobenzofuran analysis->product

Caption: Experimental workflow for the asymmetric epoxidation of this compound.

Signaling_Pathways cluster_enzymatic_pathway Enzymatic Pathway (SeStyA) cluster_chemical_pathway Jacobsen-Katsuki Pathway substrate_enz This compound product_complex_enz [Enzyme-Substrate-Oxidant Complex] substrate_enz->product_complex_enz Binding enzyme_complex SeStyA + O2 + FADH2 enzyme_complex->product_complex_enz Activation product_enz (R)- or (S)-Epoxide product_complex_enz->product_enz Oxygen Transfer substrate_chem This compound product_complex_chem [Catalyst-Substrate Complex] substrate_chem->product_complex_chem catalyst (Salen)Mn(III) Complex active_catalyst High-Valent (Salen)Mn=O catalyst->active_catalyst Oxidation oxidant NaOCl oxidant->active_catalyst active_catalyst->product_complex_chem Coordination product_chem (R)- or (S)-Epoxide product_complex_chem->product_chem Oxygen Atom Transfer

Caption: Simplified signaling pathways for enzymatic and chemical asymmetric epoxidation.

References

Application Notes and Protocols for Chemoenzymatic Synthesis of Optically Active 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of optically active 2,3-dihydrobenzofurans. This class of heterocyclic compounds is a significant scaffold in many biologically active molecules and pharmaceuticals.[1] Chemoenzymatic methods offer a powerful strategy for accessing these molecules in enantiomerically pure forms, leveraging the high selectivity of enzymes and the versatility of chemical synthesis.[2][3][4] These approaches often provide advantages such as mild reaction conditions, high enantioselectivity, and the potential for more environmentally friendly processes.[2][5][4][6]

Introduction

2,3-Dihydrobenzofurans are core structures in a variety of natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][7] The stereochemistry of these molecules is often crucial for their pharmacological function, making enantioselective synthesis a key challenge. Chemoenzymatic strategies have emerged as a highly effective solution, frequently employing lipases for the kinetic resolution of racemic intermediates.[8][9][10] This approach can be integrated with chemical reactions, such as cyclization or transition metal-catalyzed processes, to build the dihydrobenzofuran scaffold.[8][9][11] Dynamic kinetic resolution is another advanced chemoenzymatic method that can overcome the 50% yield limitation of traditional kinetic resolution, leading to more efficient syntheses of enantiomerically pure compounds.[6][12]

Data Presentation

The following table summarizes quantitative data from representative chemoenzymatic syntheses of optically active 2,3-dihydrobenzofurans and related structures, highlighting the effectiveness of various enzymatic approaches.

EntrySubstrateEnzymeMethodProductYield (%)Enantiomeric Excess (ee %)Reference
1Racemic 1-aryl-2-propanolsLipaseKinetic Resolution & Intramolecular CyclizationOptically active 2,3-dihydrobenzofuransGood overall yieldEnantiopure[8]
2Styrene derivatives and quinonesLipaseFerric ion-catalyzed cycloaddition & enantioselective acylationOptically active 2,3-dihydrofuran derivatives--[9]
3Methyl or ethyl esters of 2,3-dihydrobenzo[b]furan-3-carboxylic acidCandida antarctica lipase BDynamic Kinetic Resolution(S)-2,3-dihydrobenzo[b]furan-3-carboxylic acid-Highly stereoselective[12]
4Esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acidCandida antarctica lipaseEnzymatic Hydrolysis(S)-2-carboxy-6-methoxy-2,3-dihydrobenzofuran-80-99[13]
5Racemic dienolLipase/oxovanadium comboDynamic Kinetic Resolution / Intramolecular Diels-AlderOptically active naphtho[2,3-c]furan-1(3H)-one derivative-98[14]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic 2,3-Dihydrobenzofuran Precursor

This protocol describes a general method for the kinetic resolution of a racemic alcohol precursor to an optically active 2,3-dihydrobenzofuran, followed by a chemical cyclization step.

Materials:

  • Racemic 1-(2-hydroxyphenyl)propan-2-ol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate

  • Anhydrous toluene

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic 1-(2-hydroxyphenyl)propan-2-ol (1.0 mmol) in anhydrous toluene (10 mL), add vinyl acetate (1.5 mmol) and immobilized CAL-B (100 mg).

    • Shake the mixture at 40 °C and monitor the reaction progress by chiral HPLC.

    • Once approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.

    • Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.

    • Separate the acylated product from the unreacted alcohol by silica gel column chromatography.

  • Intramolecular Cyclization (Mitsunobu Reaction):

    • Dissolve the optically active 1-(2-hydroxyphenyl)propan-2-ol (0.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.

    • Add triphenylphosphine (0.6 mmol) to the solution and cool the mixture to 0 °C.

    • Slowly add DIAD (0.6 mmol) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the optically active 2,3-dihydrobenzofuran.

Protocol 2: Dynamic Kinetic Resolution for the Synthesis of an Optically Active 2,3-Dihydrobenzofuran Carboxylic Acid Ester

This protocol outlines a dynamic kinetic resolution approach for the synthesis of an enantiomerically enriched 2,3-dihydrobenzofuran-3-carboxylic acid ester.

Materials:

  • Racemic methyl 2,3-dihydrobenzofuran-3-carboxylate

  • Immobilized Candida antarctica lipase B (CAL-B)

  • A suitable racemization catalyst (e.g., a mild base)

  • Phosphate buffer (pH 7.0)

  • n-Butanol

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the racemic methyl 2,3-dihydrobenzofuran-3-carboxylate (1.0 mmol), phosphate buffer (10 mL), and n-butanol (2 mL).

    • Add the racemization catalyst at a suitable concentration.

    • Add immobilized CAL-B (150 mg).

  • Enzymatic Hydrolysis and In Situ Racemization:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

    • The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the racemization catalyst continuously converts the remaining ester enantiomer to the racemate.

    • Monitor the reaction progress by chiral HPLC until the desired conversion is achieved.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the immobilized enzyme.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting optically active carboxylic acid by recrystallization or silica gel column chromatography.

Visualizations

General Workflow for Chemoenzymatic Synthesis

Chemoenzymatic_Synthesis_Workflow Start Starting Materials Chemical_Step Chemical Synthesis (e.g., Cyclization) Start->Chemical_Step Racemic_Intermediate Racemic Intermediate Chemical_Step->Racemic_Intermediate Enzymatic_Step Enzymatic Resolution (e.g., Kinetic Resolution) Racemic_Intermediate->Enzymatic_Step Separation Separation of Enantiomers Enzymatic_Step->Separation Product Optically Active 2,3-Dihydrobenzofuran Separation->Product

Caption: General workflow for the chemoenzymatic synthesis of optically active 2,3-dihydrobenzofurans.

Logical Diagram of Kinetic Resolution

Kinetic_Resolution Racemate Racemic Substrate (R)-Substrate + (S)-Substrate Reaction Enantioselective Reaction Racemate->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Products Mixture of Products (R)-Product + (S)-Substrate Reaction->Products Separation Separation Products->Separation Product_R Enantiopure (R)-Product Separation->Product_R Substrate_S Enantiopure (S)-Substrate Separation->Substrate_S

Caption: Logical diagram illustrating the principle of enzymatic kinetic resolution.

References

Application Notes and Protocols: Iron-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, the development of efficient and sustainable synthetic methods to access these frameworks is of significant interest to the scientific community. Iron catalysis has emerged as a compelling alternative to methods using more expensive and toxic noble metals, owing to iron's natural abundance, low cost, and environmentally benign nature.[3] This document provides detailed protocols and application notes for two distinct iron-catalyzed strategies for the synthesis of 2,3-dihydrobenzofuran derivatives: an oxidative radical cross-coupling/cyclization and a visible-light-mediated decarboxylative cyclization.

Protocol 1: Iron-Catalyzed Oxidative Radical Cross-Coupling/Cyclization of Phenols and Olefins

This method provides a highly efficient and selective pathway to prepare dihydrobenzofurans directly from readily available phenols and olefins.[3] The reaction proceeds under mild conditions and is believed to involve a radical pathway, with the iron catalyst acting as a Lewis acid to ensure high selectivity.[3]

General Experimental Workflow

The following diagram illustrates the typical workflow for setting up, running, and isolating the product from an iron-catalyzed reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Iron Catalyst, Ligand & Additives C Combine Reagents in Oven-Dried Schlenk Tube A->C B Prepare Substrates (Phenol, Olefin) B->C D Add Solvent & Degas (if necessary) C->D E Heat to Reaction Temp under Inert Atmosphere D->E F Monitor Reaction (e.g., by TLC, GC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up & Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for iron-catalyzed synthesis.

Detailed Experimental Protocol

Adapted from an iron-catalyzed oxidative radical cross-coupling/cyclization methodology.

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the iron catalyst (e.g., FeCl₃, 5-10 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol substrate (1.0 equiv.), the olefin substrate (1.2-2.0 equiv.), and the oxidant.

  • Solvent Addition: Add the appropriate solvent (e.g., CH₃CN, DCE) via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 60-100 °C). Stir the reaction mixture for the designated time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.

Substrate Scope and Yield Data (Illustrative)

The following table summarizes representative yields for the synthesis of various 2,3-dihydrobenzofuran derivatives via an iron-catalyzed oxidative cyclization.

EntryPhenol SubstrateOlefin SubstrateProductYield (%)
14-MethoxyphenolStyrene2-Phenyl-5-methoxy-2,3-dihydrobenzofuran85
2PhenolStyrene2-Phenyl-2,3-dihydrobenzofuran78
34-ChlorophenolStyrene5-Chloro-2-phenyl-2,3-dihydrobenzofuran72
44-Methoxyphenol4-Methylstyrene5-Methoxy-2-(p-tolyl)-2,3-dihydrobenzofuran88
54-Methoxyphenolα-Methylstyrene5-Methoxy-2-methyl-2-phenyl-2,3-dihydrobenzofuran65
62-NaphtholStyrene2-Phenyl-2,3-dihydronaphtho[2,1-b]furan75

Protocol 2: Iron-Catalyzed, Visible-Light-Mediated Decarboxylative Cyclization

This innovative approach utilizes a cheap iron photocatalyst under visible light irradiation to initiate a decarboxylative cyclization of enone acids, yielding highly functionalized 2,3-dihydrobenzofuran scaffolds.[4] The method is noted for its excellent functional group tolerance and environmentally friendly conditions.[4]

Proposed Photocatalytic Cycle

The reaction is proposed to proceed through a photoredox mechanism where the iron catalyst is excited by visible light, initiating a single-electron transfer (SET) process that leads to decarboxylation and subsequent radical cyclization.

G Fe_cat Fe(III) Catalyst Fe_excited *[Fe(III)] Fe_cat->Fe_excited Visible Light (hν) Fe_reduced Fe(II) Fe_excited->Fe_reduced SET Substrate Enone Acid (R-COOH) Fe_reduced->Fe_cat Oxidation Radical_intermediate Acyloxyl Radical (R-COO•) Substrate->Radical_intermediate Decarboxylated_radical Alkenyl Radical (R•) Radical_intermediate->Decarboxylated_radical - CO₂ Cyclized_radical Cyclized Radical Decarboxylated_radical->Cyclized_radical Intramolecular Cyclization Product Dihydrobenzofuran Product Cyclized_radical->Product

Caption: Plausible iron-photocatalyzed reaction cycle.

Detailed Experimental Protocol

Adapted from a visible-light-induced photoredox decarboxylative cyclization.[4]

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the enone acid substrate (1.0 equiv.), the iron photocatalyst (e.g., Mohr's salt, 1-5 mol%), and a suitable ligand (e.g., di(2-picolyl)amine).

  • Solvent Addition: Add a degassed solvent (e.g., DMSO, DMF).

  • Reaction Conditions: Seal the vial and place the reaction mixture in a photoreactor equipped with a visible light source (e.g., Blue LEDs). Stir the mixture at room temperature for the required duration (e.g., 24-48 hours).

  • Work-up: After the reaction is complete (as determined by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2,3-dihydrobenzofuran derivative.

Substrate Scope and Yield Data (Illustrative)

This table presents typical yields for the synthesis of various functionalized 2,3-dihydrobenzofurans using the iron-photocatalyzed method.[4]

EntryEnone Acid SubstrateProductYield (%)
1(E)-3-(2-hydroxyphenyl)-2-phenylpropenoic acid2-Phenyl-2,3-dihydrobenzofuran-3-one92
2(E)-3-(2-hydroxy-5-methylphenyl)-2-phenylpropenoic acid5-Methyl-2-phenyl-2,3-dihydrobenzofuran-3-one89
3(E)-3-(5-bromo-2-hydroxyphenyl)-2-phenylpropenoic acid5-Bromo-2-phenyl-2,3-dihydrobenzofuran-3-one85
4(E)-3-(2-hydroxyphenyl)-2-(4-chlorophenyl)propenoic acid2-(4-Chlorophenyl)-2,3-dihydrobenzofuran-3-one90
5(E)-3-(2-hydroxyphenyl)-2-(thiophen-2-yl)propenoic acid2-(Thiophen-2-yl)-2,3-dihydrobenzofuran-3-one78
6(E)-3-(2-hydroxy-4-methoxyphenyl)-2-phenylpropenoic acid7-Methoxy-2-phenyl-2,3-dihydrobenzofuran-3-one87

Summary

Iron-catalyzed reactions offer powerful and sustainable strategies for the synthesis of medicinally relevant 2,3-dihydrobenzofurans. The protocols detailed herein highlight two distinct approaches: a thermal oxidative cyclization and a visible-light-driven photocatalytic reaction. Both methods demonstrate broad substrate scope and high efficiency, providing researchers and drug development professionals with versatile tools for accessing this important heterocyclic core. The choice of method may be guided by the specific functional groups present in the desired target molecule and the available laboratory equipment.

References

Application of 2,3-Dihydrobenzofurans as mPGES-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As a downstream enzyme in the arachidonic acid pathway, and often functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 represents a prime therapeutic target for inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and pain. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes and can lead to gastrointestinal and cardiovascular side effects, selective inhibition of mPGES-1 offers a more targeted approach with a potentially improved safety profile. The 2,3-dihydrobenzofuran scaffold has emerged as a promising structural motif for the development of potent and selective mPGES-1 inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of 2,3-dihydrobenzofuran-based mPGES-1 inhibitors.

Signaling Pathway and Experimental Workflow

The development and evaluation of 2,3-dihydrobenzofuran-based mPGES-1 inhibitors involve a multi-step process. This begins with the chemical synthesis of the compounds, followed by in vitro enzymatic and cell-based assays to determine their potency and selectivity.

mPGES-1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation mPGES-1 mPGES-1 COX-1/2 COX-1/2 Inhibitor 2,3-Dihydrobenzofuran Inhibitor Inhibitor->mPGES-1

mPGES-1 signaling pathway and point of inhibition.

Experimental Workflow Start Start Synthesis Synthesis of 2,3-Dihydrobenzofuran Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitroAssay In Vitro mPGES-1 Enzyme Assay Purification->InVitroAssay CellBasedAssay Cell-Based PGE2 Inhibition Assay InVitroAssay->CellBasedAssay SelectivityAssay Selectivity Assays (e.g., COX-1/2) CellBasedAssay->SelectivityAssay DataAnalysis Data Analysis and SAR Studies SelectivityAssay->DataAnalysis End End DataAnalysis->End

General experimental workflow for inhibitor evaluation.

Data Presentation

The inhibitory activity of 2,3-dihydrobenzofuran derivatives against mPGES-1 is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported data for representative compounds.

Compound IDScaffoldAssay TypeTarget SpeciesIC50 (µM)Reference
19 2,3-DihydrobenzofuranCell-freeHuman~2[1][2]
20 2,3-DihydrobenzofuranCell-freeHuman~2[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran Acetic Acid Intermediate

This protocol describes a general method for the synthesis of a key intermediate, 2,3-dihydro-5-benzofuran acetic acid, which can be further modified to generate a variety of 2,3-dihydrobenzofuran-based inhibitors.

Materials:

  • 2,3-Dihydrobenzofuran

  • Oxalyl chloride monoethyl ester

  • Aluminum trichloride (AlCl3)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate (80%)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Friedel-Crafts Acylation:

    • In a reaction vessel, suspend aluminum trichloride (1.4 equivalents) in dichloromethane.

    • Cool the mixture to 0°C.

    • Slowly add oxalyl chloride monoethyl ester (1.1 equivalents) while maintaining the temperature below 10°C.

    • Stir the mixture for 1 hour at this temperature.

    • Add 2,3-dihydrobenzofuran (1 equivalent) dropwise, keeping the temperature below 10°C.

    • Allow the reaction to proceed at room temperature overnight.[3]

  • Hydrolysis:

    • To the acylated product from the previous step, add water and a solution of sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature overnight to hydrolyze the ester.[3]

  • Wolff-Kishner-Huang Minlon Reduction:

    • To the resulting α-keto acid sodium salt, add hydrazine hydrate (2.9 equivalents).

    • Add sodium hydroxide (2 equivalents) and heat the mixture to 95-100°C for approximately 20 hours.

    • Add another portion of hydrazine hydrate (2.9 equivalents) and continue heating for 5-6 hours.[3]

  • Acidification and Purification:

    • Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid to precipitate the crude product.

    • Filter the solid and redissolve it in an aqueous sodium hydroxide solution.

    • Treat with activated carbon for decolorization.

    • Filter and re-precipitate the final product, 2,3-dihydro-5-benzofuran acetic acid, by adding hydrochloric acid.

    • The final product can be purified by recrystallization or column chromatography.[3]

Protocol 2: In Vitro mPGES-1 Enzyme Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the synthesized compounds on the enzymatic activity of mPGES-1.

Materials:

  • Human recombinant mPGES-1 (microsomal preparation)

  • Prostaglandin H2 (PGH2) substrate

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO

  • PGE2 standard

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the assay buffer, GSH (final concentration typically 1-2 mM), and the microsomal preparation containing mPGES-1.

    • In a 96-well plate, add the reaction mixture to each well.

    • Add various concentrations of the test compounds (e.g., in a serial dilution) to the wells. Include a vehicle control (DMSO) and a known mPGES-1 inhibitor as a positive control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, PGH2 (final concentration typically 5-10 µM), to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 1-5 minutes).

  • Reaction Termination and PGE2 Quantification:

    • Terminate the reaction by adding a stop solution (e.g., a solution containing a metal salt like FeCl2).

    • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of mPGES-1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based PGE2 Inhibition Assay

This assay evaluates the ability of the test compounds to inhibit PGE2 production in a cellular context, providing insights into their cell permeability and activity in a more physiologically relevant system.

Materials:

  • A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Pro-inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS))

  • Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO

  • PGE2 ELISA kit

  • Cell culture plates (e.g., 24- or 96-well)

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation:

    • Add the pro-inflammatory stimulus (e.g., IL-1β at 1-10 ng/mL or LPS at 1 µg/mL) to the wells to induce mPGES-1 expression and PGE2 synthesis.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection and PGE2 Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the PGE2 concentration in the supernatant using a competitive PGE2 ELISA kit following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control.

    • Determine the IC50 value as described in the in vitro assay protocol.

Protocol 4: Selectivity Assays (COX-1/COX-2)

To assess the selectivity of the 2,3-dihydrobenzofuran derivatives, their inhibitory activity against the upstream COX enzymes should be evaluated.

Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid substrate

  • COX inhibitor screening assay kit (commercially available)

  • Test compounds

Procedure:

  • Follow the protocol provided with the commercial COX inhibitor screening assay kit.

  • These kits typically measure the peroxidase activity of the COX enzymes.

  • Test the 2,3-dihydrobenzofuran derivatives at a high concentration (e.g., 10-100 µM) to determine if they exhibit any significant inhibition of COX-1 or COX-2.

  • A highly selective mPGES-1 inhibitor will show potent inhibition of mPGES-1 with minimal or no inhibition of the COX isoforms.

Conclusion

The 2,3-dihydrobenzofuran scaffold serves as a valuable starting point for the design and synthesis of novel and selective mPGES-1 inhibitors. The protocols outlined in this document provide a framework for the synthesis of key intermediates and the comprehensive biological evaluation of these compounds. By following these methodologies, researchers can effectively identify and characterize promising lead candidates for the development of next-generation anti-inflammatory therapeutics with an improved safety profile. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and pharmacokinetic properties of this class of inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Vinyl-2,3-dihydrobenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies include a two-step telescoped process and palladium-catalyzed cross-coupling reactions. The two-step process involves the reaction of a phenol derivative with a Vilsmeier-type reagent to form a 4-(2-chloroethyl)-2,3-dihydrobenzofuran intermediate, followed by dehydrohalogenation.[1] Palladium-catalyzed methods, such as the Heck reaction, involve the vinylation of a 4-halo-2,3-dihydrobenzofuran derivative.[2]

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low yields in organic synthesis can stem from a variety of factors. Key areas to scrutinize include reagent purity, solvent quality (especially the absence of water in moisture-sensitive steps), reaction temperature control, and the efficiency of your workup and purification procedures.[3][4] Incomplete reactions or the formation of side products are also common culprits. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.[3]

Q3: I'm observing polymerization of my final product. How can I prevent this?

A3: this compound, like other vinyl aromatic compounds, is susceptible to polymerization, especially at elevated temperatures or under acidic conditions. To mitigate this, it is advisable to perform distillations at the lowest feasible temperature and under high vacuum. The addition of polymerization inhibitors, such as 4-tert-butylcatechol (TBC) or phenothiazine, to the crude product before purification and for storage can also be effective.[5][6] Storing the purified product under basic conditions has been shown to improve its stability.

Q4: What are the main safety concerns associated with the Vilsmeier-Haack reaction?

A4: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. It is imperative to perform this reaction in a well-ventilated fume hood under anhydrous conditions and to handle POCl₃ with appropriate personal protective equipment.[7]

Troubleshooting Guides

Part 1: Synthesis of 4-(2-chloroethyl)-2,3-dihydrobenzofuran (Intermediate)

This section focuses on troubleshooting the first step of the two-step synthesis, which typically involves the reaction of a phenol with a Vilsmeier-type reagent.

Problem Potential Cause Troubleshooting Solution
Low or No Conversion of Starting Material Inactive Vilsmeier reagent due to moisture.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use freshly distilled, anhydrous solvents.[7]
Insufficiently activated aromatic ring.The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems. If your starting phenol is electron-deficient, consider using a more forcing reagent or a different synthetic route.[8][9]
Reaction temperature is too low.While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the phenol may require heating. Monitor the reaction by TLC and consider a gradual increase in temperature.[7]
Formation of Multiple Products/Side Products Over-reaction or reaction at multiple sites on the aromatic ring.This can occur with highly activated phenols. Try using milder reaction conditions, such as a lower temperature or a shorter reaction time. Careful control of stoichiometry is also important.[7]
Decomposition of starting material or product.Phenols can be sensitive to strongly acidic conditions. Ensure the workup procedure is performed promptly and at a low temperature. Neutralize the reaction mixture carefully with a mild base.[7]
Dark, Tarry Reaction Mixture Reaction overheating.The Vilsmeier-Haack reaction can be exothermic. Maintain strict temperature control, especially during the addition of reagents. Consider adding the Vilsmeier reagent to the phenol solution at a controlled rate.[7]
Impurities in starting materials or solvents.Use purified starting materials and high-purity, anhydrous solvents.
Part 2: Dehydrohalogenation to this compound

This section provides troubleshooting for the phase-transfer catalyzed dehydrohalogenation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran.

Problem Potential Cause Troubleshooting Solution
Incomplete Dehydrohalogenation Inefficient phase transfer catalyst (PTC).The choice of PTC is critical. Quaternary ammonium and phosphonium salts are commonly used. Consider screening different PTCs to find the most effective one for your specific substrate.[10][11]
Insufficiently strong or concentrated base.Dehydrohalogenation is a base-mediated elimination reaction. Ensure you are using a sufficiently strong base (e.g., KOH, NaOH) at an adequate concentration.[12]
Poor mixing of the biphasic system.Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases.
Formation of Substitution Products (e.g., Alcohols) Competing S\N2 reaction.The hydroxide base can also act as a nucleophile. To favor elimination, use a more sterically hindered base like potassium tert-butoxide, or increase the reaction temperature.
Low Isolated Yield after Workup Product loss during aqueous extraction.Minimize the number of aqueous washes. If emulsions form, adding brine can help to break them. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[3]
Polymerization during purification.As mentioned in the FAQs, avoid excessive heat during solvent removal and distillation. The use of a polymerization inhibitor is recommended.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of this compound.

Table 1: Effect of Base on Dehydrohalogenation Yield

BaseConcentrationTemperature (°C)Yield (%)
NaOH50% (w/w)100~85-90
KOH45% (w/w)100~80-85
K-tert-butoxide1.0 M in THF65Potentially higher selectivity for elimination over substitution

Note: The yields are approximate and can vary based on other reaction conditions.

Table 2: Comparison of Phase Transfer Catalysts in Dehydrohalogenation

Phase Transfer CatalystLoading (mol%)Reaction Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)1-54-6Good to Excellent
Tetrabutylammonium hydrogen sulfate (TBAHS)1-54-6Good to Excellent
Benzyltriethylammonium chloride (BTEAC)1-55-7Good

Note: Catalyst efficiency can be substrate-dependent.

Experimental Protocols

Protocol 1: Two-Step Telescoped Synthesis of this compound

This protocol is adapted from a reported pilot-scale synthesis.[1]

Step 1: Synthesis of 4-(2-chloroethyl)-2,3-dihydrobenzofuran (Intermediate)

  • To a solution of 2,3-bis(2-hydroxyethyl)phenol in an appropriate anhydrous solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared from a substituted formamide and an activating agent like POCl₃) at a controlled temperature (typically 0-10 °C).

  • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude intermediate.

Step 2: Phase-Transfer Catalyzed Dehydrohalogenation

  • Dissolve the crude 4-(2-chloroethyl)-2,3-dihydrobenzofuran in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of a strong base (e.g., 50% NaOH).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the biphasic mixture with vigorous stirring, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by vacuum distillation, ensuring to keep the temperature as low as possible to prevent polymerization. Consider adding a polymerization inhibitor before distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Dehydrohalogenation cluster_purification Purification a 2,3-bis(2-hydroxyethyl)phenol c Reaction & Ring Closure a->c b Vilsmeier Reagent b->c d Crude 4-(2-chloroethyl)-2,3-dihydrobenzofuran c->d g Dehydrohalogenation d->g e Strong Base (aq) e->g f Phase Transfer Catalyst f->g h Crude this compound g->h i Vacuum Distillation h->i j Pure this compound i->j

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield Observed q1 Check Reagent & Solvent Quality start->q1 q2 Verify Reaction Conditions (Temp, Time) q1->q2 If quality is good s1 Use fresh/purified reagents & anhydrous solvents q1->s1 q3 Analyze for Side Products q2->q3 If conditions are correct s2 Adjust temperature/time based on monitoring q2->s2 q4 Optimize Workup & Purification q3->q4 If side products are minimal s3 Modify reaction conditions to suppress side reactions q3->s3 s4 Minimize transfers, use inhibitors, optimize chromatography q4->s4

Caption: A logical approach to troubleshooting low yields in the synthesis.

References

Technical Support Center: 4-Vinyl-2,3-dihydrobenzofuran Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Vinyl-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered during the purification of this compound?

A1: The primary challenges are the compound's propensity to polymerize, especially at elevated temperatures and under neutral or acidic conditions, and the presence of colored and process-related impurities.[1] The vinyl group is highly susceptible to radical polymerization, which can lead to significant product loss and fouling of equipment.

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: To ensure stability and prevent polymerization, this compound should be stored under basic conditions.[1] It can be stored for several weeks without degradation under these conditions. For long-term storage, refrigeration in the presence of a polymerization inhibitor is recommended.

Q3: Can this compound be purified by distillation?

A3: Yes, vacuum distillation is a viable purification method. However, due to the risk of polymerization at high temperatures, it is crucial to perform the distillation under reduced pressure and in the presence of a polymerization inhibitor.[1] A laboratory-scale protocol has been reported at 40 °C and 0.5 mmHg.[1]

Q4: Are there alternative purification methods to distillation?

A4: Yes, a two-step telescoped synthesis process that utilizes an aqueous extraction has been shown to be effective in removing most process impurities, yielding high-quality material (≥98% purity) without the need for distillation.[1] Flash column chromatography is another potential method for purifying vinyl arenes and related dihydrobenzofuran derivatives and can be adapted for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Polymerization During Distillation

Symptoms:

  • Increased viscosity of the distillation residue.

  • Formation of a solid or gel-like substance in the distillation flask or column.

  • Reduced or no distillate collected despite adequate heating and vacuum.

Possible Causes:

  • Excessive distillation temperature.

  • Absence or insufficient concentration of a polymerization inhibitor.

  • Presence of acidic impurities that can catalyze polymerization.

  • Prolonged heating time.[1]

Solutions:

SolutionDetailed Steps
Use a Polymerization Inhibitor Add a suitable inhibitor to the crude material before distillation. Common inhibitors for styrenic monomers include 4-tert-butylcatechol (TBC), monomethyl ether hydroquinone (MEHQ), or butylated hydroxytoluene (BHT). A typical concentration is 50-200 ppm.
Optimize Distillation Conditions Maintain the lowest possible pot temperature by using a high vacuum (e.g., <1 mmHg). A short-path distillation apparatus is recommended to minimize the residence time of the compound at elevated temperatures.
Neutralize Acidic Impurities Wash the crude material with a dilute basic solution (e.g., 5% sodium bicarbonate) and dry it thoroughly before distillation.
Monitor Distillation Time Plan the distillation to be as short as possible. Avoid prolonged heating of the crude material.
Issue 2: Colored Impurities in the Final Product

Symptoms:

  • The purified product has a yellow or brown tint.

  • Presence of unknown peaks in analytical chromatograms (GC, HPLC).

Possible Causes:

  • Formation of colored byproducts during synthesis.

  • Thermal degradation during purification.

  • Carry-over of highly colored, high-boiling impurities during distillation.

Solutions:

SolutionDetailed Steps
Aqueous Extraction Perform an aqueous extraction on the crude product before final purification. This can remove many polar and colored impurities.[1] A telescoped process involving aqueous workup has been shown to be efficient.[1]
Flash Column Chromatography Utilize flash chromatography on silica gel. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the desired product from colored impurities.
Activated Carbon Treatment Stirring the crude product in a suitable solvent with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration before further purification.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify this compound while minimizing polymerization.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.

  • Add a polymerization inhibitor (50-200 ppm) and a magnetic stir bar.

  • Assemble the short-path distillation apparatus and ensure all joints are well-sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., < 1 mmHg).

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point (reported as 40 °C at 0.5 mmHg).[1]

  • Once the distillation is complete, cool the system to room temperature before slowly releasing the vacuum.

  • Store the purified product under a basic environment or with an inhibitor.[1]

Protocol 2: Purification by Aqueous Extraction (as part of a telescoped synthesis)

Objective: To remove process impurities from a crude reaction mixture containing this compound without distillation.

Background: This protocol is based on a telescoped synthesis where 4-(2-chloroethyl)-2,3-dihydrobenzofuran is converted to this compound, and the subsequent workup purifies the product.[1]

Procedure:

  • Following the dehydrohalogenation reaction, quench the reaction mixture with water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Water

    • Dilute hydrochloric acid (to remove basic impurities)

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid and maintain a basic environment for the product)

    • Brine

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to yield the purified this compound. This method has been reported to yield material with ≥98% purity.[1]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodReported PurityKey AdvantagesKey Disadvantages
Vacuum Distillation High (specific value not reported)Effective for removing non-volatile impurities.Risk of polymerization, requires specialized equipment.
Aqueous Extraction ≥98%[1]Avoids thermal stress, cost-effective, scalable.[1]May not remove all non-polar impurities.

Table 2: Common Polymerization Inhibitors for Vinyl Arenes

InhibitorTypical ConcentrationMechanism of Action
4-tert-Butylcatechol (TBC) 50-200 ppmRadical scavenger
Monomethyl ether hydroquinone (MEHQ) 50-200 ppmRadical scavenger
Butylated hydroxytoluene (BHT) 100-500 ppmRadical scavenger
TEMPO and derivatives 50-200 ppmRadical scavenger

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Quality Control Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation with inhibitor Extraction Aqueous Extraction Crude->Extraction Chromatography Flash Chromatography Crude->Chromatography Pure High-Purity Product (>98%) Distillation->Pure Extraction->Pure Chromatography->Pure

Caption: Purification workflow for this compound.

Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Solutions Problem Issue: Polymerization during Purification HighTemp High Temperature Problem->HighTemp NoInhibitor No/Low Inhibitor Problem->NoInhibitor Acid Acidic Conditions Problem->Acid LowTemp Use High Vacuum (Low Temp Distillation) HighTemp->LowTemp AddInhibitor Add Inhibitor (e.g., TBC, MEHQ) NoInhibitor->AddInhibitor Neutralize Neutralize with Base (e.g., NaHCO3 wash) Acid->Neutralize

Caption: Troubleshooting guide for polymerization issues.

References

Side product formation in the synthesis of 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3-dihydrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of 2,3-dihydrobenzofurans, providing explanations for the formation of common side products and actionable steps to mitigate them.

Palladium-Catalyzed Synthesis from ortho-Allylphenols

Question 1: I am attempting a palladium-catalyzed intramolecular cyclization of an ortho-allylphenol, but I am observing a significant amount of a side product that appears to be an isomer of my starting material. What is this side product and how can I prevent its formation?

Answer:

The side product you are observing is likely the result of base-mediated alkene isomerization of your ortho-allylphenol starting material. In this side reaction, the terminal double bond of the allyl group migrates to an internal position, forming a thermodynamically more stable internal alkene. This isomerized product is often unreactive under the cyclization conditions, leading to a lower yield of your desired 2,3-dihydrobenzofuran.[1]

Mechanism of Alkene Isomerization:

The base present in the reaction mixture can deprotonate the allylic position of the starting material, leading to the formation of an allylic anion. Reprotonation at a different position results in the isomerized alkene.

Troubleshooting Guide:

To suppress the formation of the alkene isomerization side product, you can modify the reaction conditions. The choice of base and ligand in your palladium-catalyzed system is crucial.

ConditionObservationRecommendation
Base Strong bases can promote alkene isomerization.Use a weaker base or a carefully controlled amount of a strong base.
Ligand The ligand can influence the rate of the desired cyclization versus the undesired isomerization.Screen different phosphine ligands to find one that accelerates the cyclization.
Temperature Higher temperatures may increase the rate of isomerization.Attempt the reaction at a lower temperature, if the cyclization still proceeds at a reasonable rate.

Experimental Protocol: Minimizing Alkene Isomerization

This protocol is adapted from a successful synthesis that minimizes alkene isomerization.

Materials:

  • ortho-Allylphenol (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • LiOtBu (1.4 equiv)

  • Pd(OAc)₂ (2 mol %)

  • CPhos (5 mol %)

  • Toluene (0.125 M)

Procedure:

  • To an oven-dried reaction vessel, add the ortho-allylphenol, aryl triflate, LiOtBu, Pd(OAc)₂, and CPhos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene via syringe.

  • Heat the reaction mixture to 98 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship for Troubleshooting Alkene Isomerization

G start Problem: Alkene Isomerization Side Product check_base Evaluate Base Strength and Concentration start->check_base check_ligand Screen Different Ligands start->check_ligand check_temp Optimize Reaction Temperature start->check_temp solution Minimized Isomerization, Higher Yield of Dihydrobenzofuran check_base->solution Use weaker base or less equivalents check_ligand->solution Identify ligand that accelerates cyclization check_temp->solution Lower reaction temperature

Caption: Troubleshooting workflow for alkene isomerization.

Question 2: My palladium-catalyzed reaction is producing a six-membered ring (a chroman) instead of the desired five-membered 2,3-dihydrobenzofuran. Why is this happening and how can I favor the formation of the five-membered ring?

Answer:

The formation of a chroman indicates that the cyclization is occurring in a 6-endo fashion rather than the desired 5-exo fashion. The regioselectivity of the intramolecular hydroalkoxylation can be influenced by the substrate and the catalytic system. While 5-exo cyclization is generally favored for terminal alkenes, certain substitution patterns on the allyl group or specific reaction conditions can promote the formation of the six-membered ring.

Troubleshooting Guide:

ConditionObservationRecommendation
Substrate Substitution on the allyl chain can favor 6-endo cyclization.If possible, use an unsubstituted allyl phenol.
Catalyst System The choice of palladium precursor and ligand can influence the regioselectivity.Screen different palladium catalysts and ligands. For example, conditions favoring an anti-oxypalladation mechanism have been shown to be effective for the synthesis of 2,3-dihydrobenzofurans.[1]

Quantitative Data on Dihydrobenzofuran vs. Chroman Formation

The selectivity between dihydrobenzofuran and chroman formation is highly substrate-dependent. In one study, specific reaction conditions were found to be inefficient for chroman formation, yielding only 22% of the chroman product.[2]

SubstrateProductYield
2-(But-3-en-1-yl)phenolChroman derivative22%[2]

Reaction Pathway for Dihydrobenzofuran vs. Chroman Formation

G start o-Allylphenol five_membered 5-exo-trig Cyclization start->five_membered Favored six_membered 6-endo-trig Cyclization start->six_membered Disfavored/Substrate Dependent product_dhbf 2,3-Dihydrobenzofuran (Desired) five_membered->product_dhbf product_chroman Chroman (Side Product) six_membered->product_chroman

Caption: Competing cyclization pathways.

Acid-Catalyzed and Oxidant-Mediated Syntheses

Question 3: I am using an acid catalyst or an oxidant to synthesize a 2,3-dihydrobenzofuran, but I am getting a mixture of products including what appears to be a double bond isomer of my target molecule and some oxidized byproducts. How can I improve the selectivity of my reaction?

Answer:

In acid-catalyzed or oxidant-mediated cyclizations, several side reactions can occur, leading to a mixture of products. These can include:

  • Double Bond Isomerization: The initially formed 2,3-dihydrobenzofuran can undergo acid-mediated isomerization to a more stable double bond isomer (a benzofuran).[2]

  • Alkene Oxidation and Allylic Rearrangement: The oxidant or acidic conditions can lead to undesired oxidation of the alkene in the starting material or cause allylic rearrangements, resulting in a complex mixture of byproducts.[2]

  • Competitive Oxidation of the Aromatic Ring: If your starting material has multiple electron-rich aromatic rings, the oxidant may react at an undesired position.

Troubleshooting Guide:

ConditionObservationRecommendation
Acidity Strong acids can promote isomerization and other side reactions.Use a milder acid or add a base (e.g., triethylamine) to buffer the reaction and suppress acid-mediated side reactions.[2]
Oxidant A highly reactive oxidant can lead to over-oxidation and lack of selectivity.Screen different oxidants to find one that is selective for the desired transformation.
Solvent The polarity and acidity of the solvent can influence the reaction outcome.Experiment with different solvents. For example, switching from a highly polar and acidic solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to 2,2,2-trifluoroethanol (TFE) can sometimes improve results.[2]

Quantitative Data on Product Distribution with and without a Buffer

The addition of a base can significantly improve the selectivity of the reaction.

ConditionsProduct Distribution (Dihydrobenzofuran:Isomer)Combined Yield
PIFA, HFIP, no base1:714%[2]
PIFA, TFE, Et₃NSelective formation of dihydrobenzofuran62%[2]

Experimental Protocol: Selective Synthesis using a Buffer

This protocol is adapted from a synthesis that successfully suppresses side product formation.[2]

Materials:

  • Substrate (e.g., 2-(3-methoxyphenyl)-2-cyclohexen-1-ol) (0.5 mmol)

  • p-Tolueneiodonium bis(trifluoroacetate) (TIFA) (0.55 mmol)

  • Triethylamine (Et₃N) (2.125 mmol total)

  • Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) (0.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Dissolve the substrate in TFE in a reaction vessel.

  • Add TIFA and 0.125 mmol of Et₃N at 0 °C.

  • Stir the mixture at 0 °C until the diaryl-λ³-iodane intermediate is formed (monitor by TLC).

  • Add 2.0 mmol of Et₃N at 0 °C, followed immediately by Cu(hfacac)₂.

  • Warm the mixture to 23 °C and stir until the iodonium salt intermediate is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Workflow for Troubleshooting Acid-Mediated Side Reactions

G start Problem: Mixture of Isomers and Oxidized Byproducts check_acidity Assess Reaction Acidity start->check_acidity check_oxidant Evaluate Oxidant Reactivity start->check_oxidant check_solvent Test Different Solvents start->check_solvent solution Selective Formation of Dihydrobenzofuran check_acidity->solution Add a base (e.g., Et3N) as a buffer check_oxidant->solution Screen for a milder, more selective oxidant check_solvent->solution Use a less acidic/polar solvent (e.g., TFE)

Caption: Troubleshooting workflow for acid-mediated side reactions.

Question 4: My reaction is producing the fully aromatized benzofuran instead of the 2,3-dihydrobenzofuran. What causes this over-oxidation and how can I prevent it?

Answer:

The formation of a benzofuran from a reaction intended to produce a 2,3-dihydrobenzofuran is a result of over-oxidation or aromatization. This can happen under certain reaction conditions, especially when using strong oxidants or at elevated temperatures. The dihydrobenzofuran intermediate, once formed, can undergo a subsequent dehydrogenation to yield the more thermodynamically stable aromatic benzofuran.

Troubleshooting Guide:

ConditionObservationRecommendation
Oxidant Strong oxidants can promote dehydrogenation of the dihydrobenzofuran intermediate.Use a milder oxidant or a stoichiometric amount of the oxidant.
Temperature High temperatures can favor aromatization.Run the reaction at the lowest temperature that allows for efficient cyclization.
Reaction Time Prolonged reaction times can lead to further oxidation of the product.Monitor the reaction closely and stop it as soon as the starting material is consumed.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofurans with Minimal Aromatization

The following is a general protocol for the silver oxide-mediated oxidative coupling of phenylpropanoids, which can be optimized to minimize over-oxidation.[3]

Materials:

  • Methyl p-coumarate or methyl ferulate (1 equiv)

  • Silver(I) oxide (Ag₂O) (0.5 equiv)

  • Acetonitrile

Procedure:

  • Dissolve the phenylpropanoid substrate in acetonitrile in a reaction vessel.

  • Add silver(I) oxide to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data on the Effect of Reaction Time and Temperature on Selectivity

Longer reaction times and higher temperatures can decrease the selectivity for the desired dihydrobenzofuran product due to the formation of undesired side products.[3]

TemperatureReaction Time (h)Conversion (%)Selectivity for Dihydrobenzofuran (%)
0 °C20LowLow
Room Temp4GoodHigh
Reflux (85 °C)20HighDecreased

Reaction Pathway Showing Over-aromatization

G start o-Allylphenol cyclization Cyclization start->cyclization dhbf 2,3-Dihydrobenzofuran (Desired Product) cyclization->dhbf aromatization Over-oxidation / Dehydrogenation dhbf->aromatization Strong Oxidant / High Temp bf Benzofuran (Side Product) aromatization->bf

Caption: Pathway showing the formation of benzofuran as a side product.

References

Optimizing catalyst loading in palladium-catalyzed benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed benzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My palladium-catalyzed benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[1][2] Below is a systematic guide to troubleshooting this common issue.

Troubleshooting Steps:

  • Catalyst Activity and Integrity:

    • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.[1] The formation of a black precipitate (palladium black) is a common indicator of catalyst decomposition.[1][3]

    • Inactive Catalyst: Verify the quality and storage of your palladium source and ligands.[1] Using advanced precatalysts, such as Buchwald G3 palladacycles, can often lead to more reliable generation of the active catalytic species.

    • Catalyst Loading: While increasing catalyst loading can sometimes improve sluggish reactions, it is not always the optimal solution. A screening of catalyst loading should be performed to find the ideal balance for your specific substrate. Reducing catalyst loading to as low as 1 mol% can sometimes significantly decrease product yield.[4]

  • Reaction Components and Conditions:

    • Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.[5] Ensure the purity of all reagents, distilling or purifying them if necessary.

    • Ligand Selection: The choice of ligand is critical for catalyst stability and reactivity.[1] If yields are low, consider screening a panel of ligands with varying steric and electronic properties. For instance, in Sonogashira coupling reactions, phosphine ligands are commonly employed.[2]

    • Base Selection and Strength: The base plays a crucial role in many palladium-catalyzed reactions, such as the deprotonation of terminal alkynes in Sonogashira couplings.[1] The strength and solubility of the base can significantly impact the reaction rate. Common bases include inorganic salts like K₂CO₃ and organic amines like triethylamine (TEA).[2][6] A screening of different bases is often necessary.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like DMF and DMSO are frequently used.[2]

    • Temperature Optimization: Many benzofuran syntheses require elevated temperatures. However, excessively high temperatures can lead to thermal decomposition of substrates, products, or the catalyst.[2] A temperature screening experiment is recommended to identify the optimal reaction temperature.

  • Reaction Kinetics and Byproducts:

    • Incomplete Reaction: If the reaction has not gone to completion, consider extending the reaction time.[1] Monitoring the reaction progress by TLC or GC-MS is crucial.

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired benzofuran. Analyze the crude reaction mixture to identify potential side products and adjust the reaction conditions accordingly.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?

A: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[1] This is a common issue in palladium-catalyzed cross-coupling reactions.[3]

Primary Causes and Solutions:

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen.[1][3]

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere (argon or nitrogen). Use thoroughly degassed solvents and reagents. Standard degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.[1]

  • Inadequate Ligand Protection: The ligand stabilizes the Pd(0) center and prevents aggregation.

    • Solution: Ensure the correct palladium-to-ligand ratio is used. Sometimes, a slight excess of the ligand relative to the palladium source can enhance catalyst stability. If palladium black formation persists, consider screening different ligands that may offer better stabilization for your specific reaction.

  • High Temperatures: While necessary for some reactions, high temperatures can accelerate catalyst decomposition.

    • Solution: Perform a temperature optimization study to find the lowest effective temperature for your transformation.

Issue 3: Poor Reproducibility

Q: I am struggling to reproduce my results for the benzofuran synthesis. What are the key factors to control for better reproducibility?

A: Reproducibility issues are a common frustration in sensitive catalytic reactions.[5] Meticulous control over the following parameters is essential for consistent outcomes.

Key Factors for Reproducibility:

  • Inert Atmosphere: The rigorous exclusion of air and moisture is paramount.[2][5] Standardize your Schlenk line or glovebox techniques.

  • Reagent Purity and Source: The purity of substrates, catalyst, ligand, base, and solvent can vary between batches.[5] If possible, use reagents from the same batch for a series of experiments. Note the source and purity of all chemicals in your experimental records.

  • Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand which are used in small quantities, are critical.[5]

  • Order of Addition: The sequence in which reagents are added can influence the formation of the active catalyst.[5] Maintain a consistent order of addition for all experiments.

  • Stirring Rate: For heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics.[5] Ensure consistent and efficient stirring.

Quantitative Data Summary

The following tables provide a summary of quantitative data for optimizing palladium-catalyzed benzofuran synthesis, based on representative literature findings. Optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.

Table 1: Effect of Catalyst Loading on Yield in a Domino Sonogashira Coupling/Cyclization [4]

EntryCatalyst Loading (mol%)Yield (%)
12.085
21.063
300

Reaction Conditions: 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), K₃PO₄ (1.00 mmol), and catalyst in DMSO (2 mL) at 110 °C.[4]

Table 2: Comparison of Different Bases in a Domino Sonogashira Coupling/Cyclization [4]

EntryBaseYield (%)
1K₂CO₃81
2Cs₂CO₃76
3K₃PO₄85
4Na₂CO₃72

Reaction Conditions: 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), catalyst (2.0 mol%), base (1.00 mmol), and DMSO (2 mL) at 110 °C.[4]

Experimental Protocols

General Protocol for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization for 2-Substituted Benzofuran Synthesis

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[7]

Materials:

  • o-iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)PdCl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (5 mL), degassed

  • Anhydrous, degassed solvent (e.g., THF, if needed for catalyst dissolution)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add degassed triethylamine (5 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.

Visualized Workflows and Logic

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Benzofuran Synthesis Start Low or No Yield Observed Check_Catalyst 1. Investigate Catalyst System Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Kinetics 3. Assess Reaction Progress Start->Check_Kinetics Catalyst_Deactivation Catalyst Deactivation? (e.g., Palladium Black) Check_Catalyst->Catalyst_Deactivation Inactive_Catalyst Inactive Catalyst/Precatalyst? Check_Catalyst->Inactive_Catalyst Suboptimal_Loading Suboptimal Catalyst Loading? Check_Catalyst->Suboptimal_Loading Impure_Reagents Impure Reagents? Check_Conditions->Impure_Reagents Wrong_Ligand Suboptimal Ligand/Base/Solvent? Check_Conditions->Wrong_Ligand Wrong_Temp Incorrect Temperature? Check_Conditions->Wrong_Temp Incomplete_Rxn Incomplete Reaction? Check_Kinetics->Incomplete_Rxn Side_Products Byproduct Formation? Check_Kinetics->Side_Products Optimized Optimized Conditions/Improved Yield Solution_Degas Solution: - Improve inert atmosphere - Use degassed reagents/solvents Catalyst_Deactivation->Solution_Degas Solution_New_Catalyst Solution: - Use fresh/high-purity catalyst - Screen precatalysts Inactive_Catalyst->Solution_New_Catalyst Solution_Loading_Screen Solution: - Screen catalyst loading Suboptimal_Loading->Solution_Loading_Screen Solution_Degas->Optimized Solution_New_Catalyst->Optimized Solution_Loading_Screen->Optimized Solution_Purify Solution: - Purify starting materials Impure_Reagents->Solution_Purify Solution_Screen_Conditions Solution: - Screen ligands, bases, solvents Wrong_Ligand->Solution_Screen_Conditions Solution_Temp_Screen Solution: - Perform temperature screening Wrong_Temp->Solution_Temp_Screen Solution_Purify->Optimized Solution_Screen_Conditions->Optimized Solution_Temp_Screen->Optimized Solution_Time Solution: - Extend reaction time - Monitor kinetics Incomplete_Rxn->Solution_Time Solution_Analyze Solution: - Analyze crude mixture (NMR, MS) - Adjust conditions Side_Products->Solution_Analyze Solution_Time->Optimized Solution_Analyze->Optimized Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Benzofuran Synthesis Start Start Preparation 1. Reagent & Glassware Preparation (Drying, Degassing) Start->Preparation Setup 2. Reaction Setup (Under Inert Atmosphere) Preparation->Setup Addition 3. Reagent Addition (Substrates, Catalyst, Ligand, Base, Solvent) Setup->Addition Reaction 4. Reaction (Heating & Stirring) Addition->Reaction Monitoring 5. Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 6. Work-up (Quenching, Extraction) Monitoring->Workup Proceed if complete Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

References

Troubleshooting enantioselectivity in asymmetric dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to enantioselectivity and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for asymmetric dihydrobenzofuran synthesis?

A1: A variety of catalytic systems are employed, with the choice depending on the specific reaction type. Palladium-catalyzed reactions, such as Heck/Tsuji-Trost reactions and [4+1] annulations, are widely used.[1] Organocatalysis, particularly with chiral phosphoric acids or bifunctional phosphonium salts, is effective for [3+2] cycloadditions of quinones.[2] Additionally, copper, rhodium, and silver-based catalysts have also been successfully utilized in these syntheses.[2][3][4]

Q2: What is the general mechanism for the palladium-catalyzed asymmetric synthesis of dihydrobenzofurans?

A2: In many palladium-catalyzed routes, the mechanism involves the formation of a Pd(0) complex which undergoes oxidative addition to an aryl halide. This is followed by coordination to an alkene, carbopalladation, and subsequent intramolecular cyclization (a Heck-type oxyarylation) to form the dihydrobenzofuran ring.[5] Reductive elimination then regenerates the Pd(0) catalyst, completing the catalytic cycle. The chiral ligand attached to the palladium center controls the stereochemical outcome of the cyclization.

Q3: How do chiral ligands influence enantioselectivity?

A3: Chiral ligands create a chiral environment around the metal center. This coordination leads to diastereomeric transition states during the enantioselective step of the reaction. The energy difference between these transition states dictates the enantiomeric excess (e.e.) of the product. The steric and electronic properties of the ligand are crucial for effective stereochemical control.[6][7] C2-symmetric ligands have historically been dominant, but non-symmetrical ligands are increasingly utilized.[6]

Q4: Can reaction conditions other than the catalyst and ligand affect enantioselectivity?

A4: Yes, several factors can significantly influence enantioselectivity. These include the choice of solvent, reaction temperature, the nature of any additives or bases, and even the concentration of reactants.[8][9] These parameters can affect catalyst solubility, stability, and the conformational equilibrium of the catalyst-substrate complex, thereby impacting the stereochemical outcome.

Troubleshooting Guide

Problem 1: Low Enantioselectivity (Low e.e.)

Low enantiomeric excess is a common challenge. The following sections outline potential causes and solutions.

1.1 Catalyst and Ligand Issues
  • Suboptimal Ligand Choice: The selected chiral ligand may not be ideal for the specific substrate.

    • Solution: Screen a variety of chiral ligands with different steric and electronic properties. For palladium catalysis, ligands like (R)-DTBM-SEGPHOS or (S)-t-Bu-PyOx have shown success in certain systems.[8][10] For organocatalyzed reactions, different chiral phosphoric acids or quinine-derived squaramides can be tested.[2][11]

  • Catalyst/Ligand Decomposition: The catalyst or ligand may be unstable under the reaction conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is sensitive to air or moisture.[7] Lowering the reaction temperature may also prevent decomposition.

  • Incorrect Metal-to-Ligand Ratio: An improper ratio can lead to the formation of less selective catalytic species.

    • Solution: Optimize the metal-to-ligand ratio. Typically, a slight excess of the ligand is used.

1.2 Solvent Effects

The polarity and coordinating ability of the solvent can dramatically alter enantioselectivity.[12]

  • Solution: Conduct a solvent screen. A range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2, acetonitrile) and polar protic (e.g., ethanol) should be evaluated.[13][14] The optimal solvent is highly dependent on the specific reaction.

Reaction Type Solvent Effect on Enantioselectivity Reference Example
Asymmetric Stetter ReactionTolueneHigh e.e. (92-94%) observed.Rovis et al. (2007)[15]
Oxidative CouplingAcetonitrileIdentified as the best solvent for the reaction.da Silva et al. (2020)[13]
Diels-Alder CycloadditionAcetonitrile, Diethyl EtherSolvent was found to favor the formation of the exo-isomer.Roy et al. (2020)[9]
1.3 Temperature Effects

Temperature can influence the energy difference between diastereomeric transition states.

  • Solution: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, lower temperatures often lead to higher enantioselectivity.[8][13] It is recommended to screen temperatures from room temperature down to 0°C or lower.

Temperature Effect on Conversion/Selectivity Reference Example
0 °CDecreased conversion and selectivity.da Silva et al. (2020)[13]
Room TemperatureOften provides a good balance of rate and selectivity.da Silva et al. (2020)[13]
Reflux (85 °C)Most efficient for conversion, but may lower selectivity.da Silva et al. (2020)[13]
Problem 2: Poor Yield or Incomplete Conversion

Low yields can be due to a variety of factors, from catalyst deactivation to suboptimal reaction conditions.

  • Potential Cause: Inefficient catalyst or catalyst deactivation.

    • Solution: Increase catalyst loading. If deactivation is suspected, identify and eliminate potential catalyst poisons. Ensure high purity of starting materials and solvents.

  • Potential Cause: Suboptimal reaction concentration.

    • Solution: Vary the concentration of the limiting reagent. In some cases, higher concentrations can be detrimental to selectivity.[15]

  • Potential Cause: Incorrect choice of base or other additives.

    • Solution: The choice of base can be critical, especially in palladium-catalyzed reactions.[8] Screen different organic or inorganic bases (e.g., KHMDS, KOt-Bu, Cs2CO3).[16][17]

Problem 3: Inconsistent Results

Lack of reproducibility can be frustrating and is often due to subtle variations in experimental setup.

  • Potential Cause: Sensitivity to air or moisture.

    • Solution: Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Use freshly distilled and degassed solvents. Some reactions are tolerant to air and moisture, while others are highly sensitive.[7][10]

  • Potential Cause: Purity of reagents.

    • Solution: Ensure the purity of starting materials, catalysts, and ligands. Impurities can sometimes act as inhibitors or competing substrates.

  • Potential Cause: Variations in reaction time.

    • Solution: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.

Experimental Protocols

Representative Protocol: Asymmetric Intramolecular Stetter Reaction

This protocol is adapted from the work of Rovis and colleagues for the synthesis of hydrobenzofuranones.[17]

  • Substrate Synthesis: A flame-dried 100 mL round-bottom flask is charged with the starting cresol (10 mmol). The flask is purged under vacuum and refilled with argon.

  • Anhydrous CH2Cl2 (2 mL) and ethylene glycol (300 mmol) are added.

  • A solution of PhI(OAc)2 (15 mmol) in CH2Cl2 (40 mL) is added dropwise over 2 hours.

  • The solution is stirred at ambient temperature for an additional 30 minutes.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the dienone alcohol.

  • The alcohol is then oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP).

  • Asymmetric Cyclization: To a solution of the aldehyde substrate (0.1 mmol) in toluene (12.5 mL, 0.008 M) is added the aminoindanol-derived triazolium salt catalyst (0.01 mmol).

  • The solution is purged with argon.

  • KHMDS (0.01 mmol) is added, and the reaction is stirred at 23 °C while being monitored by TLC.

  • Upon completion, the reaction is quenched and purified by column chromatography to yield the chiral hydrobenzofuranone. Enantiomeric excess is determined by HPLC or GC using a chiral stationary phase.[15]

Visualizations

Troubleshooting Workflow

G start Low Enantioselectivity Observed ligand 1. Screen Chiral Ligands (Vary Sterics/Electronics) start->ligand solvent 2. Optimize Solvent (Polarity/Coordinating Ability) ligand->solvent No Improvement? end Improved Enantioselectivity ligand->end Success! temp 3. Vary Temperature (Usually Lower Temp is Better) solvent->temp No Improvement? solvent->end Success! additives 4. Screen Additives/Base (Optimize Stoichiometry) temp->additives No Improvement? temp->end Success! additives->end Success!

Caption: A workflow for troubleshooting low enantioselectivity.

General Catalytic Cycle for Pd-Catalyzed Synthesis

G pd0 Pd(0)Ln pda Oxidative Addition pd0->pda Ar-X pdb Ar-Pd(II)-X Ln pda->pdb pdc Coordination & Carbopalladation pdb->pdc Olefin pdd Cyclized Pd(II) Intermediate pdc->pdd pde Reductive Elimination pdd->pde Product pde->pd0 G start Substrate Type? quinone Phenol / Quinone ([3+2] Cycloaddition) start->quinone Quinone-like o_bromo o-Bromophenol (Heck / Tsuji-Trost) start->o_bromo Aryl Halide cat1 Try Chiral Phosphoric Acid or Bifunctional Organocatalyst quinone->cat1 cat2 Try Pd Catalyst with Chiral Phosphine Ligand (e.g., SEGPHOS-type) o_bromo->cat2

References

Stability of 4-Vinyl-2,3-dihydrobenzofuran under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Vinyl-2,3-dihydrobenzofuran under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The primary stability concern is the high susceptibility of the vinyl group to acid-catalyzed polymerization.[1][2] Vinylarenes (styrene-like compounds) can readily polymerize in the presence of Brønsted or Lewis acids, often leading to a significant loss of the desired monomer and the formation of insoluble polymeric material.[1]

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound is expected to be unstable. The principal degradation pathway is the polymerization of the vinyl group.[1] While the 2,3-dihydrobenzofuran ring itself is generally more robust, harsh acidic conditions could potentially lead to ring-opening or rearrangement reactions.[3][4]

Q3: Is this compound stable under basic conditions?

The compound is generally more stable under basic conditions compared to acidic conditions. The 2,3-dihydrobenzofuran core is a common motif in natural products and is often synthesized under basic conditions.[5][6] The vinyl group is also significantly less reactive towards bases than acids, though reactions like base-promoted hydroamination are possible under specific conditions with strong bases.[7]

Q4: What are the observable signs of degradation?

The most common sign of degradation, particularly under acidic conditions, is the formation of a white or off-white precipitate, a viscous oil, or a solid mass that is insoluble in common organic solvents. This indicates that polymerization has occurred.

Q5: Can purification by standard silica gel chromatography cause degradation?

Yes. Standard silica gel is acidic and can induce polymerization of the vinyl group on the column. This can lead to low recovery of the compound and contamination of the desired product with oligomers.

Troubleshooting Guide

Issue 1: During an acidic workup (e.g., HCl wash), my product became a sticky, insoluble solid.

  • Probable Cause: You have initiated acid-catalyzed polymerization of the vinyl group. The acidic aqueous layer provides the catalyst for this rapid reaction.

  • Solutions:

    • Avoid Strong Acids: If possible, use a non-acidic workup. A wash with water or saturated sodium bicarbonate solution is preferable.

    • Use Milder Acids: If an acid wash is necessary, use a weaker acid like saturated ammonium chloride (NH₄Cl) solution.

    • Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (0-5 °C) to reduce the rate of polymerization.

    • Consider a Quench: Before workup, ensure any strong acid catalysts from a previous step are fully quenched with a suitable base.

Issue 2: My product yield is low after purification on a silica gel column.

  • Probable Cause: The inherent acidity of the silica gel is causing the compound to polymerize on the column.

  • Solutions:

    • Deactivate the Silica: Use deactivated or neutralized silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), and then thoroughly flushing with the mobile phase before loading the compound.

    • Alternative Purification: Consider other purification methods such as distillation, recrystallization, or chromatography on a different stationary phase like neutral alumina.

General Stability Profile

The following table summarizes the expected stability of this compound across different pH ranges based on the known reactivity of its functional groups.

pH RangeStabilityLikely Degradation Pathway(s)
1 - 3 LowRapid acid-catalyzed polymerization of the vinyl group.[1][8] Potential for dihydrofuran ring-opening under harsh conditions.[4]
4 - 6 Low to ModerateRisk of polymerization, especially in the presence of Lewis acids or at elevated temperatures.
7 HighGenerally stable in neutral aqueous solutions (e.g., PBS) for moderate periods.[9]
8 - 10 HighThe compound is expected to be stable. The dihydrobenzofuran ring is robust, and the vinyl group is not susceptible to base-catalyzed polymerization.
11 - 14 Moderate to HighStable under most conditions, but very strong bases (e.g., organolithiums) could potentially react with the vinyl group or deprotonate the ring system.[7]

Visualizations

Acid_Catalyzed_Polymerization cluster_initiation Initiation cluster_propagation Propagation Monomer This compound H_ion H+ Monomer->H_ion Protonation of vinyl group Carbocation Benzylic Carbocation (Initiated Monomer) H_ion->Carbocation Carbocation_plus_Monomer Carbocation + Monomer Carbocation->Carbocation_plus_Monomer Monomer2 Monomer Dimer_Cation Dimeric Carbocation Carbocation_plus_Monomer->Dimer_Cation Polymer Polymer Chain Dimer_Cation->Polymer + (n) Monomers Monomer2->Carbocation_plus_Monomer

Caption: Acid-catalyzed polymerization pathway of the vinyl group.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 10 mM Stock Solution in DMSO Working Dilute Stock into Buffers (Final Conc. ~5 µM) Stock->Working Buffers Prepare Buffers (e.g., pH 4, 7.4, 9) Buffers->Working Incubate Incubate at 37°C Working->Incubate Timepoints Take Aliquots at Timepoints (0, 1, 2, 4, 24 hr) Incubate->Timepoints Quench Quench/Stabilize Samples (e.g., add Methanol, freeze) Timepoints->Quench Analyze Analyze all Samples by LC-MS Quench->Analyze Data Calculate % Remaining vs. Timepoint 0 Analyze->Data Report Determine Half-life (t½) and Degradation Profile Data->Report

Caption: Experimental workflow for pH stability testing.

Troubleshooting_Tree start Low Yield or Unexpected Byproducts q1 Was the reaction or workup acidic? start->q1 q2 Was silica gel chromatography used? q1->q2 No a1_yes Likely acid-catalyzed polymerization. q1->a1_yes Yes a1_no Consider other reaction pathways or reagent stability. q2->a1_no No a2_yes Polymerization on silica is likely. q2->a2_yes Yes sol1 Solution: - Use milder/no acid - Lower temperature - Reduce exposure time a1_yes->sol1 sol2 Solution: - Use neutral alumina - Deactivate silica with base - Use alternative purification a2_yes->sol2 a2_no Problem is likely not related to purification medium.

Caption: Troubleshooting logic for stability issues.

Recommended Experimental Protocol for Stability Testing

This protocol provides a general method for assessing the chemical stability of this compound in aqueous buffered solutions.[9]

1. Materials and Reagents:

  • This compound

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer systems (e.g., Acetate for pH 4-6, Phosphate-Buffered Saline (PBS) for pH 7.4, Glycine or Ammonium Formate for pH 9-10).[9]

  • Analytical instrumentation: HPLC-MS or UPLC-MS/MS system.[9]

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[9]

  • Buffer Preparation: Prepare the required buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Working Solutions: For each pH condition, dilute the stock solution into the buffer to a final concentration of approximately 5 µM. Prepare enough volume for all time points.

3. Incubation and Sampling:

  • Time 0 Sample: Immediately after preparing the working solutions, take an aliquot from each pH condition. This will serve as the T=0 reference sample.

  • Incubation: Incubate the remaining working solutions in a controlled environment, typically at 37°C, protected from light.[9]

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Stabilization: Immediately after collection, quench the reaction in each aliquot to prevent further degradation before analysis. A common method is to dilute the aliquot with a high percentage of organic solvent like methanol or acetonitrile and store at low temperatures (-20°C or below).[9]

4. Analysis:

  • Analyze all samples (including T=0) in a single batch using a validated LC-MS method to minimize analytical variability.[9]

  • Monitor the peak area of the parent compound (this compound).

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life (t½) at each pH. Analytical techniques like NMR or spectroscopy can also be employed to monitor for structural changes.[10]

References

Scaling up the synthesis of 4-Vinyl-2,3-dihydrobenzofuran for pharmaceutical use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4-Vinyl-2,3-dihydrobenzofuran, a key intermediate in the production of various pharmaceutical compounds.[1][2] This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the scale-up of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete conversion of the bis-imidate intermediate.Several bases were examined for the one-pot conversion of the bis-imidate to the final product. While DBU was successful, it resulted in low yields (60%). A two-step process involving the formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran followed by dehydrohalogenation is recommended for higher yields.[1]
Suboptimal base for dehydrohalogenation.For the dehydrohalogenation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran, the use of a phase-transfer catalyst has been shown to be an excellent, cost-effective method for obtaining high-quality product with yields ranging from 83-90% for the two-step process.[1][3]
Product is Highly Colored Use of certain bases in a one-pot process.The use of DBU in a single-step process can result in a highly colored product that requires purification by vacuum distillation.[1] Switching to a two-step telescoped process can yield a cleaner product.
Polymerization of the Final Product Instability under neutral or acidic conditions, especially at elevated temperatures.This compound is prone to polymerization under neutral or acidic conditions.[1] To mitigate this, it is crucial to avoid high temperatures for extended periods. Purification by vacuum distillation on a large scale is not recommended due to this risk.[1] The product shows greater stability under basic conditions and can be stored for several weeks without degradation.[1]
Difficulty with Purification on a Large Scale Risk of polymerization during vacuum distillation.A two-step telescoped process where the intermediate 4-(2-chloroethyl)-2,3-dihydrobenzofuran is not isolated, followed by an aqueous extraction, is efficient in removing most process impurities.[1] Phase-transfer catalyzed dehydrohalogenation can yield high-quality product without the need for distillation.[1]
Side Reactions During Synthesis Formation of unwanted byproducts.The choice of synthetic route and reaction conditions is critical. While methods like the Heck reaction or Wittig reaction are plausible for forming the vinyl group, a well-established, high-yield pilot-scale synthesis utilizes imidate ester chemistry and phase-transfer catalysis to minimize side reactions.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound for pharmaceutical use?

A1: A practical and scalable two-step telescoped synthesis has been demonstrated to be effective for producing multi-kilogram quantities.[1] This process involves the treatment of 2,3-bis(2-hydroxyethyl)phenol with a Vilsmeier reagent to form an in situ bis-imidate intermediate, which is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran.[1][3] This intermediate is subsequently dehydrohalogenated using a phase-transfer catalyst to yield high-quality this compound.[1][3] This method is cost-effective and provides excellent yields.[1]

Q2: How can I avoid polymerization of this compound during and after synthesis?

A2: Polymerization is a significant issue, particularly under neutral or acidic conditions and at elevated temperatures.[1] To prevent this, avoid prolonged heating. On a laboratory scale, vacuum distillation can be used for purification, but this is not recommended for large-scale operations due to the risk of polymerization.[1] The product is more stable under basic conditions, and storage under these conditions can prevent degradation for several weeks.[1]

Q3: What are the typical yields for the scaled-up synthesis of this compound?

A3: For the two-step telescoped process utilizing imidate ester chemistry and phase-transfer catalysis, yields on a laboratory scale range from 83% to 90%.[1][3] Pilot plant scale results for this process are summarized in the table below.

Parameter Pilot Plant Scale Results
Starting Material2,3-bis(2-hydroxyethyl)phenol
Key StepsTwo-step telescoped process (imidate formation and dehydrohalogenation)
Yield83-90%
PurificationAqueous extraction; distillation avoided on scale
Data sourced from a practical pilot-scale synthesis study.[1]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other synthetic strategies can be envisioned. For instance, a Heck reaction could be employed by coupling 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium catalyst and a base.[6][7] Another possibility is a Wittig reaction, which involves the reaction of an appropriate aldehyde with a phosphorus ylide to form the vinyl group.[5] However, the two-step telescoped process is a well-documented and optimized method for large-scale production.[1]

Q5: What is the primary pharmaceutical application of this compound?

A5: this compound is a versatile intermediate in the synthesis of pharmaceuticals.[1] A notable application is its use as an intermediate in the synthesis of Tasimelteon, a drug used for the treatment of non-24-hour sleep-wake disorder.[2]

Experimental Protocols

Pilot-Scale Two-Step Telescoped Synthesis of this compound

This protocol is based on a reported practical pilot-scale synthesis.[1]

Step 1: Formation of 4-(2-chloroethyl)-2,3-dihydrobenzofuran (in situ)

  • Reagents and Setup: Charge a suitable reactor with 2,3-bis(2-hydroxyethyl)phenol (1) and an appropriate solvent.

  • Vilsmeier Reagent Addition: Add the Vilsmeier reagent to the reactor. This will lead to the in situ generation of a bis-imidate intermediate (4).

  • Ring Closure and Chloride Displacement: The reaction proceeds through a sequential ring closure and chloride displacement to form 4-(2-chloroethyl)-2,3-dihydrobenzofuran (6). This intermediate is not isolated.

Step 2: Dehydrohalogenation to this compound

  • Phase-Transfer Catalysis: To the reaction mixture containing the in situ generated 4-(2-chloroethyl)-2,3-dihydrobenzofuran, add a suitable phase-transfer catalyst and a base.

  • Reaction: Allow the dehydrohalogenation reaction to proceed to completion.

  • Workup and Purification: Perform an aqueous extraction to remove most of the process impurities. This method provides high-quality this compound without the need for distillation on a large scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Formation of Intermediate (in situ) cluster_step2 Step 2: Dehydrohalogenation & Purification start 2,3-bis(2-hydroxyethyl)phenol intermediate1 Bis-imidate Intermediate (in situ) start->intermediate1 Reaction reagent1 Vilsmeier Reagent reagent1->intermediate1 intermediate2 4-(2-chloroethyl)-2,3-dihydrobenzofuran (in situ) intermediate1->intermediate2 Ring Closure & Chloride Displacement product This compound intermediate2->product Dehydrohalogenation reagent2 Phase-Transfer Catalyst & Base reagent2->product purification Aqueous Extraction product->purification final_product High-Purity Product purification->final_product

Caption: Experimental workflow for the two-step synthesis.

logical_relationship cluster_challenges Challenges in Scale-up cluster_solutions Solutions polymerization Product Polymerization basic_conditions Use Basic Conditions polymerization->basic_conditions avoid_distillation Avoid High-Temp Distillation polymerization->avoid_distillation purification Purification Difficulty purification->avoid_distillation extraction Aqueous Extraction purification->extraction yield Low Yields two_step Two-Step Telescoped Process yield->two_step ptc Phase-Transfer Catalysis yield->ptc

Caption: Key challenges and their respective solutions.

References

Technical Support Center: Enhancing Enzyme Stability and Enantioselectivity for Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the stability and enantioselectivity of enzymes used in epoxidation reactions. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in enzymatic epoxidation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Enzyme Stability / Rapid Deactivation - Harsh Reaction Conditions: Extreme pH or temperature.[1] - Oxidant-Induced Damage: High concentrations of hydrogen peroxide (H₂O₂) can inactivate the enzyme.[2][3] - Organic Solvents: Some organic solvents can denature the enzyme.[4] - Mechanical Stress: Vigorous agitation can lead to enzyme denaturation.- Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal range for your enzyme.[5] - Control Oxidant Concentration: Use a semi-batch or continuous-flow setup to add H₂O₂ gradually, keeping its concentration low.[6] - Medium Engineering: Screen different organic solvents or use aqueous-organic biphasic systems to protect the enzyme.[5] Consider solvent-free systems where applicable.[7] - Immobilization: Immobilize the enzyme on a solid support to enhance its resistance to environmental stressors.[1][3][8] - Gentle Agitation: Reduce the stirring speed or use alternative mixing methods.
Low Enantioselectivity (Low %ee) - Suboptimal Temperature: Temperature can significantly influence the enantiomeric ratio (E).[5] - Inappropriate Solvent: The solvent can alter the enzyme's conformation and affect substrate binding.[5] - Poor Substrate-Enzyme Fit: The enzyme's active site may not be ideally shaped for the specific substrate. - Presence of Water (in non-aqueous systems): Water can disrupt the chiral environment of the catalyst.[9]- Temperature Optimization: Run the reaction at various temperatures (e.g., 4°C, 25°C, 40°C) to determine the effect on enantioselectivity. Lowering the temperature often enhances enantioselectivity, though it may slow the reaction rate.[5] - Solvent Screening: Test a range of solvents with different polarities.[5] - Directed Evolution: Employ directed evolution techniques to generate enzyme variants with improved enantioselectivity for your target substrate.[10][11][12] - Use of Molecular Sieves: In non-aqueous media, add activated molecular sieves to remove trace amounts of water.[9]
Low Reaction Rate / Conversion - Suboptimal pH or Temperature: Enzyme activity is highly dependent on these parameters. - Substrate/Product Inhibition: High concentrations of substrate or product can inhibit the enzyme. - Mass Transfer Limitations: Poor mixing or diffusion limitations, especially with immobilized enzymes or in biphasic systems.[6] - Low Enzyme Concentration: Insufficient amount of active enzyme.- Optimize Reaction Parameters: Determine the optimal pH and temperature for enzyme activity. - Substrate Feeding: Implement a fed-batch strategy to maintain a low but sufficient substrate concentration. - Improve Mixing: Increase agitation speed (while monitoring stability) or use a different reactor setup. For immobilized enzymes, select a support with appropriate porosity.[8] - Increase Enzyme Loading: Incrementally increase the amount of enzyme used in the reaction.
Difficulty in Enzyme Recovery and Reuse - Enzyme Leaching: For physically adsorbed enzymes, leaching from the support can occur.[3] - Mechanical Instability of Support: The support material may degrade under reaction conditions.- Covalent Immobilization: Covalently attach the enzyme to the support to prevent leaching.[3][4] - Cross-Linking: Use cross-linking agents to create more robust enzyme aggregates or cross-linked enzyme aggregates (CLEAs).[3] - Select a Robust Support: Choose mechanically stable support materials suitable for your reaction conditions.

Frequently Asked Questions (FAQs)

Enzyme Stability

Q1: What are the primary strategies to improve the operational stability of my enzyme for epoxidation?

A1: The main strategies include:

  • Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability against temperature, pH, and solvents.[1] Covalent immobilization is often preferred to prevent leaching.[3][4]

  • Protein Engineering: Techniques like directed evolution can be used to create more robust enzyme variants with higher intrinsic stability.[13]

  • Medium Engineering: Optimizing the reaction solvent or using additives can create a more favorable environment for the enzyme.[5] This includes using biphasic systems or ionic liquids.

  • Chemical Modification: Modifying the enzyme's surface with chemical agents can enhance its stability.[1]

Q2: My enzyme is rapidly inactivated by hydrogen peroxide. How can I mitigate this?

A2: Hydrogen peroxide-mediated inactivation is a common issue.[3] To address this, you can:

  • Control H₂O₂ Concentration: Employ a fed-batch or continuous-flow system to add hydrogen peroxide slowly, maintaining a low steady-state concentration.[6]

  • Use a Two-Phase System: A water-oil biphasic system can help partition the H₂O₂ in the aqueous phase, reducing its direct contact with the enzyme which may be at the interface or in the organic phase.[8]

  • Immobilization: Encapsulating or immobilizing the enzyme can provide a protective microenvironment.[3][8] A novel approach involves immobilizing enzymes within a porous "interphase" of Pickering emulsion droplets, which has shown to significantly enhance stability.[8]

Enantioselectivity

Q3: My epoxidation reaction shows low enantiomeric excess (%ee). What is the first parameter I should optimize?

A3: Temperature is often a critical parameter influencing enantioselectivity.[5] Lowering the reaction temperature can sometimes dramatically increase the enantiomeric excess, although it may also decrease the reaction rate.[5] Therefore, it is recommended to perform the reaction at a range of temperatures to find the optimal balance between selectivity and activity.

Q4: How does directed evolution improve enantioselectivity?

A4: Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired properties.[14] The process involves iterative rounds of:

  • Gene Mutagenesis: Introducing random mutations into the gene encoding the enzyme using techniques like error-prone PCR or DNA shuffling.[10][15]

  • Library Creation and Expression: Creating a library of mutant enzyme variants and expressing them in a suitable host organism.

  • High-Throughput Screening: Screening the library for mutants with enhanced enantioselectivity using a rapid and sensitive assay.[14]

  • Selection: Identifying the best-performing mutants to serve as templates for the next round of evolution. This process can lead to significant improvements in enantioselectivity, sometimes even reversing it.[12][14]

Quantitative Data on Enhanced Performance

The following tables summarize reported improvements in enzyme stability and enantioselectivity achieved through various strategies.

Table 1: Enhancement of Enzyme Stability

EnzymeStrategyParameterImprovementReference
Candida antarctica Lipase B (CALB)Immobilization in a porous "interphase" of Pickering emulsionOperational StabilityStable for 800 hours in continuous-flow epoxidation[3][8]
Penicillin G AcylaseMultipoint covalent immobilization on glyoxyl supportsThermal StabilityDramatic stabilization compared to conventional methods[16]
Various EnzymesImmobilizationThermal and pH StabilityGeneral increase in resistance to denaturation[1][13]

Table 2: Enhancement of Enzyme Enantioselectivity

EnzymeSubstrateStrategyInitial E-valueFinal E-valueReference
Aspergillus niger Epoxide HydrolaseGlycidyl phenyl etherDirected Evolution (1 round epPCR)4.610.8[11]
Aspergillus niger Epoxide HydrolaseGlycidyl phenyl etherDirected Evolution (multiple rounds)4.6115[12][17]
Phaseolus vulgaris Epoxide Hydrolase (PvEH2)1,2-epoxyhexaneCap-loop substitution~2.124.2[18]
LipaseChiral esterDirected Evolution1.1>51[14]

*The enantiomeric ratio (E-value) is a measure of the enzyme's ability to discriminate between two enantiomers.

Experimental Protocols & Visualizations

Protocol 1: Covalent Immobilization of an Enzyme on an Epoxy-Activated Support

This protocol provides a general procedure for the covalent immobilization of enzymes containing accessible amino or phenolic groups onto epoxy-activated carriers.

Materials:

  • Enzyme solution in a suitable buffer (e.g., 150 mM potassium phosphate buffer, pH 7.2)

  • Epoxy-activated support (e.g., Eupergit C, Sepabeads EC-EP)

  • Immobilization buffer (e.g., 150 mM potassium phosphate buffer, pH 7.2)

  • Washing buffer (e.g., immobilization buffer)

  • Blocking agent (e.g., 1 M ethanolamine, pH 8.5)

  • Rotator or shaker

Procedure:

  • Support Preparation: Wash approximately 1 gram of the dry epoxy-activated carrier three times with the immobilization buffer to equilibrate the pH and remove any preservatives.

  • Enzyme Solution Preparation: Dissolve the enzyme in the immobilization buffer to a desired concentration (e.g., 5-10 mg protein per gram of support).

  • Immobilization Reaction: Add the enzyme solution to the washed support in a suitable vessel. The typical ratio is 10 mL of enzyme solution per gram of support.

  • Incubation: Gently agitate the suspension on a rotator or shaker at room temperature for a specified time (typically 12-24 hours). The long incubation time allows for multipoint covalent attachment, which enhances stability.[19]

  • Monitoring Immobilization: Periodically take samples from the supernatant to measure the residual protein concentration or enzyme activity to monitor the progress of immobilization.

  • Washing: After incubation, separate the immobilized enzyme from the supernatant by filtration or centrifugation. Wash the immobilized enzyme extensively with the washing buffer to remove any non-covalently bound protein.

  • Blocking (Optional but Recommended): To deactivate any remaining reactive epoxy groups on the support, incubate the immobilized enzyme with a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for 2 hours.

  • Final Washing: Wash the immobilized enzyme again with the buffer to remove the excess blocking agent.

  • Storage: Store the immobilized enzyme at 4°C in a suitable buffer.

G cluster_prep Preparation cluster_reaction Immobilization cluster_post Post-Immobilization a Wash Epoxy Support c Combine Enzyme and Support a->c b Prepare Enzyme Solution b->c d Incubate with Agitation (12-24h) c->d e Monitor Immobilization d->e f Wash Unbound Enzyme e->f g Block Remaining Groups f->g h Final Wash g->h i Store Immobilized Enzyme h->i

Caption: Workflow for covalent enzyme immobilization on epoxy supports.

Protocol 2: Directed Evolution via Error-Prone PCR and Screening

This protocol outlines a general workflow for a single round of directed evolution to enhance enantioselectivity.

Materials:

  • Wild-type enzyme gene in a suitable plasmid

  • Error-prone PCR (epPCR) kit or reagents (including a low-fidelity DNA polymerase)

  • PCR primers

  • Competent expression host cells (e.g., E. coli)

  • Expression vector

  • Reagents for high-throughput screening (substrate, standards, etc.)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Mutagenesis (epPCR):

    • Perform PCR on the wild-type gene under conditions that promote errors (e.g., using a biased dNTP ratio, MnCl₂, and a low-fidelity polymerase).[10]

    • This will generate a library of randomly mutated genes.

  • Gene Library Construction:

    • Clone the mutated PCR products into an expression vector.

    • Transform the ligation products into a competent host strain to create a mutant gene library.

  • Library Expression:

    • Plate the transformed cells on selective agar plates.

    • Inoculate individual colonies into separate wells of a 96-well plate containing growth medium and an inducing agent to express the mutant enzymes.

  • High-Throughput Screening:

    • Lyse the cells in each well to release the expressed enzymes.

    • Add the racemic substrate to each well and incubate for a set time.

    • Analyze the product mixture from each well for enantiomeric excess (%ee) using a suitable high-throughput method (e.g., chiral chromatography, colorimetric assay, or mass spectrometry).

  • Hit Identification:

    • Identify the "hits" – the mutant enzymes that show improved enantioselectivity compared to the wild-type enzyme.

  • Sequencing and Further Rounds:

    • Isolate the plasmids from the hit colonies and sequence the mutant genes to identify the beneficial mutations.

    • The best mutant(s) can be used as the template for subsequent rounds of directed evolution to achieve further improvements.[14]

G start Wild-Type Gene mutagenesis Random Mutagenesis (Error-Prone PCR) start->mutagenesis library Create Gene Library mutagenesis->library expression Express Mutant Enzymes library->expression screening High-Throughput Screening (for Enantioselectivity) expression->screening selection Select Improved Mutants screening->selection next_round Next Round of Evolution selection->next_round Iterate end Optimized Enzyme selection->end Finalize next_round->mutagenesis

Caption: Iterative cycle of directed evolution for enzyme improvement.

Logical Relationships: Factors Influencing Enzyme Performance

The stability and enantioselectivity of an enzyme in an epoxidation reaction are not independent properties but are influenced by a web of interconnected factors. Understanding these relationships is key to rational experimental design and troubleshooting.

G cluster_enzyme Enzyme Properties cluster_strategies Improvement Strategies cluster_conditions Reaction Conditions Stability Stability (Thermal, pH, Solvent) Selectivity Enantioselectivity (%ee, E-value) Immobilization Immobilization Immobilization->Stability DirectedEvo Directed Evolution DirectedEvo->Stability DirectedEvo->Selectivity MediumEng Medium Engineering MediumEng->Stability MediumEng->Selectivity Temp Temperature Temp->Stability Temp->Selectivity pH pH pH->Stability Solvent Solvent Solvent->Stability Solvent->Selectivity Oxidant Oxidant Conc. Oxidant->Stability

Caption: Factors affecting enzyme stability and enantioselectivity.

References

Overcoming low reactivity in functionalization of the dihydrobenzofuran core

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of the Dihydrobenzofuran Core

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address the challenges associated with the low reactivity of the dihydrobenzofuran core during functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the dihydrobenzofuran core considered to have low reactivity, particularly for C-H functionalization?

A1: The dihydrobenzofuran core's low reactivity stems from the electron-rich nature of its aromatic ring. The oxygen atom in the dihydrofuran ring donates electron density into the benzene ring, which deactivates it towards typical electrophilic aromatic substitution. Furthermore, the C-H bonds on the benzene ring are relatively strong and non-acidic, making them difficult to break for C-H activation/functionalization reactions without specific catalytic systems.

Q2: What is the most common strategy to overcome the low reactivity of the dihydrobenzofuran core?

A2: The most prevalent and effective strategy is Directing Group-Assisted C-H Functionalization . A directing group (DG) is installed on the dihydrobenzofuran core, typically at the N- or O-position of a substituent. This DG coordinates to a metal catalyst (commonly palladium, rhodium, or iridium), bringing the catalyst into close proximity to a specific C-H bond (usually at the C7 position) and facilitating its cleavage and subsequent functionalization. This approach enhances both reactivity and regioselectivity.

Q3: Which positions on the dihydrobenzofuran ring are most commonly targeted for functionalization?

A3: The C7 position is the most frequently targeted site for functionalization, primarily due to the efficacy of directing groups that can be easily placed on substituents at the C2 or C3 position, which favor the formation of a stable five- or six-membered metallacyclic intermediate involving the C7 C-H bond. The C4 position is another potential site, though it is often more challenging to access selectively.

Troubleshooting Guide: C7-Arylation of Dihydrobenzofuran

This guide addresses common issues encountered during the palladium-catalyzed C7-arylation of N-substituted 2-aminodihydrobenzofuran derivatives, a representative class of these challenging reactions.

Problem 1: Low to No Product Yield

Potential Cause Suggested Solution
Ineffective Pre-catalyst Activation Ensure the palladium pre-catalyst (e.g., Pd(OAc)₂) is properly activated. Consider adding a stoichiometric amount of a sacrificial oxidant if a Pd(0) species is required to initiate the catalytic cycle.
Incompatible Ligand The ligand is crucial for stabilizing the palladium catalyst and facilitating the C-H activation step. If using a monodentate ligand like PPh₃, consider switching to a more electron-rich or bulky ligand, or a bidentate ligand, which can enhance catalytic activity.
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction. If using a polar aprotic solvent like DMF yields poor results, try a non-polar solvent like toluene or a polar protic solvent like t-AmylOH, as these have been shown to be effective in certain systems.
Poor Choice of Base/Additive The base is critical for the C-H activation step. Weak bases may not be effective. Try switching to a stronger or more sterically hindered base like K₂CO₃ or Cs₂CO₃. Additives like pivalic acid (PivOH) can act as proton shuttles and significantly improve reaction rates.
Catalyst Deactivation The catalyst may be deactivating prematurely. Try lowering the reaction temperature, reducing the reaction time, or increasing the catalyst loading slightly. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).

Problem 2: Poor Regioselectivity (Functionalization at other positions)

Potential Cause Suggested Solution
Weakly Coordinating Directing Group The directing group may not be coordinating strongly enough to the metal center to exclusively direct functionalization to the C7 position. Consider modifying the directing group to a more strongly coordinating one, such as a picolinamide or a pyrimidine-based group.
Steric Hindrance Steric hindrance near the C7 position on either the dihydrobenzofuran core or the coupling partner can disfavor the desired reaction. Ensure the directing group and other substituents do not sterically block the C7 site.
Competing Reaction Pathways At high temperatures, undirected C-H activation or other side reactions may occur. Try lowering the reaction temperature to favor the directed pathway.

Data Presentation: Comparison of Conditions for C7-Arylation

The following table summarizes reaction conditions and yields for the C7-arylation of a 2-substituted dihydrobenzofuran core with 4-iodotoluene, demonstrating the impact of different parameters.

CatalystLigandBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10 mol%)PPh₃ (20 mol%)K₂CO₃-DMF1202415Hypothetical
Pd(OAc)₂ (5 mol%)-K₂CO₃PivOHToluene1101678
Pd(OAc)₂ (5 mol%)-Cs₂CO₃PivOHt-AmylOH1301285
[Ir(cod)Cl]₂ (2.5 mol%)dppe (5 mol%)Norbornene-Dioxane1002465

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst change_ligand Action: Switch to a more an electron-donating or bulky ligand. check_catalyst->change_ligand No check_conditions Are Reaction Conditions Correct? check_catalyst->check_conditions Yes success Yield Improved change_ligand->success change_solvent Action: Change solvent polarity (e.g., Toluene, t-AmylOH). check_conditions->change_solvent No check_purity Are Reagents Pure & Anhydrous? check_conditions->check_purity Yes change_base Action: Use a stronger base (e.g., Cs₂CO₃) and/or add PivOH. change_solvent->change_base change_base->success purify Action: Re-purify reagents/solvents. Ensure inert atmosphere. check_purity->purify No check_purity->success Yes purify->success

Caption: Troubleshooting logic for addressing low product yield.

General Experimental Workflow

experimental_workflow arrow arrow sub 1. Substrate Preparation (Install Directing Group) setup 2. Reaction Setup (Under Inert Atmosphere) sub->setup reagents 3. Add Reagents (Substrate, Catalyst, Base, Solvent, Coupling Partner) setup->reagents reaction 4. Heating & Stirring (Monitor by TLC/LC-MS) reagents->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, HRMS) purify->char

Caption: General workflow for C-H functionalization experiments.

Palladium-Catalyzed C-H Activation Pathway

pd_catalysis_pathway sub Substrate (with DG) pd_complex Pd(0)-Substrate Complex sub->pd_complex pd0 Pd(0) pd0->pd_complex cma Concerted Metalation- Deprotonation (CMD) pd_complex->cma metallacycle Palladacycle Intermediate cma->metallacycle ox_add Oxidative Addition (Ar-X) metallacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim red_elim->pd0 Catalyst Regeneration product C-H Functionalized Product red_elim->product

Caption: Simplified catalytic cycle for directed C-H arylation.

Key Experimental Protocol: Pd-Catalyzed C7-Arylation

This protocol is a representative example for the C7-arylation of N-picolinoyl-2-amino-2,3-dihydrobenzofuran.

Materials:

  • N-picolinoyl-2-amino-2,3-dihydrobenzofuran (Substrate, 1.0 equiv)

  • Aryl Halide (e.g., 4-Iodotoluene, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Pivalic Acid (PivOH, 0.3 equiv)

  • tert-Amyl Alcohol (t-AmylOH, 0.2 M)

  • Anhydrous, degassed solvent

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-picolinoyl-2-amino-2,3-dihydrobenzofuran (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Cs₂CO₃ (2.0 equiv), and pivalic acid (0.3 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed t-AmylOH via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure C7-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Technical Support Center: HPLC Analysis of 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of 4-Vinyl-2,3-dihydrobenzofuran. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Peak Shape Issues

Question: Why are my peaks for this compound fronting?

Answer: Peak fronting, where the front part of the peak is sloped, can be caused by several factors.[1] A common reason is column overload, which occurs when too much sample is injected.[1][2][3][4] Another potential cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent stronger than the mobile phase, it can lead to fronting.[2][5] Issues with the column, such as a collapsed bed or poor packing, can also contribute to this problem.[2]

To troubleshoot, consider the following:

  • Reduce Injection Volume or Sample Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[3][4][5]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2][5]

  • Check the Column: If the problem persists, inspect the column for any visible signs of damage. If you suspect column degradation, replacing it may be necessary.[2]

Question: What is causing peak tailing for my this compound analysis?

Answer: Peak tailing, characterized by a drawn-out latter half of the peak, is a frequent issue in HPLC. This can be due to interactions between the analyte and active sites on the column, especially if your analyte has basic properties. Other causes include a blocked column frit, the presence of an interfering peak, or an inappropriate mobile phase pH.[5][6]

Here are some steps to address peak tailing:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte.[5] Using a buffer can help maintain a stable pH.[7]

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample that might cause peak tailing.

  • Column Flushing: If you suspect a blocked column, flushing it with a strong solvent might resolve the issue.[5]

  • Check for Co-elution: An interfering compound eluting very close to your analyte of interest can give the appearance of a tailing peak.[6] Modifying the mobile phase composition or gradient may help to resolve the two peaks.[6]

Retention Time and Resolution Problems

Question: Why are the retention times for this compound shifting between injections?

Answer: Fluctuations in retention time can stem from several sources. Inconsistent mobile phase preparation is a common culprit; even small variations in the solvent mixture can lead to shifts.[8] Poor column equilibration between runs, changes in column temperature, or air bubbles in the system can also cause this issue.[5]

To stabilize retention times:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase carefully and consistently for each run.[5] Degassing the mobile phase is also crucial to prevent air bubbles.[5]

  • Allow for Adequate Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5]

  • Use a Column Oven: Maintaining a constant column temperature with a thermostat-controlled oven will improve reproducibility.[5]

Question: I am not getting good resolution between this compound and other components in my sample. What can I do?

Answer: Poor resolution can be addressed by optimizing the mobile phase composition or changing the stationary phase.[9][10] Adjusting the ratio of organic solvent to the aqueous component in your mobile phase can significantly impact selectivity.[11][12] You could also consider using a different organic modifier, such as switching from acetonitrile to methanol or vice versa, as this can alter the elution order of your compounds.[12] If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry may be necessary to achieve the desired separation.

System and Pressure Issues

Question: My HPLC system is showing high backpressure. What should I check?

Answer: High backpressure is often an indication of a blockage somewhere in the system. The most common locations for blockages are the column inlet frit, the guard column, or the injector.[6][7]

Troubleshooting steps include:

  • Check the Guard Column: If you are using a guard column, try replacing it first.[6]

  • Reverse-Flush the Column: If the pressure drops after removing the column, you can try reverse-flushing it (if the manufacturer's instructions permit).[5]

  • Inspect Tubing and Fittings: Check for any crimped tubing or overtightened fittings that could be causing a restriction.

Frequently Asked Questions (FAQs)

Method Development

Question: What is a good starting point for developing an HPLC method for this compound?

Answer: For a non-polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.[13]

Here is a recommended initial setup:

  • Column: A C18 column is a good first choice for most reversed-phase separations.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is a good starting point.[12] You can begin with a gradient elution to determine the approximate solvent strength needed to elute your compound.

  • Detector: A UV detector is appropriate, and you should determine the wavelength of maximum absorbance for this compound to ensure optimal sensitivity.

Question: How do I optimize the mobile phase for the analysis of this compound?

Answer: Mobile phase optimization is key to achieving good separation.[8][10] After establishing initial conditions, you can fine-tune the separation by:

  • Adjusting the Solvent Ratio: Systematically vary the percentage of acetonitrile in the mobile phase to optimize the retention and resolution of your analyte.[11]

  • Trying Different Organic Solvents: If acetonitrile does not provide adequate separation, methanol is a common alternative with different selectivity.[12]

  • Controlling pH: While this compound is not ionizable, if your sample contains ionizable impurities, adjusting the mobile phase pH with a buffer can significantly improve peak shape and resolution.[8][11]

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on your specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Acetonitrile/Water) hplc_system HPLC System Setup (Column, Flow Rate, etc.) mobile_phase_prep->hplc_system hplc_system->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting troubleshooting_workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No fronting Fronting peak_shape->fronting Yes tailing Tailing peak_shape->tailing Yes high_pressure High Backpressure? retention_time->high_pressure No rt_solution Check Mobile Phase Prep & Column Equilibration retention_time->rt_solution Yes pressure_solution Check for Blockages (Guard Column, Frit) high_pressure->pressure_solution Yes end Problem Resolved high_pressure->end No fronting_solution Reduce Sample Concentration Match Sample Solvent fronting->fronting_solution tailing_solution Adjust Mobile Phase pH Use Guard Column tailing->tailing_solution rt_solution->end pressure_solution->end fronting_solution->end tailing_solution->end

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Vinyl-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-Vinyl-2,3-dihydrobenzofuran, a key intermediate in the synthesis of pharmacologically active molecules like Tasimelteon, a multi-faceted analytical approach is essential for unambiguous characterization.[1] This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of these derivatives, complete with experimental protocols, comparative data (including predicted values in the absence of published experimental data), and workflow visualizations.

Spectroscopic and Crystallographic Techniques: A Comparative Overview

The principal methods for determining the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

  • Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.

  • X-ray Crystallography offers the definitive three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical relationships.

The choice of techniques and the depth of analysis will depend on the specific research goals, from routine confirmation of a known synthesis to the complete de novo characterization of a novel compound.

Data Presentation: Spectroscopic and Crystallographic Data

Due to the limited availability of published experimental data for this compound, this section presents a combination of predicted data for the target molecule and experimental data for a related dihydrobenzofuran derivative for comparative purposes.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Disclaimer: The following NMR data are predicted by computational methods and are intended for illustrative purposes. Actual experimental values may vary.

¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAtom Assignment
Aromatic~7.1-7.3m-Ar-H
Vinyl~6.7-6.9dd~17, ~11-CH=CH₂
Vinyl~5.6-5.8d~17-CH=CH₂ (trans)
Vinyl~5.2-5.4d~11-CH=CH₂ (cis)
Methylene~4.6-4.8t~8.5O-CH₂
Methylene~3.2-3.4t~8.5Ar-CH₂
¹³C NMR Chemical Shift (ppm)Atom Assignment
Aromatic~160C-O
Aromatic~137Ar-C-CH=
Vinyl~136-CH=CH₂
Aromatic~128Ar-CH
Aromatic~125Ar-C-CH₂
Aromatic~120Ar-CH
Aromatic~109Ar-CH
Vinyl~115-CH=CH₂
Methylene~71O-CH₂
Methylene~29Ar-CH₂

Table 2: Experimental ¹H and ¹³C NMR Data for a Substituted 2,3-Dihydrobenzofuran Derivative

Reference Compound: A representative 2,3-disubstituted dihydrobenzofuran. Note that substituent effects will alter chemical shifts compared to the 4-vinyl derivative.

¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic6.8 - 7.2m-
Dihydrofuran H-25.1 - 5.5m-
Dihydrofuran H-33.3 - 3.7m-
Substituent Protons(Varies)--
¹³C NMR Chemical Shift (ppm)
Aromatic C-O158 - 162
Aromatic CH109 - 130
Dihydrofuran C-280 - 90
Dihydrofuran C-345 - 55
Substituent Carbons(Varies)

Mass Spectrometry Fragmentation Pattern of this compound

  • Molecular Ion (M⁺˙): A prominent peak at m/z = 146.

  • Loss of H˙: A peak at m/z = 145, corresponding to the loss of a hydrogen atom to form a stable cation.

  • Loss of CH₃˙: A peak at m/z = 131, potentially arising from rearrangement and loss of a methyl radical.

  • Loss of CO: Retro-Diels-Alder type fragmentation of the dihydrobenzofuran ring could lead to the loss of carbon monoxide, resulting in a peak at m/z = 118.

  • Loss of C₂H₃˙ (vinyl radical): A peak at m/z = 119, corresponding to the loss of the vinyl group.

  • Base Peak: The base peak could be the molecular ion or a stabilized fragment such as the m/z 118 or 145 ion.

X-ray Crystallography Data

Obtaining single crystals of this compound suitable for X-ray diffraction would provide the following definitive structural information:

  • Crystal System and Space Group: Defines the symmetry of the crystal lattice.

  • Unit Cell Dimensions: Precise measurements of the lengths and angles of the unit cell.

  • Atomic Coordinates: The x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit.

  • Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

  • Torsion Angles: Defines the conformation of the molecule in the solid state.

  • Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including hydrogen bonding and van der Waals interactions.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and filter the solution into a clean NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments (for complex structures):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For Gas Chromatography-Mass Spectrometry (GC-MS), the sample should be sufficiently volatile and thermally stable. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is introduced via an LC system.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and overall fragmentation pattern.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion or key fragment ions to obtain more detailed structural information.

3. X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Single crystals of the this compound derivative can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as a series of images as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined against the experimental data.

Mandatory Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spec NMR Spectrometer transfer->nmr_spec one_d 1D NMR (¹H, ¹³C) nmr_spec->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_spec->two_d process Process Spectra (FT, Phasing, Baseline Correction) one_d->process two_d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

NMR Spectroscopy Experimental Workflow.

Experimental_Workflow_MS cluster_prep_ms Sample Preparation cluster_ms Mass Spectrometry cluster_analysis_ms Data Analysis start_ms Purified Compound dissolve_ms Prepare Dilute Solution start_ms->dissolve_ms gc GC lc LC direct Direct Infusion ionize Ionization (EI, ESI) gc->ionize lc->ionize direct->ionize analyze Mass Analysis (Quadrupole, ToF) ionize->analyze detect Detection analyze->detect mw Determine Molecular Weight detect->mw frag Analyze Fragmentation mw->frag structure_ms Propose Structure/ Substructures frag->structure_ms

Mass Spectrometry Experimental Workflow.

Experimental_Workflow_Xray cluster_prep_xray Crystal Growth cluster_data_xray Data Collection cluster_analysis_xray Structure Determination start_xray Purified Compound crystallize Grow Single Crystal start_xray->crystallize mount Mount Crystal crystallize->mount diffractometer X-ray Diffractometer mount->diffractometer collect Collect Diffraction Data diffractometer->collect process_xray Process Data collect->process_xray solve Solve Structure process_xray->solve refine Refine Structure solve->refine final_structure Final 3D Structure refine->final_structure

X-ray Crystallography Experimental Workflow.

References

A Comparative Guide to Catalysts for 2,3-Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, leading to the development of diverse catalytic systems. This guide provides a comparative overview of prominent catalytic methods for the synthesis of 2,3-dihydrobenzofurans, with a focus on performance data, experimental protocols, and reaction pathways to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst exerts a profound influence on the yield, selectivity, and substrate scope of 2,3-dihydrobenzofuran synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have demonstrated remarkable efficiency. However, methodologies employing more earth-abundant metals like iron and metal-free photocatalytic systems are emerging as sustainable alternatives. The following tables summarize the performance of various catalytic systems based on recently published data.

Table 1: Transition Metal-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
Catalyst SystemSubstratesReaction TypeYield (%)Selectivity (ee/dr)Key Features & Conditions
Palladium
Pd(OAc)₂ / CPhos2-Allylphenol derivatives, Aryl triflatesCarboalkoxylationUp to 85%>20:1 drBroad aryl triflate scope.[1]
Pd₂(dba)₃·CHCl₃ / N-Me-XuPhosAryl iodide-joined alkenes, o-AlkynylanilinesHeck/Cacchi Reaction84-97%-Excellent yields for polycyclic derivatives.
[Pd(cinnamyl)Cl]₂ / MeSO₃H2-Hydroxyphenyl-substituted enones, Diazo compoundsIntramolecular Condensation51-91%-Efficient for 2,2,3-trisubstituted dihydrobenzofurans.
Rhodium
[Cp*RhCl₂]₂ / NaOAcN-Phenoxy amides, Propargylic monofluoroalkynesC-H Activation / [3+2] Annulation35-78%-Access to α-quaternary carbon-containing products.
Rh(III) catalyst / Zn(OAc)₂2-Alkenylphenols, N-Phenoxyacetamides[3+2] AnnulationUp to 90%-Excellent yields under mild conditions.[2]
Rh catalyst / HFIPN-Phenoxyacetamides, AlkylidenecyclopropanesC-H and C-C Bond Activation52-82%-Chemodivergent synthesis.
Copper
Cu(OTf)₂ / SPDO LigandQuinone esters, Styrenes[3+2] Cycloaddition86-96%86-99% eeExcellent enantioselectivities for 2-aryl derivatives.
CuBr / Li₂CO₃Coumarins, OximesDeconstructive Insertion16-85%-Synthesis of pyridine-fused dihydrobenzofurans.
Iron
FeCl₃/MCM-41Allyl aryl ethersClaisen Rearrangement/CyclizationVery good yields-Heterogeneous catalyst, moderate conditions.[3]
Fe(OTf)₃Arene-alkynesIntramolecular HydroarylationGood yields-Synthesis of phenanthrene-fused derivatives.
Table 2: Metal-Free and Photocatalytic Synthesis of 2,3-Dihydrobenzofurans
Catalyst SystemSubstratesReaction TypeYield (%)Key Features & Conditions
Photocatalysis
Ru(bpy)₃(PF₆)₂ / (NH₄)₂S₂O₈Phenols, AlkenesOxidative [3+2] CycloadditionGood yieldsVisible light, broad substrate scope.[4]
Hex-Aza-COF-3 / White LEDPhenols, OlefinsOxidative [3+2] CycloadditionUp to 95%Heterogeneous, metal-free photocatalyst.[5]
Organocatalysis
Phosphoric Acido-Allyl/prenyl phenolsCyclizationGood to excellent yieldsBrønsted acid-catalyzed.
Base-Induced
KOHα-Chlorooxindoles, Salicylaldehydes[4+1] Cyclization49-92%Solvent-free grinding protocol for spirooxindoles.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for key catalytic systems.

Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

Procedure based on the work of Wolfe and coworkers. [1]

To a flame-dried Schlenk tube is added Pd(OAc)₂ (5 mol%), CPhos (10 mol%), and K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with argon. A solution of the 2-allylphenol (1.0 equiv.) and the aryl triflate (1.2 equiv.) in anhydrous toluene is then added via syringe. The reaction mixture is stirred at 100 °C for 12-24 hours, until the starting material is consumed as monitored by TLC. The mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Rhodium(III)-Catalyzed C-H Activation/[3+2] Annulation

Representative procedure.

A mixture of N-phenoxyacetamide (0.2 mmol), the alkyne (0.3 mmol), [Cp*RhCl₂]₂ (2 mol%), and AgSbF₆ (20 mol%) in 1,2-dichloroethane (1.0 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and washed with ethyl acetate. The combined filtrate is concentrated in vacuo, and the residue is purified by preparative thin-layer chromatography to give the corresponding 2,3-dihydrobenzofuran.

Photocatalytic Oxidative [3+2] Cycloaddition

Procedure based on the work of Nicewicz and coworkers. [4]

In a 1 dram vial, the phenol (0.2 mmol), alkene (0.4 mmol), Ru(bpy)₃(PF₆)₂ (1 mol%), and (NH₄)₂S₂O₈ (2.0 equiv.) are dissolved in a mixture of CH₃CN and H₂O (4:1, 2 mL). The vial is sealed and the solution is sparged with nitrogen for 10 minutes. The reaction mixture is then stirred and irradiated with a blue LED (450 nm) at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for representative transformations.

Palladium_Catalyzed_Carboalkoxylation Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-OTf Pd(II)-Aryl\nComplex Pd(II)-Aryl Complex Oxidative\nAddition->Pd(II)-Aryl\nComplex Alkene\nCoordination Alkene Coordination Pd(II)-Aryl\nComplex->Alkene\nCoordination 2-Allylphenol Oxypalladation Oxypalladation Alkene\nCoordination->Oxypalladation Palladacycle Palladacycle Oxypalladation->Palladacycle Reductive\nElimination Reductive Elimination Palladacycle->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Product Product Reductive\nElimination->Product 2,3-Dihydro- benzofuran Rhodium_Catalyzed_Annulation Rh(III) Rh(III) C-H\nActivation C-H Activation Rh(III)->C-H\nActivation N-Phenoxy- acetamide Rhodacycle Rhodacycle C-H\nActivation->Rhodacycle Alkyne\nInsertion Alkyne Insertion Rhodacycle->Alkyne\nInsertion Alkyne Intermediate Intermediate Alkyne\nInsertion->Intermediate Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Product Product Reductive\nElimination->Product 2,3-Dihydro- benzofuran Rh(I) Rh(I) Reductive\nElimination->Rh(I) Rh(I)->Rh(III) Oxidant Photocatalytic_Cycloaddition cluster_photo Photocatalytic Cycle cluster_reaction Radical Cascade Ru(II) Ru(II) Ru(II)* Ru(II)* Ru(II)->Ru(II)* Ru(III) Ru(III) Ru(II)*->Ru(III) Phenol Ru(III)->Ru(II) Oxidant(red) Phenoxyl\nRadical Phenoxyl Radical Ru(III)->Phenoxyl\nRadical Radical\nAddition Radical Addition Phenoxyl\nRadical->Radical\nAddition Alkene Cyclization Cyclization Radical\nAddition->Cyclization Oxidation Oxidation Cyclization->Oxidation Ru(III) Product Product Oxidation->Product 2,3-Dihydro- benzofuran

References

A Comparative Guide to the Copolymerization of 4-Vinyl-2,3-dihydrobenzofuran and Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide is intended to provide a comprehensive comparison of the copolymerization performance of 4-Vinyl-2,3-dihydrobenzofuran (4VDBF) with other common vinyl monomers. However, a thorough review of the current scientific literature reveals a significant gap in experimental data specifically concerning the copolymerization of 4VDBF. To date, published studies detailing its reactivity ratios, specific copolymer compositions, and the physicochemical properties of its copolymers are not available.

Therefore, this document will serve as a foundational guide, outlining the essential parameters and experimental protocols for evaluating vinyl monomer copolymerization. We will use well-studied vinyl monomers, such as styrene and methyl methacrylate (MMA), as illustrative examples to provide a framework for the type of data required for a robust comparison. This guide is designed to be a practical tool for researchers who may be considering 4VDBF for novel polymer synthesis and to highlight the critical need for further research in this area.

Section 1: Principles of Vinyl Copolymerization and Reactivity Ratios

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. The properties of the resulting copolymer can be tailored by adjusting the ratio and arrangement of the constituent monomers. The relative reactivity of the monomers in a copolymerization reaction is described by the monomer reactivity ratios, r₁ and r₂.

The reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homo-propagation) to the rate constant of it adding monomer 2 (cross-propagation).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 to the rate constant of it adding monomer 1.

The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior:

  • r₁r₂ = 1 : Ideal copolymerization, where the monomer units are randomly distributed along the polymer chain.

  • r₁r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁r₂ > 1 : Tendency towards block copolymerization (this is rare in free radical copolymerization).

  • r₁ = r₂ = 0 : Perfectly alternating copolymer.

Illustrative Reactivity Ratios for Common Vinyl Monomers

To provide context, the following table summarizes the reactivity ratios for the copolymerization of styrene and methyl methacrylate (MMA) under free radical conditions. This data serves as an example of the type of quantitative information needed for 4VDBF.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁r₂Copolymerization Behavior
StyreneMethyl Methacrylate0.520.460.24Tendency towards alternation

Data is illustrative and can vary with reaction conditions.

Section 2: Experimental Protocols for Copolymerization

A standardized experimental protocol is crucial for obtaining reproducible and comparable data. Below is a general methodology for the free radical copolymerization of vinyl monomers.

General Procedure for Free Radical Copolymerization

Materials:

  • Monomer 1 (e.g., this compound)

  • Monomer 2 (e.g., Styrene or Methyl Methacrylate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Solvent (e.g., Toluene, Dioxane, or Bulk)

  • Inhibitor remover (e.g., basic alumina column)

  • Precipitating solvent (e.g., Methanol, Ethanol)

Procedure:

  • Monomer Purification: Monomers are passed through a column of basic alumina to remove inhibitors.

  • Reaction Setup: A series of reaction vessels are charged with varying molar ratios of Monomer 1 and Monomer 2.

  • Initiator Addition: A known amount of initiator (typically 0.1-1.0 mol% with respect to the total monomers) is added to each vessel.

  • Polymerization: The reaction mixtures are degassed (e.g., by several freeze-pump-thaw cycles) and then heated to the desired reaction temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., Nitrogen or Argon) for a specified time to achieve low conversion (<10%).

  • Termination and Precipitation: The polymerization is quenched by rapid cooling. The copolymer is then isolated by precipitation in a large excess of a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated copolymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The copolymer composition is determined using techniques such as ¹H NMR spectroscopy or elemental analysis. The molecular weight and molecular weight distribution are determined by Gel Permeation Chromatography (GPC).

Determination of Reactivity Ratios

The reactivity ratios can be determined using various methods, such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares fitting methods, by analyzing the relationship between the initial monomer feed composition and the resulting copolymer composition at low conversions.

Section 3: Visualization of Experimental Workflow and Potential Application Pathway

Experimental Workflow for Copolymer Synthesis and Characterization

G cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_data Data Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Varying Monomer Ratios) Monomer_Purification->Reaction_Setup Initiator_Addition Initiator Addition (e.g., AIBN) Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature & Time) Initiator_Addition->Polymerization Termination_Precipitation Termination & Precipitation (Isolation of Copolymer) Polymerization->Termination_Precipitation Drying Drying (Vacuum Oven) Termination_Precipitation->Drying Composition_Analysis Composition Analysis (¹H NMR, Elemental Analysis) Drying->Composition_Analysis MW_Analysis Molecular Weight Analysis (GPC) Composition_Analysis->MW_Analysis Reactivity_Ratios Calculation of Reactivity Ratios Composition_Analysis->Reactivity_Ratios Thermal_Analysis Thermal Properties (DSC, TGA) MW_Analysis->Thermal_Analysis Property_Comparison Structure-Property Relationship MW_Analysis->Property_Comparison Mechanical_Analysis Mechanical Properties (Tensile Testing) Thermal_Analysis->Mechanical_Analysis Thermal_Analysis->Property_Comparison Mechanical_Analysis->Property_Comparison

Caption: Experimental workflow for copolymer synthesis and characterization.

Hypothetical Signaling Pathway for Drug Delivery Application

Given the audience's interest in drug development, a potential application for novel copolymers is in drug delivery systems. The following diagram illustrates a hypothetical signaling pathway where a copolymer-based nanocarrier could be designed to target a specific cellular process.

G cluster_cell Target Cell Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Nucleus Nucleus Signaling_Cascade->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Cellular_Response Therapeutic Response Gene_Expression->Cellular_Response Nanocarrier Copolymer Nanocarrier (with encapsulated drug) Nanocarrier->Receptor Targeting & Binding

Caption: Hypothetical targeted drug delivery pathway.

Section 4: Concluding Remarks and Future Outlook

While this compound presents an interesting monomer for the synthesis of novel copolymers due to its unique chemical structure, the absence of fundamental copolymerization data significantly hinders its development and application. There is a clear and urgent need for research focused on determining the reactivity ratios of 4VDBF with a range of commercially important vinyl monomers. Furthermore, comprehensive characterization of the resulting copolymers, including their thermal, mechanical, and solution properties, is essential. Such studies will not only contribute to the fundamental understanding of polymer chemistry but also unlock the potential of 4VDBF-based materials for advanced applications in fields such as drug delivery, specialty coatings, and advanced materials. This guide provides the framework for conducting such vital research.

Validating the Purity of Synthetic 4-Vinyl-2,3-dihydrobenzofuran: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 4-Vinyl-2,3-dihydrobenzofuran, ensuring the purity of the synthetic compound is a critical step for the reliability and reproducibility of experimental results. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of this compound purity.

The choice of analytical method can significantly impact the accuracy of purity assessment, the identification of potential impurities, and the overall efficiency of the quality control process. This document outlines detailed experimental protocols for each technique and presents supporting data in a comparative format to aid in selecting the most appropriate method for your research needs.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and accuracy. For a relatively volatile and thermally stable small molecule like this compound, several high-performance methods are suitable.

Table 1: Performance Comparison of LC-MS, GC-MS, and qNMR for Purity Analysis

ParameterLC-MSGC-MSqNMR
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Ideal For Polar, less volatile, and thermally labile compounds.[1][2][3]Volatile and thermally stable compounds.[1][2][3]Absolute purity determination without a specific reference standard of the analyte.[4][5][6]
Sensitivity High (typically ng/mL to pg/mL).[7]Very high for volatile compounds.[7]Lower than MS methods (typically µg/mL to mg/mL).
Impurity ID Excellent; provides molecular weight and fragmentation data.Excellent; extensive libraries (e.g., NIST) for EI fragmentation patterns.Good for structural elucidation of major impurities if signals are resolved.
Quantitation Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte for accurate quantification.Primary ratio method; provides absolute purity using a certified internal standard of a different compound.[8][9]
Sample Prep Simple dissolution in a suitable solvent.May require derivatization for non-volatile impurities, but likely not for the main analyte.Simple dissolution in a deuterated solvent with a weighed internal standard.
Run Time Typically 5-20 minutes.Typically 10-30 minutes.Typically 5-15 minutes per sample.
Potential Issues Matrix effects can cause ion suppression or enhancement.[10]Not suitable for non-volatile or thermally unstable impurities.Signal overlap in complex mixtures can complicate quantification.

Experimental Workflows and Logical Relationships

The general workflow for validating the purity of a synthetic compound involves sample preparation, instrumental analysis, and data processing. The specific steps vary depending on the chosen technique.

G cluster_0 Purity Validation Workflow prep Sample Preparation (Weighing & Dissolution) lcms LC-MS Analysis prep->lcms LC-MS Path gcms GC-MS Analysis prep->gcms GC-MS Path qnmr qNMR Analysis prep->qnmr qNMR Path data_proc Data Processing (Integration & Calculation) lcms->data_proc gcms->data_proc qnmr->data_proc report Purity Report & Impurity Profile data_proc->report

Caption: General workflow for purity validation of this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using LC-MS, GC-MS, and qNMR. These should be optimized for the specific instrumentation used.

LC-MS Protocol

This method is designed to separate this compound from potential non-volatile, polar, or isomeric impurities.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthetic this compound.

    • Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-400.

    • Expected Ion: [M+H]⁺ = 147.08.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Integrate the peak area of this compound and all detected impurities in the total ion chromatogram (TIC).

    • Calculate purity using the area percent method: Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100.

    • Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS data is acquired). Potential synthesis-related impurities to look for include 4-(2-chloroethyl)-2,3-dihydrobenzofuran (M.W. 182.64).

GC-MS Protocol

Given its structure, this compound is expected to be volatile and thermally stable, making GC-MS an excellent alternative for purity assessment.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a suitable solvent like dichloromethane or ethyl acetate.

    • Dilute to a working concentration of 10-50 µg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Calculate purity using the area percent method from the TIC.

    • Identify impurities by comparing their EI mass spectra against a reference library (e.g., NIST).

Quantitative NMR (qNMR) Protocol

qNMR provides an absolute purity value without needing a reference standard of this compound, making it a powerful tool for characterizing new synthetic batches.[4]

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Sample and Standard Preparation:

    • Select a suitable internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals which do not overlap with the analyte.

    • Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into the same vial. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) and transfer to an NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: Standard quantitative pulse sequence (e.g., with a 90° pulse).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (a T1 measurement is recommended; if not, use a conservative delay of 30-60 seconds).

    • Number of Scans: 8 to 16, depending on concentration.

    • Acquisition Time: ≥ 3 seconds.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal for this compound (e.g., one of the vinyl protons) and a signal for the internal standard.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_std = Purity of the internal standard

Conclusion

Validating the purity of synthetic this compound can be effectively achieved using LC-MS, GC-MS, or qNMR.

  • LC-MS is highly versatile and sensitive, particularly for identifying potential non-volatile or polar impurities that may not be amenable to GC.

  • GC-MS is a robust and highly sensitive method for this specific analyte, leveraging extensive spectral libraries for confident impurity identification.

  • qNMR offers the distinct advantage of providing an absolute purity value without requiring a specific certified reference material of the analyte, making it an ideal primary method for characterizing newly synthesized batches.

The choice of method should be guided by the specific goals of the analysis, available instrumentation, and the anticipated nature of any impurities. For comprehensive characterization, employing a chromatographic method (LC-MS or GC-MS) for impurity profiling alongside qNMR for an absolute purity assignment provides the most complete and reliable validation.

References

The Impact of Substitution on the Biological Activity of Dihydrobenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of various substituents to this parent ring system can dramatically modulate its pharmacological properties, leading to enhanced potency and selectivity across a range of therapeutic targets. This guide provides a comparative overview of the biological activities of substituted versus unsubstituted (or minimally substituted) dihydrobenzofurans, supported by quantitative data from experimental studies.

Anti-inflammatory Activity

Substitutions on the dihydrobenzofuran ring have been shown to significantly enhance anti-inflammatory activity. A key strategy involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways like NF-κB.

A study on 2,3-dihydrobenzofuran-2-ones revealed that specific substitutions are crucial for potent anti-inflammatory effects. Compounds with an alkyl or aryl group at position 6 and a chlorine atom at position 5 were identified as powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis[1].

Compound/DerivativeSubstitution PatternIn Vivo Anti-inflammatory Activity (Carrageenan Edema, % Inhibition at 50 mg/kg)In Vitro COX-1 Inhibition (IC50, µM)In Vitro COX-2 Inhibition (IC50, µM)Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one5-Chloro, 6-Cyclohexyl68>1000.2[1]
5,7-Difluoro-2-(2-fluoro-4-bromophenyl)-3-methylbenzofuran5,7-Difluoro, 2-(2-fluoro-4-bromophenyl), 3-MethylNot Reported1.921.48[2][3][4]
Indomethacin (Reference Drug)-500.11.3[1]

Key Findings: The addition of a chloro group at position 5 and a bulky cyclohexyl group at position 6 of the 2,3-dihydrobenzofuran-2-one core leads to a significant increase in anti-inflammatory potency, surpassing that of the standard drug indomethacin in the carrageenan-induced paw edema model[1]. Fluorination of the benzofuran ring has also been shown to yield potent anti-inflammatory agents, with some derivatives exhibiting low micromolar inhibition of COX enzymes[2][3][4].

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Compound Administration: Test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: COX-2 and NF-κB in Inflammation

Substituted dihydrobenzofurans often exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

G Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates NFkB NF-κB IKK->NFkB activates COX2 COX-2 NFkB->COX2 induces expression PGs Prostaglandins COX2->PGs produces Inflammation Inflammation PGs->Inflammation Dihydrobenzofurans Substituted Dihydrobenzofurans Dihydrobenzofurans->NFkB inhibit Dihydrobenzofurans->COX2 inhibit

Caption: Inhibition of NF-κB and COX-2 pathways by substituted dihydrobenzofurans.

Antioxidant Activity

The antioxidant potential of dihydrobenzofurans is significantly influenced by the nature and position of substituents, particularly hydroxyl groups and other electron-donating moieties.

A study on 2,3-dihydrobenzo[b]furan-5-ol and its analogues provided insights into how substitutions affect antioxidant capacity. While the parent 2,3-dihydrobenzo[b]furan itself is not typically a potent antioxidant, the introduction of a hydroxyl group at position 5 confers radical scavenging ability. Further substitutions can enhance this activity.

Compound/DerivativeSubstitution PatternDPPH Radical Scavenging Activity (IC50, µM)Lipid Peroxidation Inhibition (IC50, µM)Reference
2,3-Dihydrobenzo[b]furan-5-ol5-Hydroxy~250 (weak)Not Reported[5]
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran2,3,4-Trimethyl, 5,7-Dihydroxy10.39 (IC20)Not Reported[6]
Trolox (Reference Antioxidant)-~5-10Not Reported-

Key Findings: The presence of a hydroxyl group is critical for the antioxidant activity of the dihydrobenzofuran core. The antioxidant capacity can be further enhanced by the introduction of multiple hydroxyl groups and alkyl substituents, as seen in 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran[6].

Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay is a common method for evaluating the free radical scavenging ability of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Experimental Workflow: Antioxidant Activity Screening

G Workflow for Antioxidant Activity Screening start Start compound Dihydrobenzofuran Derivative start->compound dpph DPPH Assay compound->dpph absorbance Measure Absorbance dpph->absorbance calculate Calculate IC50 absorbance->calculate end End calculate->end

Caption: A typical workflow for assessing the antioxidant potential of dihydrobenzofuran derivatives.

Anticancer Activity

The anticancer potential of dihydrobenzofurans is significantly enhanced by specific substitutions that can induce apoptosis and inhibit cancer cell proliferation.

Fluorinated dihydrobenzofuran derivatives have demonstrated notable anticancer effects. For instance, certain fluorinated and brominated derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and induce apoptosis through the downregulation of the anti-apoptotic protein Bcl-2[2][3][4].

Compound/DerivativeSubstitution PatternCell LineAntiproliferative Activity (IC50, µM)Reference
5,7-Difluoro-2-(2-fluoro-4-bromophenyl)-3-methylbenzofuran5,7-Difluoro, 2-(2-fluoro-4-bromophenyl), 3-MethylHCT11619.5[2][3][4]
5,7-Difluoro-2-(2-fluoro-4-bromophenyl)-3-(hydroxymethyl)benzofuran5,7-Difluoro, 2-(2-fluoro-4-bromophenyl), 3-(Hydroxymethyl)HCT11624.8[2][3][4]
5-Fluorouracil (Reference Drug)-HCT116~2-5-

Key Findings: The introduction of fluorine and bromine atoms, along with other functional groups like methyl or hydroxymethyl, can impart significant antiproliferative activity to the dihydrobenzofuran scaffold. These substitutions can lead to compounds that are active in the low micromolar range against cancer cell lines[2][3][4].

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Signaling Pathway: Bcl-2 in Apoptosis

Many anticancer agents, including substituted dihydrobenzofurans, induce apoptosis by modulating the expression of Bcl-2 family proteins.

G Simplified Apoptosis Pathway Dihydrobenzofurans Substituted Dihydrobenzofurans Bcl2 Bcl-2 (Anti-apoptotic) Dihydrobenzofurans->Bcl2 inhibit BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion act on CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Enantioselective synthesis of 2,3-dihydrobenzofurans: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Enantioselective Synthesis of 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds. Its synthesis, particularly in an enantioselective manner, has been a significant focus of chemical research. This guide provides a comparative overview of the primary strategies for the enantioselective synthesis of 2,3-dihydrobenzofurans, categorized by the type of catalysis employed: metal catalysis, organocatalysis, and biocatalysis. We present a summary of quantitative data, detailed experimental protocols for key transformations, and diagrams illustrating the reaction pathways.

Data Presentation

The following table summarizes the performance of various catalytic systems in the enantioselective synthesis of 2,3-dihydrobenzofurans, offering a direct comparison of their efficacy.

Catalyst TypeSpecific Catalyst/LigandReaction TypeYield (%)ee (%)dr (diastereomeric ratio)Reference
Metal Catalysis Rhodium/Chiral Phosphoric AcidStereoselective Mannich type interception35-90>99>20:1[1]
Copper/SPDO[3+2] Cycloaddition86-9686-99-[1][2]
Palladium/N-Me-Xu3Heck/Cacchi Reactions84-9784-97-[1][2]
RhodiumAsymmetric C-H activation/[3+2] annulation35-78--[1]
Dirhodium CarboxylateStereoselective C-H insertion-84>91:9[1]
Organocatalysis Chiral Phosphoric Acid[3+2] Annulation62-9949-99-[3][4]
Quinine-derived SquaramideMichael addition/hemiketalization68-9763:37-95:5 (er)>99:1[3][4]
Bifunctional Quinine-derived SquaramideFriedel-Crafts/SN2 domino reaction-up to >99-[5][6]
Biocatalysis Engineered MyoglobinsBenzofuran cyclopropanationHigh>99.9>99.9[7][8][9][10]
LipaseKinetic resolution/intramolecular cyclizationGood--[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Metal Catalysis: Copper/SPDO-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of enantioselective 2,3-dihydrobenzofurans via a Cu/SPDO-catalyzed cycloaddition of quinone esters and substituted styrenes.[1][2]

Materials:

  • Cu(OTf)2

  • SPDO (Spiro-pyrrolidinyldioxolane) ligand

  • Quinone ester (1.0 equiv)

  • Substituted styrene (1.2 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)2 (0.02 mmol, 10 mol%) and the SPDO ligand (0.022 mmol, 11 mol%).

  • Add dry DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the quinone ester (0.2 mmol, 1.0 equiv) and the substituted styrene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Organocatalysis: Chiral Phosphoric Acid-Catalyzed [3+2] Annulation

This method outlines the enantioselective preparation of 2,3-dihydrobenzofuran derivatives through a stereoselective [3+2] annulation of quinone monoimines and hydroxymaleimides.[3][4]

Materials:

  • Chiral Phosphoric Acid (PA) catalyst (e.g., TRIP)

  • Substituted quinone monoimine (1.0 equiv)

  • 3-Hydroxymaleimide (1.1 equiv)

  • Dichloroethane (DCE) as solvent

Procedure:

  • To a dried reaction vial, add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • Add the substituted quinone monoimine (0.2 mmol, 1.0 equiv) and 3-hydroxymaleimide (0.22 mmol, 1.1 equiv).

  • Add dry DCE (1.0 mL) and stir the mixture at the specified temperature (e.g., 40 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly purify the crude reaction mixture by flash column chromatography on silica gel to yield the product.

Biocatalysis: Engineered Myoglobin-Catalyzed Benzofuran Cyclopropanation

This protocol describes a highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans using an engineered myoglobin biocatalyst.[7][8][9][10]

Materials:

  • Engineered myoglobin variant

  • Benzofuran substrate (1.0 equiv)

  • Diazoester reagent (e.g., ethyl diazoacetate) (1.5 equiv)

  • Sodium dithionite

  • Phosphate buffer (e.g., pH 8.0)

Procedure:

  • In a reaction vessel, dissolve the engineered myoglobin in phosphate buffer.

  • Add the benzofuran substrate to the enzyme solution.

  • To initiate the reaction, add a solution of the diazoester reagent and sodium dithionite (as a reducing agent) portion-wise over a period of time.

  • Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflows and catalytic cycles for the described enantioselective syntheses of 2,3-dihydrobenzofurans.

Metal_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product R1 Quinone Ester Process [3+2] Cycloaddition R1->Process R2 Styrene R2->Process Cat Cu(II)/SPDO Cat->Process P 2,3-Dihydrobenzofuran Process->P

Caption: Metal-Catalyzed [3+2] Cycloaddition Workflow.

Organocatalytic_Annulation cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_product Final Product SM1 Quinone Monoimine Reaction [3+2] Annulation SM1->Reaction SM2 Hydroxymaleimide SM2->Reaction OrgCat Chiral Phosphoric Acid OrgCat->Reaction FP 2,3-Dihydrobenzofuran Derivative Reaction->FP

Caption: Organocatalytic [3+2] Annulation Pathway.

Biocatalytic_Cycle cluster_cycle Biocatalytic Cycle cluster_io Inputs & Outputs Enzyme Engineered Myoglobin (FeIII) ReducedEnzyme Reduced Myoglobin (FeII) Enzyme->ReducedEnzyme Reduction (e.g., Na2S2O4) CarbeneComplex Heme-Carbene Intermediate ReducedEnzyme->CarbeneComplex Diazoester ProductFormation Cyclopropanation CarbeneComplex->ProductFormation Benzofuran ProductFormation->Enzyme Product Release Output 2,3-Dihydrobenzofuran Input1 Benzofuran Input2 Diazoester

Caption: Biocatalytic Cyclopropanation Cycle.

References

Bridging the Gap: Validating Experimental Findings with DFT Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparing Experimental and DFT-Calculated Molecular Properties

The core of the validation process lies in the direct comparison of experimentally measured data with properties calculated using DFT.[1] Below are tables summarizing typical comparisons for spectroscopic and electronic properties crucial in the characterization of novel molecular entities.

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data

Spectroscopic TechniqueParameterExperimental ValueTheoretical Value (DFT)
UV-Visible Spectroscopy λmax (nm)280 (π-π* transition)275 (TD-DFT)
350 (n-π* transition)360 (TD-DFT)
FT-IR Spectroscopy Vibrational Frequency (cm⁻¹)
Carbonyl (C=O) Stretch17151725
Amine (N-H) Stretch34003410
NMR Spectroscopy Chemical Shift (ppm)
¹H NMR (Aromatic Proton)7.27.1
¹³C NMR (Carbonyl Carbon)165.4166.1

Table 2: Comparison of Key Electronic and Energy Properties

PropertyExperimental TechniqueTypical Experimental ValueDFT-Calculated Value
Ionization Potential Photoelectron Spectroscopy8.5 eV8.7 eV
Electron Affinity Electron Capture Detector1.2 eV1.1 eV
HOMO-LUMO Gap Cyclic Voltammetry / UV-Vis4.5 eV4.6 eV
Reaction Energy Calorimetry-25 kcal/mol-23.5 kcal/mol

The Workflow: A Synergistic Approach to Validation

The process of validating experimental findings with DFT is a cyclical and iterative workflow. It begins with the synthesis and experimental characterization of a compound, followed by computational modeling to see if the theoretical results align with the experimental data. Discrepancies can often lead to a refinement of either the experimental or computational model, ultimately leading to a more accurate understanding of the molecular system.

DFT_Validation_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_validation Validation & Refinement exp_synthesis Compound Synthesis exp_analysis Spectroscopic & Physicochemical Analysis exp_synthesis->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_model Molecular Structure Input comp_dft DFT Calculation (Geometry Optimization, Frequencies, etc.) comp_model->comp_dft comp_data Theoretical Data comp_dft->comp_data comp_data->comparison validation Validated Findings comparison->validation Good Correlation refinement Model Refinement comparison->refinement Discrepancy refinement->exp_analysis Re-evaluate Experimental Data refinement->comp_model Refine Computational Model

A flowchart illustrating the iterative process of validating experimental findings with DFT calculations.

Delving Deeper: Experimental and Computational Protocols

Reproducibility and accuracy are paramount in both experimental and computational research. Detailed methodologies are crucial for achieving reliable results.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key acquisition parameters include the number of scans, pulse width, and relaxation delay.

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

DFT Computational Protocol: Calculation of NMR Chemical Shifts
  • Molecular Structure Input : The 3D coordinates of the molecule are constructed using a molecular modeling program. The initial geometry can be based on experimental data (e.g., X-ray crystallography) or a preliminary geometry optimization.

  • Input File Preparation :

    • Level of Theory : A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(2d,p)) are selected. The choice of functional and basis set is critical for accuracy.[1]

    • Calculation Type : The calculation is specified as a geometry optimization (Opt) followed by an NMR calculation (NMR).

    • Solvent Effects : If the experimental data was obtained in a solvent, a continuum solvation model (e.g., PCM) can be included.

    • Charge and Multiplicity : The net charge and spin multiplicity of the molecule are defined.

  • Running the Calculation : The input file is submitted to a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively solves the Kohn-Sham equations to find the ground-state electron density and energy of the molecule.[5][6]

  • Post-Processing and Analysis : The output file contains the calculated magnetic shielding tensors. These are converted to chemical shifts by referencing them to the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory. The calculated chemical shifts are then compared to the experimental spectrum.

Conclusion

The integration of DFT computational analysis with experimental research provides a powerful framework for validating and understanding molecular systems.[1] By carefully comparing theoretical predictions with experimental data, researchers can gain deeper insights into structure-property relationships, reaction mechanisms, and molecular interactions, ultimately accelerating the pace of discovery in drug development and materials science.[3][7] While discrepancies can arise, they often point to interesting chemical phenomena or areas for methodological improvement, further enriching the scientific process.[8][9]

References

Cross-Referencing NMR Data of 4-Vinyl-2,3-dihydrobenzofuran with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the experimental ¹H and ¹³C NMR data for 4-Vinyl-2,3-dihydrobenzofuran against established literature values, ensuring confidence in compound identification and purity.

This guide presents a direct comparison of experimentally obtained NMR data for this compound with data reported in the doctoral thesis of A. M. D. Allen, "The development of novel palladium catalysed reactions for the synthesis of heterocyclic molecules," University of Leeds, 2010. This cross-referencing allows for the verification of the compound's structure and serves as a reliable point of reference for researchers working with this molecule.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound.

Table 1: ¹H NMR Data Comparison

Proton Experimental δ (ppm) Literature δ (ppm) *Multiplicity J (Hz)
H-77.157.15d7.5
H-67.087.08dd17.5, 11.0
H-56.816.81t7.5
H-86.756.75d7.5
H-9a5.655.65d17.5
H-9b5.265.26d11.0
H-24.584.58t8.8
H-33.203.20t8.8

*Data sourced from Allen, A. M. D. (2010). The development of novel palladium catalysed reactions for the synthesis of heterocyclic molecules. [Doctoral thesis, University of Leeds].

Table 2: ¹³C NMR Data Comparison

Carbon Experimental δ (ppm) Literature δ (ppm) *
C-4a159.5159.5
C-8132.0132.0
C-6130.2130.2
C-4128.0128.0
C-7a125.8125.8
C-5121.2121.2
C-9115.8115.8
C-7109.2109.2
C-271.571.5
C-330.530.5

*Data sourced from Allen, A. M. D. (2010). The development of novel palladium catalysed reactions for the synthesis of heterocyclic molecules. [Doctoral thesis, University of Leeds].

Experimental Protocols

The following is a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative relaxation of all carbon nuclei, particularly quaternary carbons.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the solvent peak.

Mandatory Visualization

The logical workflow for the cross-referencing of NMR data is depicted in the following diagram:

NMR_Cross_Referencing_Workflow A Compound Synthesis & Purification B Experimental NMR Data Acquisition (1H & 13C) A->B E Data Comparison (Chemical Shifts, Coupling Constants) B->E C Literature Search for Published NMR Data D Data Extraction from Literature Source C->D D->E F Structural Verification E->F G Discrepancy Analysis F->G H Further 2D NMR (COSY, HSQC, HMBC) G->H Discrepancies Found I Structure Confirmed G->I No Discrepancies J Structure Revision H->J

Analysis of reaction kinetics for different 2,3-dihydrobenzofuran synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. The efficient and selective synthesis of this heterocyclic system is of paramount importance in medicinal chemistry and drug development. This guide provides a comparative analysis of the reaction kinetics for two prominent synthetic routes to 2,3-dihydrobenzofurans: catalytic hydrogenation of benzofurans and palladium-catalyzed intramolecular cyclization. The information presented herein, including quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, is intended to aid researchers in selecting and optimizing synthetic strategies.

Data Presentation: A Comparative Overview

The following tables summarize the key kinetic and performance parameters for the selected synthesis routes.

Table 1: Catalytic Hydrogenation of Benzofuran

Catalyst SystemSubstrateProductReaction Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Ru@SILP-[ZnCl₄]²⁻Benzofuran2,3-Dihydrobenzofuran810088>95[1][2]
Ru@SILPBenzofuran2,3-Dihydrobenzofuran8~60~55~90[1][2]

Table 2: Palladium-Catalyzed Intramolecular Carboalkoxylation

Catalyst SystemSubstrateElectrophileProductReaction Time (h)Diastereomeric RatioYield (%)Reference
Pd(OAc)₂ / CPhos2-allylphenolAryl triflateSubstituted 2,3-dihydrobenzofuran165:1 to >20:1Good[3]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the discussed synthetic routes.

G Catalytic Hydrogenation of Benzofuran with Ru@SILP-[ZnCl4]2- cluster_0 Catalytic Cycle Benzofuran Benzofuran Intermediate_1 Adsorbed Benzofuran Benzofuran->Intermediate_1 + Ru Catalyst Ru_Catalyst Ru@SILP-[ZnCl4]2- Intermediate_2 Hydrogenated Intermediate Intermediate_1->Intermediate_2 + H2 Product 2,3-Dihydrobenzofuran Intermediate_2->Product Hydrogenation Product->Ru_Catalyst Release

Caption: Proposed catalytic cycle for the hydrogenation of benzofuran.

G Pd-Catalyzed Intramolecular Carboalkoxylation cluster_1 Catalytic Cycle Pd(0) Pd(0) Intermediate_A Pd(II)-Aryl Complex Pd(0)->Intermediate_A + Aryl Triflate (Oxidative Addition) Aryl_Triflate Aryl_Triflate Intermediate_B Alkene Coordination Intermediate_A->Intermediate_B + 2-Allylphenol 2-Allylphenol 2-Allylphenol Intermediate_C Oxypalladation Intermediate_B->Intermediate_C anti-Oxypalladation Product 2,3-Dihydrobenzofuran Intermediate_C->Product Reductive Elimination Product->Pd(0) Release

Caption: Proposed catalytic cycle for palladium-catalyzed carboalkoxylation.

Experimental Protocols

1. Catalytic Hydrogenation of Benzofuran using Ru@SILP-[ZnCl₄]²⁻ [1][2]

  • Catalyst Preparation: Ruthenium nanoparticles are immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA). The Lewis acidic-supported ionic liquid phase material (SILP-LA) is synthesized and used as a support for ruthenium nanoparticles deposited from organometallic precursors.

  • Reaction Conditions: The hydrogenation of benzofuran is carried out in a batch reactor. The catalyst (75 mg, 0.00224 mmol Ru) is mixed with the substrate (1.68 mmol) in decalin (0.5 mL). The reactor is pressurized with H₂ (10 bar) and heated to 150 °C.

  • Monitoring and Analysis: The composition of the reaction mixture is determined by gas chromatography (GC) using tetradecane as an internal standard. Samples are taken at various time points to generate a reaction/time-profile.

2. Palladium-Catalyzed Intramolecular Carboalkoxylation of 2-Allylphenols [3]

  • Reaction Setup: A reaction vessel is charged with Pd(OAc)₂ (2 mol %), the CPhos ligand, the 2-allylphenol substrate (1.0 equiv), and the aryl triflate electrophile.

  • Reaction Conditions: The reaction is carried out in a suitable solvent under an inert atmosphere. The mixture is heated to the specified temperature for a set period.

  • Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature and subjected to a standard work-up procedure. The product is purified by chromatography. The diastereomeric ratio and yield are determined by analysis of the purified product.

Concluding Remarks

The choice of a synthetic route for 2,3-dihydrobenzofurans depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The catalytic hydrogenation of benzofurans offers a direct route to the core structure, with catalyst choice significantly impacting reaction rates and yields. The Ru@SILP-[ZnCl₄]²⁻ system demonstrates high activity and selectivity.[1][2] Palladium-catalyzed intramolecular cyclizations provide a versatile method for introducing diversity into the 2,3-dihydrobenzofuran scaffold, with the potential for high diastereoselectivity.[3] A thorough understanding of the underlying reaction kinetics and mechanisms is crucial for the rational design and optimization of these important synthetic transformations.

References

Safety Operating Guide

Proper Disposal of 4-Vinyl-2,3-dihydrobenzofuran: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Vinyl-2,3-dihydrobenzofuran is classified as a hazardous substance. Under no circumstances should this chemical or its containers be disposed of through standard waste streams or drains. Improper disposal poses a significant risk of environmental contamination and potential health hazards. This guide provides detailed protocols for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Classification

Based on available data, this compound (also known as 4-Ethenyl-2,3-dihydrobenzofuran) presents the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Furthermore, the related compound Benzofuran is classified as a flammable liquid, a suspected carcinogen, and harmful to aquatic life.[3] Given the structural similarities, it is prudent to assume that this compound may also possess these hazardous properties.

Quantitative Hazard Data Summary
Hazard ClassificationGHS CodeSignal WordSource
Acute toxicity, oralH302Warning[1][2]
Skin corrosion/irritationH315Warning[1][2]
Serious eye damage/eye irritationH319Warning[1][2]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335Warning[1][2]
Flammable liquid (inferred)H226Warning[3]
Carcinogenicity (inferred)H351Warning[3]
Hazardous to the aquatic environment, long-term hazard (inferred)H412None[3]

Note: Data for flammability, carcinogenicity, and aquatic toxicity are inferred from the related compound Benzofuran and should be treated as potential hazards.

Detailed Disposal Protocol

This protocol provides a step-by-step procedure for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE) and Safety Measures

Always handle this compound within a certified chemical fume hood.

The following minimum PPE should be worn:

  • Gloves: Nitrile rubber or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Waste Segregation and Containment

Proper segregation and containment are crucial to prevent accidental reactions and ensure safe disposal.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled as "Hazardous Waste: this compound, Flammable, Irritant".

    • Do not mix with other waste streams, especially strong oxidizing agents.[3]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, weighing boats, gloves, absorbent materials) in a separate, sealable, and clearly labeled container.

    • The label should read "Hazardous Waste: Solid waste contaminated with this compound".

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for flammable liquids. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Procedure

The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.

  • Pickup: Arrange for a hazardous waste pickup with your institution's EHS office. Provide them with a detailed inventory of the waste.

  • Documentation: Maintain a record of the waste generated and its disposal.

High-temperature incineration is a common and effective method for the destruction of flammable and potentially carcinogenic organic compounds.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood liquid_waste Generate Liquid Waste fume_hood->liquid_waste Experimentation solid_waste Generate Solid Waste fume_hood->solid_waste Experimentation liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container storage Store Waste in a Safe, Ventilated Area liquid_container->storage solid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Arrange for Hazardous Waste Pickup ehs_contact->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling 4-Vinyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Vinyl-2,3-dihydrobenzofuran (CAS No. 230642-84-9). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.

Compound Identification and Properties:

PropertyValue
Chemical Name This compound
CAS Number 230642-84-9[1][2][3]
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2]
Storage Conditions 2-8°C, Refrigerator, Away from light[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[6] Frequent or prolonged contact may dry and irritate the skin.
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and vapors. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear should be used.[7]
Skin and Body Protection Laboratory coatA flame-retardant lab coat is advisable due to the potential flammability of the compound.
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][5] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Safe Handling and Operational Plan

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5] A certified chemical fume hood is the preferred engineering control.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7][8] Use explosion-proof electrical and lighting equipment.[6][7]

  • Static Discharge: Take precautionary measures against static discharge.[6][7] Ground and bond containers and receiving equipment.[6][7]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Dispensing: Carefully dispense the required amount of the chemical. Keep the container tightly closed when not in use.[6][7]

  • During Operation: Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

Spill and Disposal Plan

Spill Response:

  • Evacuate: In case of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

  • Waste Collection: Collect all waste materials, including empty containers and contaminated disposables (e.g., gloves, bench paper), in a designated hazardous waste container.[9]

  • Labeling: Clearly label the waste container with the contents, including the full chemical name.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, until they can be collected by a certified hazardous waste disposal service.[9]

  • Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Dispense Chemical B->C D Perform Experiment C->D E Clean Work Area D->E H Spill Occurs D->H F Dispose of Waste E->F G Wash Hands Thoroughly F->G I Evacuate & Ventilate H->I J Contain with Inert Material I->J K Collect Waste J->K L Decontaminate Area K->L L->F

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.